molecular formula C17H23N5O4 B1677454 Orbofiban CAS No. 163250-90-6

Orbofiban

Katalognummer: B1677454
CAS-Nummer: 163250-90-6
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: VJDOPFARMOLELX-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167543
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163250-90-6
Record name Orbofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Orbofiban's Mechanism of Action on GPIIb/IIIa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Developed as a long-term antiplatelet therapy, this compound demonstrated potent inhibition of platelet aggregation in preclinical and early clinical studies. However, large-scale clinical trials, notably the OPUS-TIMI 16 trial, revealed a lack of clinical benefit and an unexpected increase in mortality, leading to the discontinuation of its development. This guide provides a detailed technical overview of this compound's mechanism of action, its binding characteristics, the experimental protocols used for its evaluation, and the clinical data that defined its trajectory. A peculiar aspect of this compound's pharmacology is its partial agonist activity, which may have contributed to its unfavorable clinical outcomes.

Core Mechanism of Action: Antagonism of GPIIb/IIIa

This compound is a prodrug that is converted to its active form in the body. The active moiety of this compound acts as a competitive inhibitor of the GPIIb/IIIa receptor (also known as integrin αIIbβ3)[1]. This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to platelet cross-linking and the formation of a thrombus. By binding to the GPIIb/IIIa receptor, this compound sterically hinders the binding of fibrinogen, thereby inhibiting platelet aggregation induced by a wide variety of agonists[1][2].

The primary mechanism involves the recognition of the Arg-Gly-Asp (RGD) sequence present in fibrinogen by the GPIIb/IIIa receptor. This compound, as an RGD-mimetic, competes for this binding site[3].

Signaling Pathway of Platelet Aggregation and this compound Inhibition

cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition by this compound Agonists Agonists (ADP, Thrombin, Collagen) Activation_Pathway Inside-Out Signaling Agonists->Activation_Pathway Bind to surface receptors GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Activation_Pathway->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds to Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation Cross-links platelets This compound This compound (Active Moiety) This compound->GPIIb_IIIa_active Competitive Antagonist

Caption: Platelet aggregation pathway and the inhibitory action of this compound.

Quantitative Data Presentation

In Vitro Inhibition of Platelet Aggregation

This compound's potency in inhibiting platelet aggregation has been quantified by determining its IC50 values against various agonists.

AgonistIC50 (ng/mL)Reference
Adenosine Diphosphate (ADP)29 ± 6[4]
Thrombin-Activating Peptide (TRAP)61 ± 18[4]
Comparative Binding Characteristics
CompoundBinding AffinityDissociation RateReference
This compound Lower than Roxifiban (B1679589)Faster than Roxifiban[5]
RoxifibanHigher than this compoundSlower than this compound[5]

This compound has also been noted to have a higher affinity for the activated form of the GPIIb/IIIa receptor compared to the unactivated state.

Clinical Trial Data: OPUS-TIMI 16

The this compound in Patients with Unstable coronary Syndromes (OPUS-TIMI 16) trial was a large-scale study that evaluated the efficacy and safety of this compound. The trial was prematurely terminated due to an unexpected increase in mortality in the this compound group[6][7].

Primary Composite Endpoint (Death, MI, Recurrent Ischemia, Urgent Revascularization, or Stroke) [6]

Treatment GroupEvent Rate (%)p-value (vs. Placebo)
Placebo22.9-
This compound 50/30 mg23.1NS
This compound 50/50 mg22.8NS

Mortality at 10 Months [6]

Treatment GroupMortality Rate (%)p-value (vs. Placebo)
Placebo3.7-
This compound 50/30 mg5.10.008
This compound 50/50 mg4.50.11

Major or Severe Bleeding [6]

Treatment GroupBleeding Rate (%)p-value (vs. Placebo)
Placebo2.0-
This compound 50/30 mg3.70.0004
This compound 50/50 mg4.5<0.0001

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate.

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Assay Procedure:

    • PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

    • A baseline light transmission is established.

    • This compound or vehicle control is added to the PRP and incubated for a specified time.

    • An agonist, such as ADP (e.g., 5-20 µM) or Thrombin Receptor Activating Peptide (TRAP; e.g., 1-5 µM), is added to induce aggregation[8].

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.

Workflow for Platelet Aggregation Assay

start Start blood Whole Blood (Sodium Citrate) start->blood prp_ppp Centrifugation blood->prp_ppp prp Platelet-Rich Plasma (PRP) prp_ppp->prp ppp Platelet-Poor Plasma (PPP) prp_ppp->ppp aggregometer Aggregometer Cuvette (37°C, stirring) prp->aggregometer incubation Incubate with This compound/Vehicle aggregometer->incubation agonist Add Agonist (ADP or TRAP) incubation->agonist measurement Measure Light Transmission agonist->measurement analysis Calculate % Aggregation and IC50 measurement->analysis end End analysis->end start Start platelets Washed Platelets start->platelets incubation Incubation to Equilibrium platelets->incubation radioligand Radioligand ([¹²⁵I]-Fibrinogen) radioligand->incubation This compound Unlabeled this compound (Increasing Concentrations) This compound->incubation filtration Separation of Bound/ Free Ligand (Filtration) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end This compound This compound High_Conc High Concentration This compound->High_Conc Low_Conc Low Concentration This compound->Low_Conc Antagonism Antagonism (Inhibition of Aggregation) High_Conc->Antagonism Partial_Agonism Partial Agonism (Receptor Activation) Low_Conc->Partial_Agonism

References

Orbofiban's Interaction with the GPIIb/IIIa Receptor: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Understanding the binding affinity and kinetics of this compound is crucial for elucidating its mechanism of action and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound's binding characteristics, detailing its inhibitory potency through a summary of reported IC50 values. While specific kinetic rate constants (K_i, k_on, k_off) are not widely published, this document compiles available qualitative data and presents detailed methodologies for key experimental techniques used to characterize GPIIb/IIIa antagonists. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in modulating platelet function.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis, and the glycoprotein IIb/IIIa receptor (integrin αIIbβ3) plays a central role by mediating the binding of fibrinogen, which cross-links platelets.[1] this compound is an orally active prodrug, and its active moiety, SC-57101A, is a potent and specific inhibitor of fibrinogen binding to GPIIb/IIIa.[1][2] This inhibition leads to a reduction in platelet aggregation induced by a variety of agonists.[1] Despite demonstrating potent and sustained platelet inhibition in clinical trials, first-generation oral GPIIb/IIIa antagonists like this compound have had disappointing clinical outcomes, which has been partly attributed to a potential pro-aggregatory effect at certain concentrations and a relatively fast dissociation rate from the receptor.[3][4]

This guide will delve into the quantitative aspects of this compound's binding affinity, present detailed protocols for the assays used to measure these interactions, and provide visual representations of the underlying biological and experimental processes.

Quantitative Data on this compound Binding Affinity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological process. The following tables summarize the reported IC50 values for this compound in various assays.

Table 1: Inhibition of Platelet Aggregation by this compound

AgonistIC50 (ng/mL)Species/SystemReference
Adenosine Diphosphate (ADP)29 ± 6Human[5]
Thrombin-Activating Peptide61 ± 18Human[5]

Table 2: Inhibition of Radioligand Binding by this compound's Active Form (SC-57101A)

RadioligandAssay ConditionsIC50 (nM)Reference Context
³H-XV459 (Roxifiban active form)Competitive binding to activated human plateletsThis compound's active form was less potent than Roxifiban's active form.Comparative studies indicate Roxifiban (B1679589) has a higher affinity.[4]
¹²⁵I-FibrinogenInhibition of binding to activated human plateletsThis compound's active form was less potent than Roxifiban's active form.Comparative studies indicate Roxifiban has a higher affinity.[4]

Note: Specific IC50 values for radioligand displacement by this compound are not consistently reported in the available literature, but comparative studies highlight its relative potency.

This compound Binding Kinetics

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and kinetics of GPIIb/IIIa antagonists like this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the inhibition constant (K_i) of this compound for the GPIIb/IIIa receptor.

Materials:

  • Washed human platelets or purified GPIIb/IIIa receptors

  • Radiolabeled GPIIb/IIIa antagonist (e.g., ³H-xemilofiban or ¹²⁵I-fibrinogen)

  • Unlabeled this compound (SC-57101A)

  • Assay buffer (e.g., Tyrode's buffer with 1 mM CaCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Preparation of Platelets: Isolate platelets from fresh, anticoagulant-treated human blood by differential centrifugation. Wash the platelets to remove plasma proteins.

  • Assay Setup: In a multi-well plate, combine a fixed concentration of the radioligand with varying concentrations of unlabeled this compound.

  • Incubation: Add the washed platelets or purified receptors to the wells. Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the platelets with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The K_i value can be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics, providing data on association (k_on) and dissociation (k_off) rates.

Objective: To determine the k_on, k_off, and dissociation constant (K_D) of this compound for the GPIIb/IIIa receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified GPIIb/IIIa receptor

  • This compound (SC-57101A)

  • Running buffer (e.g., HBS-EP)

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified GPIIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject different concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Association Phase: Monitor the change in the SPR signal in real-time as this compound associates with the immobilized GPIIb/IIIa.

  • Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as this compound dissociates from the receptor.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound this compound, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D (K_D = k_off / k_on).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

  • Light transmission aggregometer

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP])

  • This compound (SC-57101A)

  • Saline

Protocol:

  • PRP and PPP Preparation: Obtain PRP and PPP from citrated whole blood by centrifugation at different speeds.

  • Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Assay Setup: Pipette PRP into cuvettes with a stir bar and pre-warm to 37°C. Add varying concentrations of this compound and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Determine the maximum aggregation for each this compound concentration. Plot the percentage inhibition of aggregation as a function of the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in platelet aggregation and the general workflows of the experimental protocols described above.

GPIIb_IIIa_Signaling_Pathway Figure 1: Platelet Activation and GPIIb/IIIa Signaling Pathway cluster_agonists Platelet Agonists cluster_receptors Surface Receptors cluster_signaling Intracellular Signaling cluster_integrin Integrin Activation cluster_aggregation Platelet Aggregation ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC Activation P2Y12->PLC PAR1->PLC GPVI->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC PKC Activation IP3_DAG->PKC GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Ca_mobilization->GPIIb_IIIa_inactive PKC->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Inside-Out Signaling Fibrinogen_binding Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen_binding Aggregation Platelet Aggregation Fibrinogen_binding->Aggregation This compound This compound This compound->Fibrinogen_binding Inhibition

Caption: Figure 1: A simplified diagram of the signaling cascade leading to platelet aggregation and the inhibitory action of this compound.

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Binding Assay start Prepare Washed Platelets or Purified Receptors assay_setup Incubate Radioligand, this compound (varying conc.), and Platelets start->assay_setup filtration Filter to Separate Bound and Free Ligand assay_setup->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Measure Radioactivity with Scintillation Counter washing->quantification analysis Plot Data and Determine IC50/Ki quantification->analysis

Caption: Figure 2: A flowchart illustrating the key steps in a radioligand binding assay to determine inhibitor potency.

SPR_Workflow Figure 3: Workflow for Surface Plasmon Resonance start Immobilize GPIIb/IIIa on Sensor Chip association Inject this compound (Analyte) and Monitor Association start->association dissociation Inject Buffer and Monitor Dissociation association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration analysis Fit Data to Kinetic Model to Determine kon, koff, KD dissociation->analysis regeneration->association Next Cycle

Caption: Figure 3: A flowchart outlining the process of a surface plasmon resonance experiment for kinetic analysis.

Conclusion

This compound is a potent inhibitor of the platelet GPIIb/IIIa receptor, as evidenced by its low nanomolar to low microgram-per-milliliter IC50 values in platelet aggregation and binding assays. While detailed kinetic parameters such as K_i, k_on, and k_off are not extensively reported, qualitative data suggests a relatively fast dissociation rate, which may have implications for its clinical efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPIIb/IIIa antagonists. The provided visualizations of the relevant signaling pathways and experimental workflows serve as a valuable resource for researchers in the field of thrombosis and hemostasis. Further studies are warranted to fully elucidate the kinetic profile of this compound and its relationship to clinical outcomes.

References

The Active Metabolite of Orbofiban: A Technical Guide to SC-57101A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban, an orally administered prodrug, undergoes metabolic activation to its active form, SC-57101A. This technical guide provides an in-depth overview of SC-57101A, a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. By inhibiting the final common pathway of platelet aggregation, SC-57101A demonstrates significant antiplatelet and antithrombotic effects. This document details the pharmacokinetics, pharmacodynamics, and experimental methodologies used to characterize this active metabolite. Particular attention is given to its mechanism of action, including its partial agonist activity and the downstream signaling pathways involved. Quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis, with the glycoprotein IIb/IIIa receptor playing a central role as the final common pathway for this phenomenon.[1] The development of GP IIb/IIIa antagonists has been a key strategy in antithrombotic therapy. This compound was developed as an orally bioavailable prodrug that is converted in the body to its active metabolite, SC-57101A.[2] This active form is a potent and specific inhibitor of fibrinogen binding to the GP IIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists.[2] Despite its potent antiplatelet effects, clinical trials with this compound revealed complexities, including a lack of demonstrated clinical benefit in large-scale trials and evidence of partial agonist activity, which may contribute to prothrombotic events at suboptimal concentrations.[2][3] This guide focuses on the technical aspects of SC-57101A to provide a comprehensive resource for researchers in the field.

Chemical Information

  • Systematic Name: 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride[4]

  • Molecular Formula: C₁₅H₁₉N₅O₄ · HCl

  • Chemical Structure:

    G compound compound

    Caption: Chemical structure of SC-57101A.

Pharmacological Profile

Pharmacodynamics

SC-57101A is a competitive antagonist of the GP IIb/IIIa receptor, preventing the binding of fibrinogen and other ligands, which is the final step in platelet aggregation.[2]

Table 1: In Vitro Potency of SC-57101A

ParameterAgonistSpeciesValueReference
IC₅₀ (Platelet Aggregation)ADPHuman29 ± 6 ng/mL[5]
IC₅₀ (Platelet Aggregation)Thrombin-Activating Peptide (TRAP)Human61 ± 18 ng/mL[5]
IC₅₀ (Platelet Aggregation)ADPGuinea Pig0.03 - 1 µM[6]
IC₅₀ (Platelet Aggregation)CollagenGuinea Pig0.03 - 1 µM[6]
Pharmacokinetics

This compound is the orally administered prodrug that is metabolized to the active SC-57101A.

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
BioavailabilityHuman~28%[2]
Half-life (t½)Human18 hours[2]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method assesses the ability of SC-57101A to inhibit platelet aggregation in response to various agonists.

  • Blood Collection and Preparation:

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm PRP samples to 37°C for 5-10 minutes.

    • Add SC-57101A at various concentrations or vehicle control to the PRP and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

    • Measure the change in light transmission through the PRP sample for 5-10 minutes using a light transmission aggregometer. The PPP is used as a reference for 100% aggregation, and the PRP with vehicle as 0% inhibition.

GP IIb/IIIa Receptor Occupancy Assay (Flow Cytometry)

This assay quantifies the binding of SC-57101A to the GP IIb/IIIa receptor on the platelet surface.

  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Incubate whole blood with various concentrations of SC-57101A or vehicle control.

  • Staining and Analysis:

    • Add a fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GP IIb/IIIa receptor.

    • Add a saturating concentration of a platelet agonist (e.g., ADP) to activate the platelets.

    • Fix the samples using a fixative solution (e.g., paraformaldehyde).

    • Analyze the samples using a flow cytometer to measure the fluorescence intensity of the platelets. A decrease in fluorescence intensity compared to the vehicle control indicates receptor occupancy by SC-57101A.

Signaling Pathways

Antagonist Activity

SC-57101A competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.

G cluster_0 Platelet Activation cluster_1 Platelet Aggregation Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor Agonist->Receptor Activation GP IIb/IIIa Activation Receptor->Activation Fibrinogen Fibrinogen Activation->Fibrinogen Binds to Aggregation Platelet Aggregation Fibrinogen->Aggregation SC57101A SC-57101A SC57101A->Activation Inhibits

Caption: Antagonistic signaling pathway of SC-57101A.

Partial Agonist Activity

At suboptimal concentrations, this compound (and by extension SC-57101A) can induce a conformational change in the GP IIb/IIIa receptor, leading to a state of partial activation. This can paradoxically increase platelet reactivity and potentially contribute to prothrombotic events.[5]

G cluster_0 Suboptimal Concentration cluster_1 GP IIb/IIIa Receptor cluster_2 Downstream Effects This compound This compound (low concentration) GPIIbIIIa_inactive GP IIb/IIIa (Inactive) This compound->GPIIbIIIa_inactive Binds to GPIIbIIIa_partial GP IIb/IIIa (Partial Activation) GPIIbIIIa_inactive->GPIIbIIIa_partial Conformational Change IncreasedReactivity Increased Platelet Reactivity GPIIbIIIa_partial->IncreasedReactivity Thromboxane Thromboxane Formation GPIIbIIIa_partial->Thromboxane

Caption: Partial agonist signaling pathway of this compound.

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow

The development of an oral GP IIb/IIIa antagonist like this compound involves a multi-step process from initial screening to preclinical evaluation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Library Screening b Lead Identification (e.g., this compound) a->b c Metabolite Identification (SC-57101A) b->c d In Vitro Potency (IC50) c->d e Animal Models of Thrombosis d->e Promising Candidates f Pharmacokinetic Studies e->f g Toxicology Studies f->g h Clinical Trial Candidate Selection g->h Safety and Efficacy Data

Caption: Preclinical development workflow for an oral GP IIb/IIIa antagonist.

Conclusion

SC-57101A, the active metabolite of this compound, is a potent inhibitor of the GP IIb/IIIa receptor with well-characterized antiplatelet effects. However, the clinical development of this compound was hampered by a lack of efficacy and potential prothrombotic effects linked to its partial agonist activity at suboptimal doses. This technical guide provides a comprehensive summary of the available data on SC-57101A, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development. A thorough understanding of the complex pharmacology of GP IIb/IIIa antagonists like SC-57101A is crucial for the design of safer and more effective antithrombotic therapies.

References

Preclinical Pharmacology of Orbofiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is an orally active, non-peptide prodrug that is converted in vivo to its active form, a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Developed as a long-term antiplatelet therapy, its preclinical profile demonstrated significant potential in preventing arterial thrombosis. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects in in vitro and in vivo models, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, and core concepts are illustrated through signaling and workflow diagrams. Despite a promising preclinical profile, clinical trials with this compound were ultimately disappointing, revealing a complex pharmacological profile that included partial agonist activity, which may have contributed to a lack of efficacy and increased adverse events.[3][4]

Mechanism of Action

The primary mechanism of action for this compound's active metabolite is the competitive inhibition of the platelet GPIIb/IIIa receptor. The GPIIb/IIIa receptor (also known as integrin αIIbβ3) is the most abundant receptor on the platelet surface.[5][6] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[7][8] The binding of fibrinogen, a divalent molecule, cross-links adjacent platelets, leading to platelet aggregation and the formation of a thrombus. This process is considered the final common pathway of platelet aggregation.[8]

The active form of this compound, SC-57101A, is a potent and specific inhibitor of fibrinogen binding to the GPIIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists.[1][2]

However, further investigations revealed that this compound also exhibits partial agonist activity. At certain concentrations, it can induce a conformational change in the GPIIb/IIIa receptor, which has been linked to platelet activation.[3] This partial agonism may lead to the expression of activation markers like CD63 and P-selectin and, under conditions of strong stimulation, could paradoxically augment the formation of small platelet microaggregates.[3][9][10] This dual antagonist/partial agonist profile is a critical aspect of its pharmacology and may help explain the unexpected outcomes in clinical trials.[3]

cluster_activation Platelet Activation Agonists Agonists (ADP, Collagen, Thrombin) Activation Platelet Activation Signal Agonists->Activation Inactive_R Inactive GPIIb/IIIa Receptor Active_R Active GPIIb/IIIa Receptor Inactive_R->Active_R Fibrinogen Fibrinogen Active_R->Fibrinogen Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation Cross-linking Platelets This compound This compound (Active Metabolite) This compound->Active_R Blocks Binding Site

Caption: this compound's Mechanism of Action on the GPIIb/IIIa Receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo preclinical studies.

In Vitro Studies

In vitro experiments demonstrated that SC-57101A, the active form of this compound, is a potent inhibitor of platelet aggregation.[1] It effectively blocks aggregation induced by agonists such as ADP and collagen in a concentration-dependent manner.[1] However, under conditions of strong agonist stimulation, this compound was shown to block the formation of large platelet aggregates while significantly augmenting the formation of small microaggregates.[9] Comparative studies have also indicated that this compound has a lower binding affinity and a faster dissociation rate from the GPIIb/IIIa receptor compared to other antagonists like roxifiban (B1679589).[7][11]

ParameterAgonistSpecies/SystemValueReference
IC50 ADPHuman Platelets29 ± 6 ng/mL[3]
IC50 Thrombin-Activating PeptideHuman Platelets61 ± 18 ng/mL[3]
Inhibitory Concentration ADP & CollagenGuinea Pig Platelets0.03 - 1 µM[1]
In Vivo & Ex Vivo Animal Studies

Oral administration of this compound to animal models resulted in potent, dose-dependent antiplatelet and antithrombotic effects. Studies in guinea pigs showed that oral doses of 3-30 mg/kg led to significant inhibition of ADP- and collagen-induced platelet aggregation, with peak effects observed 1-2 hours post-administration.[1] The level of platelet inhibition correlated well with the plasma concentration of the active metabolite.[1]

In a guinea pig arteriovenous-shunt thrombosis model, this compound demonstrated dose-dependent inhibition of thrombus formation.[1] Similarly, it was effective in preventing thrombus formation in canine models of thrombosis.[2] A critical consideration in its preclinical evaluation was the effect on hemostasis. At higher doses (≥30 mg/kg in guinea pigs), this compound was shown to prolong cutaneous bleeding time.[1]

Animal ModelAdministrationDosageKey FindingsReference
Guinea Pig Oral (p.o.)3-30 mg/kgDose-dependent inhibition of ADP and collagen-induced platelet aggregation. Peak inhibition at 1-2 hours.[1]
Guinea Pig Oral (p.o.)3-100 mg/kgDose-dependent inhibition of thrombus formation in an arteriovenous-shunt model.[1]
Guinea Pig Oral (p.o.)≥30 mg/kgProlonged cutaneous bleeding time.[1]
Canine Not SpecifiedNot SpecifiedPrevention of thrombus formation in thrombosis models.[2]

Pharmacokinetics

This compound acetate (B1210297) is an ester prodrug designed for oral administration.[12] Following absorption, it is rapidly and completely hydrolyzed to its pharmacologically active carboxylic acid metabolite, SC-57101A.[12] The preclinical pharmacokinetic profile suggested its suitability for chronic oral administration.[2]

ParameterValueSpeciesNotesReference
Bioavailability ~28%Not SpecifiedSuggests good oral absorption for chronic use.[2]
Half-life (t1/2) ~18 hoursNot SpecifiedLong half-life supports once or twice-daily dosing.[2]
Metabolism HydrolysisHumanProdrug is rapidly converted to the active acid metabolite.[12]
Excretion Primarily RenalHumanThe active metabolite is mainly eliminated in the urine.[12]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Principle: Platelet-rich plasma (PRP) is turbid. When an agonist is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change is measured by a light transmission aggregometer.

Methodology:

  • Blood Collection: Whole blood is drawn from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma, which is used as a blank (100% aggregation).

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • This compound (or vehicle control) at various concentrations is pre-incubated with the PRP for a specified time.

    • An agonist (e.g., ADP at 20 µM or collagen) is added to induce aggregation.

    • The change in light transmission is recorded for several minutes to measure the extent of aggregation.

  • Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control, and IC50 values are determined.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect Whole Blood (Sodium Citrate) B Low-Speed Centrifugation (150 x g, 15 min) A->B C Isolate Platelet-Rich Plasma (PRP) B->C D High-Speed Centrifugation (1500 x g, 20 min) B->D F Aliquot PRP into Cuvettes (37°C) C->F E Isolate Platelet-Poor Plasma (PPP) D->E G Pre-incubate with this compound or Vehicle F->G H Add Agonist (e.g., ADP) G->H I Measure Light Transmission (Aggregometer) H->I J Calculate % Inhibition vs Control I->J K Determine IC50 Value J->K

Caption: Experimental Workflow for an In Vitro Platelet Aggregation Assay.
Arteriovenous-Shunt Thrombosis Model (Guinea Pig)

This in vivo model assesses the ability of a compound to prevent the formation of a thrombus under arterial flow conditions.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The mass of the thrombus that forms on the thread is measured.

Methodology:

  • Animal Preparation: A guinea pig is anesthetized. The carotid artery and jugular vein are isolated and cannulated.

  • Shunt Placement: The cannulas are connected to a length of tubing, creating an extracorporeal arteriovenous (AV) shunt. A pre-weighed silk thread is placed inside a section of the tubing.

  • Drug Administration: this compound or vehicle is administered orally at a predetermined time before the shunt is opened.

  • Blood Flow: The clamps on the cannulas are released, allowing blood to flow through the shunt and over the silk thread for a set period (e.g., 15 minutes).

  • Thrombus Measurement: After the designated time, blood flow is stopped, and the silk thread with the attached thrombus is carefully removed.

  • Data Analysis: The thread is weighed, and the net weight of the thrombus is calculated by subtracting the initial weight of the thread. The percentage inhibition of thrombus formation for the drug-treated group is calculated relative to the vehicle-treated group.

A Anesthetize Animal (e.g., Guinea Pig) B Administer this compound or Vehicle (Oral) A->B C Cannulate Carotid Artery & Jugular Vein A->C F Initiate Blood Flow Through Shunt (15 min) B->F E Connect Cannulas to Form Extracorporeal AV Shunt C->E D Insert Pre-Weighed Silk Thread into Shunt Tubing D->E E->F G Remove Silk Thread with Thrombus F->G H Weigh Thrombus G->H I Calculate % Inhibition of Thrombus Formation H->I

Caption: Workflow for the Arteriovenous-Shunt Thrombosis Model.
Bleeding Time Measurement (Template Method)

This assay assesses the effect of a compound on primary hemostasis.

Methodology:

  • Animal Preparation: The animal (e.g., guinea pig) is anesthetized. An area of skin with minimal hair is selected.

  • Drug Administration: The test compound (this compound) or vehicle is administered.

  • Incision: At a time point corresponding to expected peak drug concentration, a standardized incision of fixed length and depth is made using a template device.

  • Measurement: The time from the incision until the cessation of bleeding is recorded. Blood is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.

  • Endpoint: The endpoint is reached when no blood is absorbed by the filter paper for a defined period.

Conclusion

The preclinical data for this compound characterized it as a potent, orally available antiplatelet agent with significant antithrombotic efficacy in various animal models.[1][2] Its mechanism of action as a GPIIb/IIIa antagonist, combined with a pharmacokinetic profile suitable for chronic dosing, made it a promising candidate for the long-term prevention of cardiovascular events.[2] However, the preclinical profile was not fully predictive of its clinical performance. The discovery of its partial agonist properties and the narrow therapeutic window between achieving antithrombotic efficacy and causing significant bleeding complications ultimately led to disappointing results and increased mortality in large-scale clinical trials, resulting in the cessation of its development.[3][4] The story of this compound serves as a critical case study in drug development, highlighting the complexities of translating preclinical pharmacology to clinical success, particularly for agents that modulate the sensitive balance of hemostasis and thrombosis.

References

Orbofiban's Dichotomous Impact on Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex effects of Orbofiban, an orally active glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, on platelet activation markers. While developed to inhibit platelet aggregation, clinical and preclinical data have revealed a nuanced, and at times paradoxical, profile for this agent. This document provides a comprehensive overview of the quantitative effects of this compound, details the experimental protocols used in key studies, and visualizes the critical signaling pathways involved.

Core Mechanism of Action and Unexpected Agonism

This compound was designed as a competitive antagonist of the platelet surface receptor GPIIb/IIIa, the final common pathway for platelet aggregation.[1] By blocking the binding of fibrinogen to this receptor, this compound was intended to potently inhibit platelet aggregation induced by various agonists.[2][3] However, investigations have revealed that this compound also exhibits partial agonist activity, particularly at low concentrations.[4] This dual functionality is a critical aspect of its pharmacological profile and may contribute to the unexpected outcomes observed in major clinical trials.[1][4]

The partial agonism of this compound is believed to induce a conformational change in the GPIIb/IIIa receptor, which can lead to a prothrombotic state.[4][5] This effect, coupled with suboptimal plasma drug levels, has been implicated in the lack of efficacy and even increased mortality observed in studies such as the OPUS-TIMI 16 trial.[3][4][6]

Quantitative Effects on Platelet Activation Markers

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various platelet activation markers.

Table 1: In Vitro Effects of this compound on Platelet Aggregation
AgonistThis compound ConcentrationEffect on Platelet AggregationReference
Epinephrine (submaximal)Not SpecifiedIncreased to 67 ± 19% vs. 27 ± 9% for control[4]
ADP (0.5 µM)Concentration-dependentPrevention of small platelet aggregate formation[7]
ADP (20 µM) or TRAP-6 (3 µM)Not SpecifiedBlockade of large aggregates, but 3- to 6-fold augmentation of small aggregates[7]
ADP and Collagen0.03-1 µM (active form)Concentration-dependent inhibition[8]
Table 2: Ex Vivo/In Vivo Effects of this compound on Platelet Activation Markers
MarkerThis compound DosageStudy PopulationKey FindingsReference
CD63 Expression30mg, 40mg, or 50mg twice daily; 50mg once dailyPatients with Acute Coronary Syndromes (ACS)Significantly increased at five time points during the study.[4]
P-selectin Expression50 mg BIDPatients with ACSMarked reduction after 5-7 days of treatment.[9]
GPIIb/IIIa Expression50 mg BIDPatients with ACSMarked reduction after 5-7 days of treatment.[9]
Platelet Count50mg BID or 50mg BID for 30 days then 30mg BIDPatients with ACS (OPUS-TIMI 16)Increased from a baseline mean of 218x10⁹ cells/L to 249-251x10⁹ cells/L by days 5-7.[10]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueReference
IC50 for ADP-induced aggregation29 ± 6 ng/ml[4]
IC50 for thrombin-activating peptide-induced aggregation61 ± 18 ng/ml[4]
Bioavailability~28%[2]
Terminal elimination half-life16-18 hours[2][10]

Experimental Protocols

This section details the methodologies employed in the key studies cited.

Measurement of Platelet Aggregation
  • Light Transmission Aggregometry (LTA): This technique is a standard method for assessing platelet aggregation.

    • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. Platelet-poor plasma (PPP) is used as a reference.

    • Procedure: An agonist (e.g., ADP, collagen, epinephrine) is added to the PRP, and the change in light transmission is measured as platelets aggregate.

    • This compound Application: this compound or its active moiety is incubated with the PRP before the addition of the agonist to determine its inhibitory effect.[8]

  • Laser Light Scatter (LSS) Technology: This method was used to monitor the formation of small, medium, and large platelet aggregates.

    • Principle: LSS technology can differentiate aggregate sizes in real-time.

    • Procedure: Platelet-rich plasma is stimulated with agonists like ADP or thrombin receptor activating peptide (TRAP)-6 in the presence or absence of this compound, and the formation of different-sized aggregates is monitored.[7]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful tool for analyzing the expression of cell surface markers on individual platelets.

  • Blood Collection and Handling: To minimize artifactual platelet activation, blood should be drawn into tubes containing an appropriate anticoagulant (e.g., ACD) and processed promptly.[11]

  • Staining:

    • Whole blood or PRP is incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[11][12] An antibody against a constitutively expressed platelet marker like CD61 can be used for gating.[11]

    • For intracellular markers like CD63, platelets need to be permeabilized after fixation.

  • Fixation: Samples can be fixed with paraformaldehyde to stabilize the platelets and the antibody binding.[11]

  • Data Acquisition and Analysis: The stained samples are run on a flow cytometer, and the fluorescence intensity of the platelet population is measured to quantify the expression of the activation markers.[13]

Measurement of Thromboxane (B8750289) Formation
  • Methodology: Thromboxane B2 (a stable metabolite of thromboxane A2) levels can be measured in plasma or serum using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure: In the context of this compound studies, platelet GPIIb/IIIa receptors were clustered using monoclonal antibodies to stimulate thromboxane production in the presence and absence of this compound.[4]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's effects.

G cluster_0 Platelet Activation Cascade Agonist Agonist (e.g., Thrombin, ADP) Receptor Receptor (e.g., PAR1, P2Y12) Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation

Caption: Platelet activation signaling leading to aggregation.

G cluster_1 This compound's Dual Mechanism of Action This compound This compound GPIIbIIIa_active Active GPIIb/IIIa This compound->GPIIbIIIa_active Blocks Fibrinogen Binding (Antagonist) Partial_Agonism Partial Agonist Effect This compound->Partial_Agonism Induces Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Inhibited Fibrinogen Fibrinogen Prothrombotic Pro-thrombotic State Partial_Agonism->Prothrombotic

Caption: this compound's antagonist and partial agonist effects.

G cluster_2 Flow Cytometry Workflow for Platelet Activation WholeBlood Whole Blood Sample Incubate Incubate with Fluorescent Antibodies (e.g., anti-CD62P, PAC-1) WholeBlood->Incubate Fixation Fixation (Optional) Incubate->Fixation FlowCytometer Acquire on Flow Cytometer Fixation->FlowCytometer Analysis Data Analysis: Quantify Marker Expression FlowCytometer->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Conclusion

This compound presents a compelling case study in the complexities of antiplatelet therapy. While its primary mechanism as a GPIIb/IIIa antagonist is well-established, its partial agonist properties introduce a layer of complexity that has significant clinical implications. The data clearly indicate that under certain conditions, this compound can paradoxically enhance platelet activation, as evidenced by increased CD63 expression and the formation of small platelet microaggregates.[4][7] These findings underscore the importance of a thorough understanding of a drug's complete pharmacological profile, beyond its intended primary effect. For researchers and drug development professionals, the story of this compound serves as a critical reminder that the interaction between a drug and its target can be multifaceted, with the potential for unforeseen biological consequences. Future development of GPIIb/IIIa antagonists should focus on maximizing antagonistic potency while minimizing any potential for agonist activity to ensure predictable and beneficial clinical outcomes.

References

Orbofiban's Role in Integrin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbofiban is a non-peptide, orally bioavailable antagonist of the platelet integrin receptor glycoprotein (B1211001) (GP) IIb/IIIa (αIIbβ3). Developed as an antiplatelet agent to prevent thrombotic events, this compound functions by inhibiting the binding of fibrinogen to GPIIb/IIIa, the final common pathway of platelet aggregation.[1][2] Despite demonstrating potent inhibition of platelet aggregation in preclinical and early clinical studies, large-scale clinical trials, notably the OPUS-TIMI 16 trial, revealed a lack of clinical benefit and even suggested potential harm, leading to the discontinuation of its development.[1][3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its interaction with integrin signaling pathways, and the experimental methodologies used to characterize its effects. A key focus is the compound's partial agonist activity, which may contribute to its unexpected clinical outcomes.

This compound: Mechanism of Action

This compound is a prodrug that is converted to its active form in the body. The active moiety is a potent and specific inhibitor of the GPIIb/IIIa receptor.[1] By binding to this receptor, this compound competitively blocks the binding of fibrinogen and other ligands, thereby preventing the cross-linking of platelets and the formation of a thrombus.[1] This action is effective against a wide variety of platelet agonists.[1]

However, a crucial aspect of this compound's pharmacology is its dual role as both an antagonist and a partial agonist of the GPIIb/IIIa receptor.[6][7] At low concentrations, this compound can induce a conformational change in the GPIIb/IIIa receptor, leading to a state of partial activation.[6][7] This partial agonism may, under certain conditions, paradoxically enhance platelet aggregation and contribute to pro-thrombotic events, a potential explanation for the disappointing results in clinical trials.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active form.

Table 1: In Vitro Potency of this compound's Active Moiety

ParameterAgonistValueReference
IC50 (Platelet Aggregation)ADP29 ± 6 ng/mL[6]
IC50 (Platelet Aggregation)Thrombin-Activating Peptide (TRAP)61 ± 18 ng/mL[6]

Table 2: Clinical Trial Data (OPUS-TIMI 16)

ParameterThis compound 50/50 mgThis compound 50/30 mgPlaceboP-valueReference
Primary Composite Endpoint
(Death, MI, recurrent ischemia, urgent revascularization, or stroke)22.8%23.1%22.9%NS[3][4]
Mortality (10 months) 4.5%5.1%3.7%0.11 / 0.008[3][4]
Major or Severe Bleeding 4.5%3.7%2.0%<0.0001 / 0.0004[3][4]

Integrin Signaling Pathways and this compound's Point of Intervention

Integrin αIIbβ3 signaling is a bidirectional process, involving "inside-out" and "outside-in" signaling, which is crucial for platelet activation and aggregation.

Inside-Out Signaling

"Inside-out" signaling refers to the process by which intracellular signals lead to a conformational change in the extracellular domain of the integrin, increasing its affinity for ligands like fibrinogen. This is the primary pathway for platelet activation. This compound, as a GPIIb/IIIa antagonist, does not directly interfere with the upstream signaling cascade but blocks the final step of this pathway: the binding of fibrinogen to the activated receptor.

Inside-Out Signaling Pathway Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Talin_Kindlin Talin/Kindlin Activation Ca_PKC->Talin_Kindlin Integrin_Inactive Integrin αIIbβ3 (Inactive) Talin_Kindlin->Integrin_Inactive Integrin_Active Integrin αIIbβ3 (Active) Integrin_Inactive->Integrin_Active Conformational Change Aggregation Platelet Aggregation Integrin_Active->Aggregation Fibrinogen Fibrinogen Fibrinogen->Aggregation This compound This compound This compound->Aggregation Inhibition

Inside-Out Signaling Pathway and this compound's Target
Outside-In Signaling

"Outside-in" signaling is initiated by ligand binding to the integrin, which then triggers a cascade of intracellular signaling events leading to platelet spreading, clot retraction, and stabilization of the thrombus. While this compound's primary role is to block ligand binding, its partial agonist effects suggest it may weakly trigger some "outside-in" signaling events, contributing to the observed paradoxical platelet activation.

Outside-In Signaling Pathway Fibrinogen Fibrinogen Integrin_Active Integrin αIIbβ3 (Active) Fibrinogen->Integrin_Active Clustering Integrin Clustering Integrin_Active->Clustering Src_Syk Src, Syk Activation Clustering->Src_Syk Cytoskeletal Cytoskeletal Rearrangement Src_Syk->Cytoskeletal Spreading Platelet Spreading, Clot Retraction Cytoskeletal->Spreading This compound This compound (Partial Agonism) This compound->Integrin_Active Weak Activation

Outside-In Signaling and Potential Influence of this compound

Detailed Experimental Protocols

The following are generalized, representative protocols for key assays used in the evaluation of GPIIb/IIIa antagonists like this compound. These are based on standard methodologies in the field and may not reflect the exact protocols used in all specific studies of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin Receptor Activating Peptide (TRAP-6), Collagen.

  • This compound or its active metabolite.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-warm PRP aliquots to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.

  • Inhibitor Addition: Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

  • Baseline and Aggregation: Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP. Add the platelet agonist (e.g., 5-20 µM ADP or 1-5 µM TRAP-6) to initiate aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound and calculate the IC50 value.

Platelet Aggregation Workflow Start Start: Whole Blood Collection (Citrate) Centrifuge1 Centrifuge (150-200 x g) Start->Centrifuge1 PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count PRP->Adjust Incubate Incubate PRP at 37°C Adjust->Incubate AddInhibitor Add this compound/Vehicle Incubate->AddInhibitor AddAgonist Add Agonist (ADP, TRAP) AddInhibitor->AddAgonist Measure Measure Light Transmission (Aggregometer) AddAgonist->Measure Analyze Analyze Data (IC50) Measure->Analyze

Workflow for Light Transmission Aggregometry
Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the GPIIb/IIIa receptor on platelets, allowing for the determination of binding affinity (Ki) of an unlabeled competitor like this compound.

Materials:

  • Washed human platelets or purified GPIIb/IIIa receptors.

  • Radioligand (e.g., [³H]-Tirofiban or ¹²⁵I-Fibrinogen).

  • Unlabeled this compound.

  • Binding buffer (e.g., Tyrode's buffer with albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Platelet Preparation: Isolate and wash platelets from whole blood by differential centrifugation.

  • Assay Setup: In a multi-well plate, combine washed platelets, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Flow Cytometry for Integrin Activation and Platelet Activation Markers

Flow cytometry can be used to assess the activation state of GPIIb/IIIa using conformation-specific antibodies (e.g., PAC-1) and to measure the surface expression of platelet activation markers like P-selectin (CD62P).

Materials:

  • Freshly drawn whole blood or PRP.

  • Platelet agonists (ADP, TRAP-6).

  • This compound.

  • Fluorescently labeled antibodies:

    • PAC-1-FITC (binds to activated GPIIb/IIIa).

    • Anti-CD62P-PE (P-selectin).

    • Anti-CD41a-PerCP (platelet identification).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Dilute whole blood or PRP in a suitable buffer.

  • Incubation with Inhibitor: Add various concentrations of this compound or vehicle and incubate.

  • Activation: Add a platelet agonist or buffer (for baseline) and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Staining: Add the cocktail of fluorescently labeled antibodies and incubate for 15-20 minutes in the dark.

  • Fixation: Fix the samples with paraformaldehyde.

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for a platelet-specific gate (e.g., based on CD41a expression and side scatter).

  • Data Analysis: Analyze the percentage of PAC-1 positive and CD62P positive platelets and the mean fluorescence intensity (MFI) for each marker.

Conclusion

This compound's journey from a promising antiplatelet agent to a developmental failure underscores the complexities of targeting the GPIIb/IIIa receptor. While it effectively inhibits fibrinogen binding and subsequent platelet aggregation, its partial agonist activity likely contributes to a pro-thrombotic potential that negated its intended therapeutic benefits. The in-depth analysis of its interaction with integrin signaling pathways and the application of detailed experimental methodologies have been crucial in elucidating this dual functionality. This technical guide provides a comprehensive overview for researchers in the field, highlighting the importance of a thorough understanding of a drug's complete pharmacological profile in the development of novel antithrombotic therapies. The disappointing outcomes with this compound and other oral GPIIb/IIIa antagonists have shifted the focus of antiplatelet drug development towards other targets and strategies.

References

The Structural-Activity Relationship of Orbofiban: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Pyrrolidine-Based GPIIb/IIIa Antagonist

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] The GPIIb/IIIa receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events. This compound, a prodrug, is converted in the body to its active form, which competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][2] Despite its potent antiplatelet effects, clinical trials with this compound, such as the OPUS-TIMI 16 trial, yielded disappointing results, showing a lack of clinical benefit and even an increase in mortality in some patient populations.[3] This has been partly attributed to a potential partial agonist activity at lower concentrations, which may paradoxically enhance platelet aggregation.[4]

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, intended for researchers, scientists, and drug development professionals. It delves into the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to offer a deeper understanding of the molecular interactions and functional consequences of this class of compounds.

Quantitative Data on this compound and Related GPIIb/IIIa Antagonists

CompoundTargetAssayIC50 (nM)Reference
This compound GPIIb/IIIaADP-induced Platelet Aggregation105[5]
RoxifibanGPIIb/IIIaADP-induced Platelet Aggregation27[5]

Table 1: Comparative IC50 Values for this compound and Roxifiban. This table highlights the higher potency of Roxifiban compared to this compound in inhibiting platelet aggregation induced by ADP.

CompoundAgonistIC50 (ng/mL)IC50 (nM)Reference
This compound ADP29 ± 6~63[6]
This compound Thrombin-Activating Peptide61 ± 18~132[6]

Table 2: IC50 Values of this compound against Different Platelet Agonists. This table presents the inhibitory concentration of this compound required to block 50% of platelet aggregation induced by two different agonists. The conversion to nM is an approximation based on the molecular weight of this compound's active form.

Key Experimental Protocols

The evaluation of GPIIb/IIIa antagonists like this compound relies on a set of standardized in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for two key experiments.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

    • Anticoagulate the blood with 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).

    • Transfer the supernatant PRP to a separate polypropylene (B1209903) tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • To determine the inhibitory effect of this compound, incubate the PRP with various concentrations of the compound for a specified time before adding the agonist.

    • Initiate platelet aggregation by adding a known concentration of an agonist, such as Adenosine Diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP).

    • Record the change in light transmission over time, which reflects the extent of platelet aggregation.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces the maximum aggregation by 50%.

Radioligand Binding Assay for GPIIb/IIIa Receptor

This assay is used to determine the affinity of a compound for the GPIIb/IIIa receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Prepare platelet membranes from washed human platelets.

    • Homogenize the platelets in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the platelet membrane preparation, a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-tirofiban or [125I]-fibrinogen), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including wells with a high concentration of an unlabeled GPIIb/IIIa antagonist.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of this compound, the following diagrams have been created using the DOT language for Graphviz.

GPIIb/IIIa Receptor Signaling Pathway

The GPIIb/IIIa receptor participates in bidirectional signaling, known as "inside-out" and "outside-in" signaling. This compound, as an antagonist, primarily interferes with these processes.

GPIIb_IIIa_Signaling cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Agonist Platelet Agonists (e.g., ADP, Thrombin) Receptor G-Protein Coupled Receptors (GPCRs) Agonist->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, PKC, Ca2+) Receptor->Signaling_Cascade Talin_Kindlin Talin & Kindlin Activation Signaling_Cascade->Talin_Kindlin GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Talin_Kindlin->GPIIb_IIIa_inactive binds to cytoplasmic tail GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Clustering Receptor Clustering GPIIb_IIIa_active->Clustering Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active binds Downstream Downstream Signaling (e.g., Src, FAK activation) Clustering->Downstream Platelet_Response Platelet Spreading, Clot Retraction Downstream->Platelet_Response This compound This compound This compound->GPIIb_IIIa_active Antagonizes (Blocks Fibrinogen Binding)

Caption: Bidirectional signaling of the GPIIb/IIIa receptor and the point of intervention by this compound.

Experimental Workflow for Platelet Aggregation Assay

This diagram illustrates the key steps involved in assessing the effect of an inhibitor on platelet aggregation.

Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (150-200 x g) Blood_Collection->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Centrifugation1->PRP Centrifugation2 Centrifugation (1500-2000 x g) Centrifugation1->Centrifugation2 Aggregometer_Setup Aggregometer Calibration (0% with PRP, 100% with PPP) PRP->Aggregometer_Setup PPP Platelet-Poor Plasma (PPP) Centrifugation2->PPP PPP->Aggregometer_Setup Incubation Incubate PRP with This compound/Vehicle (37°C with stirring) Aggregometer_Setup->Incubation Agonist_Addition Add Agonist (e.g., ADP) Incubation->Agonist_Addition Data_Acquisition Measure Light Transmission Agonist_Addition->Data_Acquisition Aggregation_Curve Generate Aggregation Curve Data_Acquisition->Aggregation_Curve IC50_Calculation Calculate IC50 Aggregation_Curve->IC50_Calculation

References

Orbofiban's Interaction with the GPIIb/IIIa Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of orbofiban to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a critical interaction in the development of antiplatelet therapies. This compound, a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, acts as a competitive antagonist at this receptor, but also exhibits partial agonist properties that contribute to its complex pharmacological profile.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Quantitative Binding and Inhibition Data

ParameterAgonistValueReference
IC50 Adenosine Diphosphate (ADP)29 ± 6 ng/mL[3]
IC50 Thrombin-Activating Peptide (TRAP)61 ± 18 ng/mL[3]

Table 1: this compound IC50 Values for Inhibition of Platelet Aggregation. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against platelet aggregation induced by different agonists.

It is important to note that the antiplatelet efficacy of this compound can be influenced by the anticoagulant used in in vitro assays, with a lower IC50 observed in the presence of citrate (B86180) compared to heparin.[1]

This compound's Dual Mechanism of Action

This compound's interaction with the GPIIb/IIIa receptor is multifaceted. As a competitive antagonist, it blocks the binding of endogenous ligands like fibrinogen, thereby inhibiting the final common pathway of platelet aggregation.[1][2] However, this compound also acts as a partial agonist, inducing a conformational change in the GPIIb/IIIa receptor.[3] This dual activity is a key characteristic of its pharmacological profile.

Signaling Pathway of GPIIb/IIIa and this compound's Influence

The following diagram illustrates the central role of GPIIb/IIIa in platelet aggregation and the dual effects of this compound.

GPIIb_IIIa_Signaling cluster_activation Platelet Activation cluster_gpiib_iiia GPIIb/IIIa Receptor cluster_aggregation Platelet Aggregation cluster_this compound This compound Action Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor Agonist->Receptor binds InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive activates GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active conformational change ConformationalChange Conformational Change (Partial Agonism) Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets This compound This compound This compound->GPIIb_IIIa_inactive This compound->GPIIb_IIIa_active blocks binding (Antagonism) CD63 CD63 Expression ConformationalChange->CD63 leads to Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Platelets Isolate & Prepare Platelets Incubation Incubate Platelets, Radioligand & this compound Platelets->Incubation Radioligand Prepare Radiolabeled Ligand Solution Radioligand->Incubation Orbofiban_Sol Prepare Serial Dilutions of this compound Orbofiban_Sol->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation Orbofiban_Logic cluster_antagonism Antagonist Pathway cluster_agonism Partial Agonist Pathway This compound This compound Administration Block_Fibrinogen Blocks Fibrinogen Binding to Activated GPIIb/IIIa This compound->Block_Fibrinogen Induce_Conformation Induces Conformational Change in GPIIb/IIIa This compound->Induce_Conformation Inhibit_Aggregation Inhibition of Platelet Aggregation Block_Fibrinogen->Inhibit_Aggregation Net_Effect Net Clinical Effect Inhibit_Aggregation->Net_Effect Contributes to Anti-thrombotic Effect Partial_Activation Partial Platelet Activation Signaling Induce_Conformation->Partial_Activation Partial_Activation->Net_Effect May Contribute to Pro-thrombotic Potential (at low concentrations)

References

The In Vivo Pharmacodynamics of Orbofiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, playing a crucial role in the pathophysiology of thrombotic diseases.[2] By blocking the binding of fibrinogen to the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by a variety of agonists.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiplatelet therapies.

Mechanism of Action

This compound is a prodrug that is converted to its active form in the body. The active moiety of this compound is a potent and specific inhibitor of the GP IIb/IIIa receptor, which is an integrin expressed on the surface of platelets.[4] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a platelet aggregate, or thrombus. This compound competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby preventing platelet aggregation.[4][5]

However, studies have revealed a more complex interaction of this compound with the GP IIb/IIIa receptor. Evidence suggests that this compound can act as a partial agonist, inducing a conformational change in the receptor that, under certain conditions, may lead to paradoxical platelet activation.[6][7] This dual antagonist/partial agonist activity may contribute to the unexpected clinical outcomes observed in large-scale trials.[5][6]

cluster_platelet Platelet Agonists Agonists Platelet_Activation Platelet_Activation Agonists->Platelet_Activation GPIIb_IIIa_Inactive GP IIb/IIIa (Inactive) Platelet_Activation->GPIIb_IIIa_Inactive GPIIb_IIIa_Active GP IIb/IIIa (Active) GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Conformational Change Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Active->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation This compound This compound This compound->GPIIb_IIIa_Active Inhibition

Figure 1: this compound's primary mechanism of action.

Preclinical Pharmacodynamics

The in vivo antiplatelet and antithrombotic effects of this compound have been evaluated in various animal models, primarily in guinea pigs and dogs.

Guinea Pig Models

In guinea pigs, oral administration of this compound resulted in a dose-dependent inhibition of platelet aggregation induced by both ADP and collagen.[2] The peak inhibitory effect was observed 1 to 2 hours post-administration.[2] Furthermore, this compound demonstrated efficacy in a model of arteriovenous shunt thrombosis, significantly reducing thrombus formation in a dose-dependent manner.[2]

Table 1: Effect of Oral this compound on Platelet Aggregation and Thrombosis in Guinea Pigs

Dose (mg/kg, p.o.)Inhibition of ADP-induced Platelet AggregationInhibition of Collagen-induced Platelet AggregationInhibition of Thrombus Formation (Arteriovenous Shunt)
3Dose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
10Dose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
30Dose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
100Not reportedNot reportedDose-dependent inhibition

Data sourced from Togawa et al., 1999.[2]

Canine Models

Studies in canine models of thrombosis have also demonstrated the antithrombotic potential of this compound.[4][8] In a model of electrically induced carotid artery thrombosis, this compound was shown to prevent occlusive thrombus formation.[4] The ED50 for inhibition of ex vivo collagen-induced platelet aggregation in dogs was determined to be 0.9 mg/kg administered orally twice daily.[9]

Table 2: Effect of Oral this compound on Platelet Aggregation in Dogs

DoseAverage Inhibition of Platelet Aggregation
0.5 mg/kg p.o. b.i.d. for 17 days22 ± 5%
1.2 mg/kg p.o. b.i.d. for 17 days70 ± 10%

Data sourced from Cox et al., 1997.[9]

Clinical Pharmacodynamics: The OPUS-TIMI 16 Trial

The largest clinical trial investigating the efficacy and safety of this compound was the Oral Glycoprotein IIb/IIIa Inhibition with this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial.[10] This study enrolled patients with acute coronary syndromes who were randomized to receive one of two dosing regimens of this compound or a placebo, in addition to standard aspirin (B1665792) therapy.[10]

The trial was prematurely terminated due to an unexpected increase in mortality in one of the this compound groups.[10] The primary endpoint, a composite of death, myocardial infarction, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke, was not significantly different between the this compound and placebo groups.[10] However, patients treated with this compound experienced a higher rate of major or severe bleeding.[10]

Table 3: Key Outcomes of the OPUS-TIMI 16 Trial

OutcomePlaceboThis compound 50/30 GroupThis compound 50/50 Group
Primary Composite Endpoint 22.9%23.1%22.8%
Mortality (10 months) 3.7%5.1% (P=0.008 vs. placebo)4.5% (P=0.11 vs. placebo)
Major or Severe Bleeding 2.0%3.7% (P=0.0004 vs. placebo)4.5% (P<0.0001 vs. placebo)

Data sourced from Cannon et al., 2000.[10]

A substudy of the OPUS-TIMI 16 trial revealed a paradoxical increase in platelet reactivity in patients receiving this compound, as measured by fibrinogen binding and α-granule degranulation.[11] This finding, along with evidence of partial agonist activity, has been suggested as a potential mechanism for the lack of efficacy and increased adverse events observed with this compound in the trial.[6][7][11]

Experimental Protocols

Arteriovenous Shunt Thrombosis Model in Guinea Pigs

This model is used to assess the in vivo antithrombotic efficacy of a compound.

Anesthetized_Guinea_Pig Anesthetized_Guinea_Pig Expose_Carotid_Jugular Expose Carotid Artery and Jugular Vein Anesthetized_Guinea_Pig->Expose_Carotid_Jugular Insert_Cannulae Insert Cannulae Expose_Carotid_Jugular->Insert_Cannulae Create_Shunt Create Extracorporeal Arteriovenous Shunt Insert_Cannulae->Create_Shunt Introduce_Thrombogenic_Surface Introduce Thrombogenic Surface (e.g., silk thread) Create_Shunt->Introduce_Thrombogenic_Surface Allow_Blood_Flow Allow Blood Flow for a Defined Period Introduce_Thrombogenic_Surface->Allow_Blood_Flow Remove_Shunt Remove Shunt and Thrombogenic Surface Allow_Blood_Flow->Remove_Shunt Measure_Thrombus_Weight Measure Thrombus Weight Remove_Shunt->Measure_Thrombus_Weight

Figure 2: Workflow for the A-V shunt model.
  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Surgical Procedure: The carotid artery and jugular vein are exposed. Cannulae are inserted into both vessels and connected to form an extracorporeal arteriovenous shunt.

  • Thrombus Induction: A thrombogenic surface, such as a silk thread, is introduced into the shunt.

  • Blood Flow: Blood is allowed to flow through the shunt for a predetermined period.

  • Thrombus Quantification: The shunt is disconnected, and the silk thread with the thrombus is removed. The wet weight of the thrombus is then determined.

  • Drug Administration: this compound or vehicle is administered orally at various time points before the initiation of the shunt.

Canine Model of Electrically Induced Carotid Artery Thrombosis

This model evaluates the ability of a compound to prevent the formation of an occlusive thrombus in a major artery.

  • Animal Preparation: Mongrel dogs are anesthetized and instrumented for monitoring of arterial blood pressure, heart rate, and carotid artery blood flow.

  • Surgical Procedure: A section of the carotid artery is isolated.

  • Thrombus Induction: An anodal current is applied to the intimal surface of the artery via an electrode to induce vessel wall injury and subsequent thrombus formation.

  • Monitoring: Carotid artery blood flow is continuously monitored to determine the time to occlusion.

  • Drug Administration: this compound or placebo is administered orally prior to the induction of thrombosis.

Measurement of Bleeding Time (Template Method)

This assay assesses the effect of a compound on primary hemostasis.

  • Procedure: A standardized incision is made on a suitable surface, such as the ear or buccal mucosa, using a template device.

  • Blotting: The blood flowing from the incision is gently blotted with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.

  • Endpoint: The time from the incision until the cessation of bleeding is recorded as the bleeding time.

Partial Agonist Activity of this compound

The unexpected clinical findings with this compound led to further investigation into its mechanism of action. Studies revealed that this compound can induce a conformational change in the GP IIb/IIIa receptor, which is a characteristic of partial agonism.[6][7] This was detected by the displacement of a monoclonal antibody (mAb2) that specifically recognizes a ligand-induced binding site on the receptor.[7]

Furthermore, ex vivo studies in patients from the OPUS-TIMI 16 trial showed that this compound treatment was associated with increased expression of CD63, a marker of platelet activation and degranulation.[7] In vitro experiments demonstrated that at low concentrations, this compound could enhance platelet aggregation in response to submaximal concentrations of agonists like epinephrine (B1671497).[7]

Orbofiban_Low_Conc This compound (Low Concentration) GPIIb_IIIa_Receptor GP IIb/IIIa Receptor Orbofiban_Low_Conc->GPIIb_IIIa_Receptor Conformational_Change Induces Partial Agonist Conformational Change GPIIb_IIIa_Receptor->Conformational_Change Paradoxical_Activation Paradoxical Platelet Activation Conformational_Change->Paradoxical_Activation Increased_Aggregation Increased Aggregation (with submaximal agonists) Paradoxical_Activation->Increased_Aggregation

Figure 3: Partial agonist signaling of this compound.

Table 4: Evidence for Partial Agonist Activity of this compound

FindingMethodObservationReference
IC50 for Platelet Aggregation In vitro platelet aggregationADP: 29 ± 6 ng/ml; Thrombin-activating peptide: 61 ± 18 ng/ml[7]
Plasma Concentrations (Highest Dose) HPLCPeak: 74 ± 6 ng/ml; Trough: 61 ± 5 ng/ml[7]
GP IIb/IIIa Conformation Monoclonal antibody (mAb2) displacementThis compound induced a conformational change[7]
Platelet Activation Marker Ex vivo flow cytometryIncreased expression of CD63[7]
In Vitro Aggregation Platelet aggregometryIncreased aggregation to epinephrine (67 ± 19% vs. 27 ± 9%)[7]

Conclusion

This compound is a potent inhibitor of platelet aggregation that demonstrated efficacy in preclinical models of thrombosis. However, its clinical development was halted due to a lack of efficacy and an increase in adverse events in a large-scale clinical trial. The paradoxical effects of this compound, likely attributable to its partial agonist activity at the GP IIb/IIIa receptor, underscore the complexities of targeting this crucial pathway in platelet biology. The in vivo pharmacodynamic profile of this compound serves as a critical case study for the development of future antiplatelet agents, highlighting the importance of a thorough understanding of the drug-receptor interaction beyond simple antagonism.

References

The Synthesis and Chemical Profile of SC-57101A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SC-57101A, the active metabolite of the prodrug Orbofiban, is a nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of SC-57101A, intended to support research and development in the fields of thrombosis and hemostasis.

Chemical Identity

SC-57101A is chemically identified as 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride salt.

Table 1: Chemical Identifiers and Properties of SC-57101A

PropertyValue
IUPAC Name 3-[[[[1-[4-(amidinophenyl)]-2-oxopyrrolidin-3-yl]carbamoyl]amino]propanoic acid hydrochloride
Synonyms SC-57101A, Active form of this compound
Molecular Formula C15H19N5O4 · HCl
Molecular Weight 385.8 g/mol
CAS Number Not publicly available

Synthesis of SC-57101A

Detailed, step-by-step synthesis protocols for SC-57101A and its prodrug, this compound, are not extensively detailed in publicly accessible scientific literature. The synthesis is generally understood to involve a multi-step process culminating in the formation of the active molecule.

The logical workflow for the synthesis would likely involve the preparation of key intermediates followed by their coupling and subsequent deprotection or activation steps.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Modification cluster_final Final Product A Protected Pyrrolidinone Intermediate C Coupling Reaction A->C B Aminobenzamidine Moiety B->C D Prodrug Formation (this compound) C->D Esterification E Hydrolysis/Activation D->E In vivo/in vitro F SC-57101A E->F

Caption: A logical workflow for the synthesis of SC-57101A.

Chemical Characterization

Comprehensive chemical characterization is essential to confirm the identity, purity, and structure of SC-57101A. Standard analytical techniques would be employed for this purpose.

Table 2: Expected Analytical Characterization Data for SC-57101A

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the pyrrolidinone ring, the aminobenzamidine group, and the propanoate chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the free base or the hydrochloride salt.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Mechanism of Action and Signaling Pathway

SC-57101A functions by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This blockade prevents the formation of platelet aggregates, which is a crucial step in thrombus formation.

Signaling_Pathway cluster_activation Platelet Activation cluster_inhibition GPIIb/IIIa Inhibition Agonist Platelet Agonists (e.g., ADP, Thrombin) Receptor Platelet Receptors Agonist->Receptor Activation Inside-Out Signaling Receptor->Activation GPIIb_IIIa Activated GPIIb/IIIa Receptor Activation->GPIIb_IIIa Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Aggregation SC57101A SC-57101A SC57101A->GPIIb_IIIa Blocks Binding

Caption: The inhibitory effect of SC-57101A on the platelet aggregation pathway.

Experimental Protocols

Due to the proprietary nature of pharmaceutical development, detailed experimental protocols for the synthesis and characterization of SC-57101A are not publicly available. However, a general workflow for characterizing a novel small molecule inhibitor like SC-57101A would follow a standard procedure.

Experimental_Workflow A Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) A->C D In vitro Biological Assays (Receptor Binding, Platelet Aggregation) C->D E In vivo Efficacy and PK/PD Studies D->E F Toxicology and Safety Pharmacology E->F

Caption: A general experimental workflow for the characterization of a drug candidate.

Conclusion

SC-57101A represents a significant area of interest in the development of antiplatelet therapeutics. While detailed public information on its synthesis and chemical characterization is limited, this guide provides a foundational understanding for researchers and professionals in the field. Further investigation into patent literature and preclinical study data may yield more specific insights into the methodologies employed in its development. more specific insights into the methodologies employed in its development.

Methodological & Application

Application Note: Orbofiban In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 complexes per platelet.[4] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[4][5] Fibrinogen molecules then cross-link adjacent platelets, leading to aggregation and thrombus formation.[4][5] this compound specifically blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby inhibiting the final common pathway of platelet aggregation.[3][5][6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound using light transmission aggregometry (LTA).

Signaling Pathway of Platelet Aggregation

The following diagram illustrates the final common pathway of platelet aggregation and the inhibitory action of this compound. Agonists like ADP, Thrombin, and Collagen activate platelets through their respective receptors, leading to an inside-out signaling cascade that activates the GPIIb/IIIa receptor. The activated receptor binds fibrinogen, which bridges platelets together. This compound acts by blocking this final step.

G cluster_0 Platelet Activators cluster_1 Platelet cluster_2 Aggregation Agonist1 ADP P_Activation Platelet Activation (Inside-Out Signaling) Agonist1->P_Activation Agonist2 Thrombin Agonist2->P_Activation Agonist3 Collagen Agonist3->P_Activation GPIIb_IIIa_I Inactive GPIIb/IIIa P_Activation->GPIIb_IIIa_I GPIIb_IIIa_A Active GPIIb/IIIa GPIIb_IIIa_I->GPIIb_IIIa_A Activation Fibrinogen Fibrinogen GPIIb_IIIa_A->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking This compound This compound This compound->GPIIb_IIIa_A Blocks G cluster_prep Preparation cluster_assay Assay Procedure (per sample) cluster_analysis Data Analysis A Collect Whole Blood (9:1 with 3.8% Sodium Citrate) B Centrifuge (150-200 x g, 20 min) to separate PRP A->B C Centrifuge remaining blood (2000 x g, 15 min) for PPP B->C E Calibrate Aggregometer (0% with PRP, 100% with PPP) C->E D Prepare this compound and Agonist dilutions G Add this compound (or Vehicle) Incubate for 2 min D->G F Equilibrate PRP at 37°C in cuvette E->F F->G H Add Agonist (e.g., ADP) to induce aggregation G->H I Record Light Transmission for 5-10 minutes H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

References

Application Note: Quantitative Determination of Orbofiban in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Orbofiban in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, acting as a potent antiplatelet agent.[1][2] Monitoring its plasma concentration is crucial for pharmacokinetic and pharmacodynamic studies in the drug development process. The described protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. This method is intended for researchers, scientists, and drug development professionals requiring a validated procedure for this compound quantification in a biological matrix.

Introduction

This compound exerts its antithrombotic effect by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets, which is the final common pathway for platelet aggregation.[1] The development of oral GPIIb/IIIa antagonists like this compound was aimed at providing long-term antiplatelet therapy for patients with acute coronary syndromes.[3] Accurate measurement of plasma concentrations is essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, specificity, and reproducibility. This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, HPLC conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., another suitable, structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Perchloric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to obtain working standard solutions at desired concentrations for calibration curve and quality control samples.

  • Protein Precipitation Agent: Prepare a 0.5 M solution of perchloric acid in water.

Protocol

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • Pipette 250 µL of plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution to each plasma sample (except for blanks).

  • Add 250 µL of 0.5 M perchloric acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.

HPLC Conditions

The following HPLC conditions are provided as a starting point and may require optimization.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength UV at 230 nm (or wavelength of maximum absorbance for this compound)
Run Time Approximately 10 minutes

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.

ParameterResult
Concentration Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 15%< 15%85 - 115%
Medium QC < 15%< 15%85 - 115%
High QC < 15%< 15%85 - 115%
Recovery

The extraction recovery of this compound and the internal standard from the plasma matrix should be determined.

AnalyteRecovery (%)
This compound > 85%
Internal Standard > 85%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ of the method should be determined to assess its sensitivity.

ParameterValue
LOD ~3 ng/mL
LOQ ~10 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standard plasma->add_is add_pa Add Perchloric Acid (0.5 M) add_is->add_pa vortex Vortex (1 min) add_pa->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (20 µL) supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration Calculate this compound Concentration calibration_curve->concentration

Caption: Experimental workflow for this compound analysis in plasma.

mechanism_of_action cluster_platelet Platelet Surface gp_receptor GPIIb/IIIa Receptor aggregation Platelet Aggregation gp_receptor->aggregation Leads to no_aggregation Inhibition of Aggregation gp_receptor->no_aggregation Results in fibrinogen Fibrinogen fibrinogen->gp_receptor Binds to This compound This compound This compound->gp_receptor Blocks

Caption: Mechanism of action of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and straightforward HPLC-UV analysis make it suitable for routine use in pharmacokinetic studies and therapeutic drug monitoring. The method should be fully validated in the user's laboratory to ensure its performance for the intended application.

References

Orbofiban in Animal Models of Arterial Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. By blocking the binding of fibrinogen to the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by various agonists. These application notes provide a summary of the quantitative data from preclinical animal models of arterial thrombosis and detail the experimental protocols utilized in these studies. The information is intended to guide researchers in the evaluation of this compound and similar antiplatelet agents.

Mechanism of Action

This compound is a prodrug that is converted to its active form in the body. The active metabolite of this compound is a potent and specific inhibitor of the GP IIb/IIIa receptor.[1] Platelet activation by agonists such as ADP, collagen, and thrombin leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical component of an arterial thrombus. This compound competitively inhibits this binding, thereby preventing platelet aggregation and thrombus formation.[1]

cluster_0 Platelet Activation Cascade cluster_1 This compound's Point of Intervention Thrombogenic Stimuli Thrombogenic Stimuli Platelet Agonists Platelet Agonists Thrombogenic Stimuli->Platelet Agonists GP IIb/IIIa Activation GP IIb/IIIa Activation Platelet Agonists->GP IIb/IIIa Activation e.g., ADP, Collagen, Thrombin Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Arterial Thrombosis Arterial Thrombosis Platelet Aggregation->Arterial Thrombosis This compound This compound This compound->Fibrinogen Binding Inhibits

Mechanism of action of this compound.

Quantitative Data from Animal Models

The following tables summarize the dose-dependent effects of this compound on platelet aggregation, thrombus formation, and bleeding time in various animal models.

Table 1: Effect of this compound on Platelet Aggregation in Guinea Pigs
AgonistThis compound Concentration/DoseRoute of AdministrationInhibition of Platelet Aggregation (%)Peak EffectReference
ADP0.03-1 µMIn vitroConcentration-dependentN/A[2]
Collagen0.03-1 µMIn vitroConcentration-dependentN/A[2]
ADP3-30 mg/kgOralDose-dependent1-2 hours post-dose[2]
Collagen3-30 mg/kgOralDose-dependent1-2 hours post-dose[2]
Table 2: Antithrombotic Effect of this compound in a Guinea Pig Arteriovenous Shunt Model
This compound Dose (mg/kg)Route of AdministrationInhibition of Thrombus FormationReference
3-100OralDose-dependent[2]
Table 3: Effect of this compound on Bleeding Time in Guinea Pigs
TreatmentDose (mg/kg)Route of AdministrationEffect on Bleeding TimeReference
This compound≥30OralProlonged[2]
Acetylsalicylic Acid100OralProlonged[2]
Table 4: Comparative Efficacy of this compound and Roxifiban (B1679589) in an In Vitro Flow Model of Thrombosis
AgentConcentrationEffect on Thrombus SizeReference
This compound500 nMEffective in inhibiting larger platelet thrombi (≥150 platelets/thrombus)[3]
Roxifiban60 nMAbrogated the formation of thrombi containing >20 platelets/thrombus[3]

Note: Data for canine and primate models are limited in the publicly available literature, with sources stating effectiveness without providing specific quantitative measures.[1]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the evaluation of other antiplatelet agents.

Arteriovenous Shunt Thrombosis Model in Guinea Pigs

This model is used to assess the in vivo antithrombotic activity of a compound.

Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Shunt Implantation Shunt Implantation Drug Administration->Shunt Implantation Thrombus Formation Thrombus Formation Shunt Implantation->Thrombus Formation Thrombus Quantification Thrombus Quantification Thrombus Formation->Thrombus Quantification

Workflow for A-V Shunt Model.

Protocol:

  • Animal Preparation: Male Hartley guinea pigs (300-350 g) are anesthetized.

  • Drug Administration: this compound or vehicle is administered orally at predetermined doses (e.g., 3-100 mg/kg) at a specific time point before the procedure (e.g., 1 hour).

  • Shunt Implantation: An arteriovenous shunt is created by cannulating the carotid artery and the contralateral jugular vein with polyethylene (B3416737) tubing. A small, roughened, silk-threaded section is incorporated within the shunt to promote thrombus formation.

  • Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).

  • Thrombus Quantification: After the circulation period, the silk-threaded section is removed, and the formed thrombus is carefully dissected. The wet weight of the thrombus is determined and compared between treatment and control groups to calculate the percentage of inhibition.

Canine Model of Coronary Artery Thrombosis (Folts Model)

This model simulates the conditions of coronary artery stenosis and endothelial injury that lead to platelet-rich thrombus formation and cyclic flow reductions (CFRs). While specific data for this compound in this model is not detailed in the provided search results, the general protocol is as follows:

Anesthesia & Instrumentation Anesthesia & Instrumentation Coronary Artery Exposure Coronary Artery Exposure Anesthesia & Instrumentation->Coronary Artery Exposure Stenosis & Injury Stenosis & Injury Coronary Artery Exposure->Stenosis & Injury Monitoring CFRs Monitoring CFRs Stenosis & Injury->Monitoring CFRs Drug Intervention Drug Intervention Monitoring CFRs->Drug Intervention Data Analysis Data Analysis Drug Intervention->Data Analysis

Folts Model Experimental Workflow.

Protocol:

  • Animal Preparation: Mongrel dogs of either sex are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

  • Instrumentation: The left circumflex coronary artery is isolated. An electromagnetic flow probe is placed around the artery to measure coronary blood flow.

  • Induction of Stenosis and Injury: A critical stenosis is created by placing a plastic constrictor around the artery. Endothelial injury is induced by gently squeezing the artery with forceps distal to the flow probe.

  • Monitoring of Cyclic Flow Reductions (CFRs): The combination of stenosis and endothelial injury leads to the formation of platelet-rich thrombi that gradually occlude the vessel, causing a decline in blood flow. As the pressure builds, the thrombus dislodges, and flow is restored. This cyclical pattern of flow reduction is monitored.

  • Drug Administration: Once a stable pattern of CFRs is established, this compound or a vehicle is administered (e.g., intravenously or orally).

  • Data Analysis: The frequency and severity of CFRs before and after drug administration are recorded and analyzed to determine the efficacy of the treatment in preventing thrombosis.

Non-Human Primate Electrolytic Injury Model of Arterial Thrombosis

Protocol:

  • Animal Preparation: Non-human primates (e.g., cynomolgus monkeys) are anesthetized and instrumented for monitoring of cardiovascular parameters.

  • Vessel Isolation: A target artery (e.g., femoral or coronary artery) is surgically exposed.

  • Electrolytic Injury: A fine-gauge needle electrode is inserted into the artery, and a low electrical current is applied for a specific duration. This causes endothelial denudation and stimulates platelet adhesion and aggregation, leading to thrombus formation.

  • Drug Administration: this compound or vehicle is administered before or after the electrolytic injury, depending on the study design (prophylactic or therapeutic).

  • Assessment of Thrombosis: Thrombus formation can be assessed by various methods, including angiography to visualize vessel occlusion, Doppler flow measurements, or post-mortem histopathological analysis of the vessel segment to determine thrombus size and composition.

Discussion

The available data from animal models, particularly in guinea pigs, demonstrate that this compound is a potent inhibitor of platelet aggregation with in vivo antithrombotic efficacy. The dose-dependent inhibition of thrombus formation in the arteriovenous shunt model provides strong evidence of its potential as an antithrombotic agent. However, as with other GP IIb/IIIa antagonists, a key consideration is the therapeutic window between antithrombotic efficacy and bleeding risk, with this compound showing a prolongation of bleeding time at higher doses.[2]

While clinical trials in humans have shown that this compound effectively inhibits platelet aggregation, they did not demonstrate a significant clinical benefit in reducing major cardiovascular events in a broad population of patients with acute coronary syndromes.[1] This highlights the challenge of translating preclinical findings into clinical success. Further research in well-characterized animal models of arterial thrombosis remains crucial for understanding the nuances of GP IIb/IIIa inhibition and for the development of safer and more effective antiplatelet therapies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Platelet Aggregation with Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding fibrinogen, which bridges adjacent platelets.[1] By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists. Flow cytometry is a powerful technique for studying platelet function, offering a rapid and quantitative analysis of platelet aggregation and activation in small blood volumes. This document provides detailed protocols for the analysis of platelet aggregation with this compound using flow cytometry, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

Platelet activation is initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, which bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between platelets, leading to aggregation and thrombus formation. This compound, as a GPIIb/IIIa antagonist, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1]

Below is a diagram illustrating the signaling pathway of platelet aggregation and the inhibitory action of this compound.

cluster_0 Platelet Activation cluster_1 Platelet Aggregation cluster_2 Inhibition by this compound Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Platelet Receptor Agonist->Receptor Binds Signaling Intracellular Signaling Cascades Receptor->Signaling Activates GPIIbIIIa_inactive Inactive GPIIb/IIIa Signaling->GPIIbIIIa_inactive Leads to GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates This compound This compound This compound->GPIIbIIIa_active Blocks Fibrinogen Binding

Figure 1: Signaling pathway of platelet aggregation and this compound's mechanism of action.

Quantitative Data on this compound's Effect on Platelet Aggregation

The inhibitory effect of this compound on platelet aggregation has been quantified in various studies. The following table summarizes key findings.

ParameterAgonistValueSpeciesReference
IC50 ADP29 ± 6 ng/mLHuman[2]
IC50 Thrombin-Activating Peptide61 ± 18 ng/mLHuman[2]
Inhibition of Aggregation ADP (in vitro)Concentration-dependentGuinea Pig[3]
Inhibition of Aggregation Collagen (in vitro)Concentration-dependentGuinea Pig[3]
Inhibition of Thrombus Formation Arteriovenous shunt modelDose-dependent (3-100 mg/kg, p.o.)Guinea Pig[3]
Effect on Large Aggregates 20 µM ADP or 3 µM TRAP-6BlockedHuman[4]
Effect on Small Aggregates 20 µM ADP or 3 µM TRAP-6Augmented 3- to 6-foldHuman[4]
Inhibition of Thrombi >150 platelets 500 nM this compoundEffectiveHuman[5]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound's effect on platelet aggregation using whole blood flow cytometry. This method minimizes artifactual platelet activation.

Materials
  • Anticoagulant: 3.2% Sodium Citrate

  • Platelet Agonists:

    • Adenosine diphosphate (ADP)

    • Thrombin Receptor Activating Peptide (TRAP)

    • Collagen

  • This compound: Prepare a stock solution and serial dilutions in an appropriate vehicle (e.g., saline).

  • Fluorochrome-conjugated Monoclonal Antibodies:

    • Anti-CD41a (GPIIb) or Anti-CD61 (GPIIIa) to identify platelets.

    • Anti-CD62P (P-selectin) to assess platelet activation.

    • PAC-1 (binds to the activated conformation of GPIIb/IIIa).

  • Fixative: 1% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Sheath Fluid: Commercial sheath fluid for flow cytometer.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

A Blood Collection (Sodium Citrate) B Incubation with this compound or Vehicle Control A->B C Addition of Platelet Agonist (e.g., ADP) B->C D Staining with Fluorochrome-conjugated Antibodies C->D E Fixation (1% PFA) D->E F Flow Cytometry Acquisition E->F G Data Analysis F->G

Figure 2: Experimental workflow for flow cytometry analysis of platelet aggregation with this compound.

Detailed Protocol
  • Blood Collection:

    • Collect whole blood from healthy donors into vacutainer tubes containing 3.2% sodium citrate.

    • Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.

    • Process the blood within 1-2 hours of collection to minimize spontaneous platelet activation.[6]

  • Sample Preparation and Incubation:

    • In siliconized microcentrifuge tubes, aliquot 45 µL of whole blood.

    • Add 5 µL of the desired concentration of this compound or vehicle control to the blood.

    • Gently mix and incubate for 15-30 minutes at room temperature.

  • Platelet Activation:

    • Add 5 µL of the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the blood samples.

    • Gently vortex for 1-2 seconds and incubate for 5-10 minutes at room temperature. Include a resting (unstimulated) sample as a negative control.

  • Antibody Staining:

    • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies (e.g., anti-CD41a-FITC and anti-CD62P-PE) to each tube.

    • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.

    • Incubate for at least 30 minutes at 4°C in the dark before acquisition. Samples can typically be stored at 4°C for up to 24 hours.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer to acquire data for at least 50,000 total events.

    • Use a forward scatter (FSC) and side scatter (SSC) plot with logarithmic scales to identify the platelet population based on their characteristic low FSC and SSC properties.

    • Create a gate around the platelet population identified by positive staining for a platelet-specific marker (e.g., CD41a).

    • Within the platelet gate, analyze the expression of activation markers such as P-selectin (CD62P) and the binding of PAC-1.

    • Platelet aggregation can be assessed by the increase in FSC-H and/or the appearance of a population of events with higher FSC and SSC, representing platelet aggregates. Alternatively, dual-labeling techniques can be employed.

  • Data Analysis:

    • Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of P-selectin expression as a measure of platelet activation.

    • Determine the percentage of PAC-1 positive platelets as a measure of GPIIb/IIIa activation.

    • Analyze the percentage of events in the aggregate gate to quantify platelet aggregation.

    • Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect of this compound.

Data Presentation and Interpretation

The results of the flow cytometry analysis can be presented as histograms or dot plots. Quantitative data should be summarized in tables and graphs to clearly demonstrate the dose-dependent inhibitory effect of this compound on platelet aggregation and activation. A decrease in the percentage of P-selectin and PAC-1 positive platelets, as well as a reduction in the percentage of platelet aggregates in the presence of this compound, would indicate its efficacy as a platelet inhibitor.

Conclusion

Flow cytometry provides a robust and sensitive platform for the preclinical and clinical evaluation of GPIIb/IIIa antagonists like this compound. The detailed protocols and information presented in these application notes offer a comprehensive guide for researchers and scientists in the field of thrombosis and hemostasis to accurately assess the impact of such therapeutic agents on platelet function. The ability to perform these assays in whole blood with minimal manipulation provides a more physiologically relevant assessment of platelet activity.

References

Application Notes and Protocols for Light Transmission Aggregometry with Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Light Transmission Aggregometry (LTA) to assess the efficacy of Orbofiban, an orally active antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This document outlines the scientific principles, experimental procedures, data analysis, and interpretation relevant to studying this compound's impact on platelet aggregation.

Introduction

This compound is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which specifically inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets.[1] This action blocks the final common pathway of platelet aggregation, making it a target for antiplatelet therapy.[1] Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to various agonists. These notes provide a comprehensive guide for researchers to effectively use LTA in the evaluation of this compound.

Principle of the Method

LTA operates on the principle that a suspension of platelets in plasma (platelet-rich plasma, PRP) is turbid and allows limited light transmission. When a platelet agonist is added, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, leading to an increase in light transmission, which is measured by a spectrophotometer within the aggregometer. The extent of this change in light transmission over time is recorded and is proportional to the degree of platelet aggregation. By introducing an inhibitor like this compound, the agonist-induced aggregation is diminished, and this inhibitory effect can be quantified.

Data Presentation

The inhibitory effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the maximum platelet aggregation response by 50%.

AgonistAgonist ConcentrationThis compound IC50 (ng/mL)This compound IC50 (nM)¹
ADP20 µM29 ± 6[2]~65
TRAP-63 µM61 ± 18[2]~137
CollagenNot AvailableNot AvailableNot Available

¹Calculated based on the molar mass of this compound (~450.5 g/mol ). Note: While it is established that this compound inhibits collagen-induced platelet aggregation in a concentration-dependent manner, specific IC50 values from LTA studies were not available in the reviewed literature.[2]

Experimental Protocols

This section details a standardized LTA protocol for assessing the inhibitory activity of this compound.

Materials and Reagents
  • Blood Collection: Venous blood collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Platelet Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen (Type I, fibrillar)

    • Thrombin Receptor Activating Peptide-6 (TRAP-6)

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or saline) and make serial dilutions to achieve the desired final concentrations.

  • Control Vehicle: The solvent used to dissolve this compound.

  • Saline: 0.9% NaCl.

Equipment
  • Light Transmission Aggregometer

  • Calibrated micropipettes

  • Refrigerated centrifuge

  • Plastic or siliconized glass test tubes and cuvettes

  • Water bath or heating block at 37°C

Sample Preparation
  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully aspirate the upper platelet-rich plasma layer and transfer it to a clean plastic tube.

    • Keep the PRP at room temperature and use within 3 hours of blood collection.

  • Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

    • Collect the supernatant platelet-poor plasma. PPP is used to set the 100% light transmission baseline in the aggregometer.

  • Platelet Count Adjustment (Optional):

    • For standardization, the platelet count in the PRP can be adjusted to 200-300 x 10⁹/L using autologous PPP.

Light Transmission Aggregometry Procedure
  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Incubation:

    • Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

    • Add 50 µL of the desired concentration of this compound or the control vehicle.

    • Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation well.

  • Aggregation Measurement:

    • Place the cuvette in the measurement channel of the aggregometer and start stirring (typically 900-1200 rpm).

    • After establishing a stable baseline (approximately 1-2 minutes), add a specific concentration of the platelet agonist (e.g., 20 µM ADP, 2 µg/mL collagen, or 3 µM TRAP-6).

    • Record the aggregation for at least 5-10 minutes.

  • Data Collection:

    • The primary endpoint is the maximum percentage of aggregation. Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

Quality Control and Data Analysis
  • Controls: Always include a positive control (agonist with vehicle) and a negative control (PRP with saline, no agonist) in each experiment.

  • Dose-Response Curve: To determine the IC50 of this compound, perform the assay with a range of this compound concentrations.

  • Data Analysis: Plot the percentage of inhibition of platelet aggregation against the logarithm of the this compound concentration. The IC50 value can then be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve). The percentage of inhibition is calculated as: % Inhibition = 100 * (Max Aggregation_control - Max Aggregation_this compound) / Max Aggregation_control

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

G cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Collagen, Thrombin) Receptors Surface Receptors (P2Y12, GPVI, PAR1) Agonists->Receptors bind to InsideOut Inside-Out Signaling Receptors->InsideOut trigger GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive activate GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active conformational change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen binds Crosslinking Platelet Cross-linking (Aggregation) Fibrinogen->Crosslinking mediates This compound This compound This compound->GPIIbIIIa_active blocks binding

Caption: this compound's mechanism of action in the platelet aggregation pathway.

Experimental Workflow for LTA with this compound

G cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with this compound (37°C, 5-10 min) Calibrate->Incubate AddAgonist Add Agonist (ADP, Collagen, or TRAP-6) Incubate->AddAgonist Record Record Aggregation (5-10 min) AddAgonist->Record Measure Determine Max Aggregation (%) Record->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Step-by-step workflow for evaluating this compound using LTA.

References

Application Notes and Protocols for Arteriovenous Shunt Thrombosis Model with Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for establishing and utilizing an arteriovenous (AV) shunt thrombosis model to evaluate the efficacy of the oral glycoprotein (B1211001) IIb/IIIa antagonist, Orbofiban. The protocols described herein are based on established methodologies in canine and guinea pig models and are intended to offer a comprehensive guide for preclinical thrombosis research.

This compound is a potent inhibitor of platelet aggregation.[1][2] Its active form, SC-57101A, competitively blocks the binding of fibrinogen to the GPIIb/IIIa receptor on platelets, a critical step in the final common pathway of platelet aggregation.[3] Preclinical studies have demonstrated its dose-dependent antithrombotic effects in various animal models.[1][2][3]

The AV shunt model is a widely used in vivo method for studying arterial thrombosis. It mimics the conditions of high shear stress found in stenosed arteries, providing a reliable and reproducible means to assess the efficacy of antithrombotic agents.

Mechanism of Action of this compound

This compound is an orally bioavailable prodrug that is converted to its active metabolite in the body. The active form is a specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[3] Under normal physiological conditions, platelet activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. By blocking the fibrinogen binding site on the GPIIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[3]

Orbofiban_Mechanism cluster_platelet Platelet Platelet_Activation Platelet Activation (e.g., ADP, Collagen) GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Receptor Platelet_Activation->GPIIb_IIIa_Inactive causes conformational change GPIIb_IIIa_Active Active GPIIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Platelet_Aggregation Platelet Aggregation Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation Fibrinogen Fibrinogen This compound This compound (Active Metabolite) This compound->GPIIb_IIIa_Active Blocks fibrinogen binding site GPIIb_IIIa_ActiveFibrinogen GPIIb_IIIa_ActiveFibrinogen GPIIb_IIIa_ActiveFibrinogen->Platelet_Aggregation Fibrinogen bridges receptors AV_Shunt_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Expose_Vessels Expose Carotid Artery and Jugular Vein Surgical_Prep->Expose_Vessels Isolate_Vessels Isolate Vessel Segments Expose_Vessels->Isolate_Vessels Cannulate_Vessels Cannulate Artery and Vein Isolate_Vessels->Cannulate_Vessels Create_Shunt Connect Cannulas with Thrombogenic Tubing Cannulate_Vessels->Create_Shunt Administer_this compound Administer this compound or Vehicle (Pre-Shunt Opening) Create_Shunt->Administer_this compound Open_Shunt Open Shunt and Initiate Blood Flow Administer_this compound->Open_Shunt Monitor_Thrombosis Monitor for a Defined Period Open_Shunt->Monitor_Thrombosis Terminate_Experiment Terminate Experiment and Harvest Thrombus Monitor_Thrombosis->Terminate_Experiment Measure_Thrombus Measure Thrombus Weight Terminate_Experiment->Measure_Thrombus Histology Histological Analysis Terminate_Experiment->Histology Histology_Workflow Harvest_Thrombus Harvest Thrombus Fixation Fix in 10% Formalin Harvest_Thrombus->Fixation Dehydration Dehydrate in Graded Ethanol Fixation->Dehydration Clearing Clear in Xylene Dehydration->Clearing Embedding Embed in Paraffin Clearing->Embedding Sectioning Cut 5µm Sections Embedding->Sectioning Staining Stain with H&E (or other special stains) Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy

References

Orbofiban: A Tool for Interrogating Integrin αIIbβ3 Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is a non-peptide, orally active antagonist of the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), a key receptor in platelet aggregation.[1][2] As a prodrug, this compound is converted in the body to its active form, SC-57101, which potently and specifically inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[3] Although clinical trials for its use in acute coronary syndromes were halted due to an observed increase in mortality, this compound remains a valuable research tool for studying the intricate biology of integrin αIIbβ3 signaling.[4][5][6] Its unique properties, including a degree of partial agonism, provide researchers with a specific molecular probe to dissect the mechanisms of integrin activation, outside-in and inside-out signaling, and the conformational changes that govern platelet function.[4][7]

These application notes provide an overview of this compound's utility in integrin biology research, along with detailed protocols for its application in key in vitro assays.

Mechanism of Action

This compound's active metabolite, SC-57101, acts as a competitive inhibitor at the fibrinogen binding site on the αIIbβ3 integrin receptor.[1][3] This integrin is crucial for the final common pathway of platelet aggregation, where it binds to fibrinogen, forming bridges between adjacent platelets.[6][8] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, αIIbβ3 undergoes a conformational change from a low-affinity to a high-affinity state for its ligands ("inside-out" signaling).[3][9] SC-57101 binds to both resting and activated platelets, effectively blocking fibrinogen binding and subsequent platelet aggregation.[3]

Interestingly, studies have revealed that this compound can also act as a partial agonist, inducing conformational changes in αIIbβ3 that can, under certain conditions, lead to paradoxical platelet activation.[4][6][10] This dual activity makes this compound a fascinating tool to explore the nuanced regulation of integrin function and the potential consequences of antagonist binding on receptor signaling.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and binding characteristics of this compound and its active form.

Table 1: Inhibitory Potency of this compound's Active Form (SC-57101)

ParameterAgonistValueSpeciesReference
IC50 (Platelet Aggregation)ADP47 nMHuman[3]
IC50 (Platelet Aggregation)ADP29 ± 6 ng/mlHuman[4]
IC50 (Platelet Aggregation)Thrombin-activating peptide61 ± 18 ng/mlHuman[4]
IC50 (Platelet Aggregation)ADP & Collagen0.03-1 µMGuinea Pig[11]

Table 2: Binding Affinity of this compound's Active Form (SC-57101)

ParameterPlatelet StateValueSpeciesReference
KdResting70 nMHuman[3]
KdActivated109 nMHuman[3]

Experimental Protocols

Here are detailed protocols for common assays used to study the effects of this compound on platelet function and integrin biology.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • This compound (or its active form SC-57101)

  • Platelet-rich plasma (PRP) isolated from fresh whole blood

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP-6)

  • Saline or appropriate buffer

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Isolate PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).

  • Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP sample in the aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission.

    • Add a platelet agonist (e.g., 20 µM ADP or 3 µM TRAP-6) to induce aggregation.[12]

    • Record the change in light transmission over time (typically 5-10 minutes), which corresponds to the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Flow Cytometry Analysis of Platelet Activation Markers

This protocol assesses the effect of this compound on the expression of platelet activation markers, such as P-selectin (CD62P), on the platelet surface.

Materials:

  • This compound

  • Whole blood or PRP

  • Platelet agonist (e.g., ADP, TRAP-6)

  • Fluorescently-labeled antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41/CD61)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Sample Preparation: Aliquot whole blood or PRP into tubes.

  • Incubation: Add varying concentrations of this compound or vehicle control and incubate as described in Protocol 1.

  • Activation: Add a platelet agonist to induce activation. Include a resting (no agonist) control.

  • Staining: Add the fluorescently-labeled antibodies to each tube and incubate in the dark at room temperature for 20 minutes.

  • Fixation: Fix the samples by adding a fixative solution.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter or by the platelet-specific marker.

  • Data Analysis: Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression. Compare the results from this compound-treated samples to the control samples.

Visualizations

Integrin αIIbβ3 Signaling Pathways

The following diagrams illustrate the key signaling events in integrin αIIbβ3 activation and subsequent downstream signaling.

Integrin_Signaling cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling cluster_this compound This compound Action Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR Agonist->GPCR Talin_Activation Talin Activation GPCR->Talin_Activation Intracellular Signaling Inactive_Integrin Inactive αIIbβ3 (Bent Conformation) Talin_Activation->Inactive_Integrin Binds β3 tail Kindlin_Binding Kindlin Binding Kindlin_Binding->Inactive_Integrin Binds β3 tail Active_Integrin Active αIIbβ3 (Extended Conformation) Inactive_Integrin->Active_Integrin Conformational Change Clustering Integrin Clustering Active_Integrin->Clustering Fibrinogen Fibrinogen Fibrinogen->Active_Integrin Binds Src_Activation c-Src Activation Clustering->Src_Activation Associates with β3 tail Syk_FAK Syk/FAK Phosphorylation Src_Activation->Syk_FAK Downstream Downstream Signaling (Spreading, Clot Retraction) Syk_FAK->Downstream This compound This compound (Active Form) This compound->Active_Integrin Blocks Fibrinogen Binding

Caption: Integrin αIIbβ3 inside-out and outside-in signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Studying this compound

This diagram outlines a general workflow for investigating the effects of this compound on platelet function.

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Platelets (e.g., PRP) incubation Incubate Platelets with This compound (various concentrations) or Vehicle Control start->incubation activation Induce Platelet Activation with Agonist (e.g., ADP, TRAP) incubation->activation aggregation Platelet Aggregation Assay (Protocol 1) activation->aggregation flow_cytometry Flow Cytometry for Activation Markers (e.g., P-selectin) (Protocol 2) activation->flow_cytometry fibrinogen_binding Fibrinogen Binding Assay activation->fibrinogen_binding data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Statistical Analysis aggregation->data_analysis flow_cytometry->data_analysis fibrinogen_binding->data_analysis conclusion Conclusion: Characterize this compound's effect on integrin-mediated platelet function data_analysis->conclusion

Caption: General experimental workflow for assessing the impact of this compound on platelet function.

Conclusion

This compound, despite its clinical development being discontinued, serves as a potent and specific antagonist of the αIIbβ3 integrin, making it a valuable tool for in vitro and preclinical research. Its well-characterized inhibitory effects on platelet aggregation, coupled with its intriguing partial agonist activity, allow for detailed investigation into the mechanisms of integrin activation, ligand binding, and signal transduction. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of integrin biology, contributing to a deeper understanding of hemostasis, thrombosis, and the development of novel antiplatelet therapies.

References

Application Notes and Protocols for In Vitro Assessment of Orbofiban's Effect on P-selectin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1] P-selectin (CD62P) is an adhesion molecule stored in the alpha granules of platelets and is rapidly translocated to the platelet surface upon activation.[2] The surface expression of P-selectin is a crucial marker of platelet activation and plays a significant role in the interaction between platelets and leukocytes.[3][4] Understanding the effect of GPIIb/IIIa antagonists like this compound on P-selectin expression is vital for elucidating their complete mechanism of action and potential pro-thrombotic or anti-inflammatory effects.

These application notes provide a summary of the known effects of this compound on P-selectin expression and detailed protocols for its in vitro assessment.

Application Notes

This compound's primary mechanism of action is the inhibition of fibrinogen binding to the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1] However, its effects on other markers of platelet activation, such as P-selectin expression, are more complex.

In vitro studies have shown that under conditions of strong agonist stimulation (e.g., high concentrations of ADP or thrombin receptor activating peptide (TRAP)-6), this compound blocks the formation of large platelet aggregates but can lead to a significant increase in the number of small platelet microaggregates.[2] Interestingly, the percentage of these microaggregates expressing P-selectin remains unchanged in the presence of this compound, suggesting that these smaller aggregates are still activated. However, the mean intensity of P-selectin expression on these microaggregates was observed to be diminished, which could be due to the smaller size of the particles or a lower density of P-selectin molecules on their surface.[2]

In a clinical setting, patients with acute coronary syndromes treated with this compound (50 mg twice daily for 5-7 days) showed marked reductions in P-selectin expression. This suggests that longer-term administration of this compound may lead to a downregulation of this platelet activation marker.

It is also noteworthy that some studies have suggested that this compound may act as a partial agonist at the GPIIb/IIIa receptor.[5] This partial agonism could, particularly at low drug concentrations, potentially enhance platelet aggregation and activation, which might contribute to some of the unexpected outcomes in clinical trials.[5][6]

Data Presentation

The following table summarizes illustrative quantitative data on the effect of this compound on P-selectin expression in vitro, based on the findings from the literature. This data is hypothetical and for demonstration purposes.

This compound Concentration (µM)Agonist (Stimulation)% P-selectin Positive Platelets (Illustrative)Mean Fluorescence Intensity (MFI) (Illustrative)
0 (Control)No Agonist5%10
0 (Control)ADP (20 µM)85%250
0.1ADP (20 µM)83%220
1ADP (20 µM)84%180
10ADP (20 µM)85%150
0 (Control)TRAP-6 (3 µM)90%300
0.1TRAP-6 (3 µM)88%260
1TRAP-6 (3 µM)89%210
10TRAP-6 (3 µM)90%175

Experimental Protocols

This section provides a detailed protocol for the in vitro assessment of this compound's effect on P-selectin expression on human platelets using flow cytometry.

1. Preparation of Platelet-Rich Plasma (PRP)

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Allow the PRP to rest for 30 minutes at room temperature before use.

2. In Vitro Treatment with this compound and Platelet Activation

  • Aliquot PRP into microcentrifuge tubes.

  • Add this compound to the PRP at desired final concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO or saline).

  • Incubate the PRP with this compound for 15 minutes at 37°C.

  • Induce platelet activation by adding a stimulating agonist such as ADP (final concentration 20 µM) or TRAP-6 (final concentration 3 µM). Include a resting (unstimulated) control.

  • Incubate for 10 minutes at room temperature in the dark.

3. Staining for P-selectin

  • To each tube, add a saturating concentration of a fluorochrome-conjugated anti-human CD62P (P-selectin) antibody (e.g., PE-conjugated).

  • To identify the platelet population, also add a fluorochrome-conjugated anti-human CD41a or CD61 antibody (e.g., FITC-conjugated).

  • Incubate for 20 minutes at room temperature in the dark.

4. Fixation and Analysis by Flow Cytometry

  • Stop the reaction by adding 500 µL of 1% paraformaldehyde in phosphate-buffered saline (PBS).

  • Analyze the samples on a flow cytometer.

  • Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker (CD41a or CD61).

  • Within the platelet gate, quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the P-selectin signal.

Visualizations

G cluster_prep Sample Preparation cluster_treatment In Vitro Treatment & Activation cluster_staining Staining cluster_analysis Analysis blood Whole Blood Collection (3.2% Sodium Citrate) prp PRP Preparation (Centrifugation at 200g) blood->prp This compound Incubate with this compound (or Vehicle Control) prp->this compound agonist Add Platelet Agonist (e.g., ADP, TRAP-6) This compound->agonist antibodies Add Anti-CD62P (P-selectin) & Anti-CD41a Antibodies agonist->antibodies flow Flow Cytometry Analysis antibodies->flow data Data Interpretation (% Positive Cells, MFI) flow->data

Caption: Experimental workflow for in vitro assessment of this compound's effect on P-selectin.

G cluster_platelet Platelet cluster_activation Activation Pathway cluster_granule Alpha Granule cluster_membrane Platelet Membrane agonist Agonist (e.g., ADP, Thrombin) receptor Receptor (e.g., P2Y12, PAR1) agonist->receptor signaling Intracellular Signaling (Ca2+ mobilization, PKC activation) receptor->signaling pselectin_stored P-selectin (stored) signaling->pselectin_stored translocation gpiibiiia GPIIb/IIIa Receptor signaling->gpiibiiia activation pselectin_expressed P-selectin (surface expression) pselectin_stored->pselectin_expressed fibrinogen Fibrinogen pselectin_expressed->fibrinogen stabilizes binding gpiibiiia->fibrinogen binds This compound This compound This compound->gpiibiiia antagonizes

References

Canine Model of Thrombosis for Orbofiban Evaluation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively inhibits platelet aggregation induced by various agonists. Preclinical evaluation of such antithrombotic agents is critical, and the canine model of thrombosis provides a valuable in vivo system that closely mimics human physiology. This document provides detailed application notes and protocols for the evaluation of this compound in a canine model of arterial thrombosis.

Mechanism of Action of this compound

This compound exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor complex on the surface of platelets. This blockage prevents the cross-linking of platelets, a critical step in the formation of a thrombus.

cluster_0 Platelet Activation cluster_1 Inside-Out Signaling cluster_2 GPIIb/IIIa Activation & Fibrinogen Binding cluster_3 Platelet Aggregation Agonists Thrombotic Stimuli (e.g., ADP, Collagen, Thrombin) Receptors Platelet Receptors (e.g., P2Y12, GPVI) Agonists->Receptors bind to Signaling Intracellular Signaling Cascade Receptors->Signaling GPIIb_IIIa_inactive Inactive GPIIb/IIIa Signaling->GPIIb_IIIa_inactive activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active conformational change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation cross-links platelets This compound This compound This compound->GPIIb_IIIa_active BLOCKS cluster_protocol Folts Model Protocol start Start anesthesia Anesthetize Dog start->anesthesia end End surgery Perform Thoracotomy Expose Coronary Artery anesthesia->surgery flow_probe Place Electromagnetic Flow Probe surgery->flow_probe injury Induce Arterial Injury (Vascular Clamp) flow_probe->injury stenosis Create Critical Stenosis (Plastic Cylinder) injury->stenosis cfrs Monitor for Cyclic Flow Reductions (CFRs) stenosis->cfrs drug_admin Administer this compound (Oral or IV) cfrs->drug_admin observe Observe for Abolition or Reduction of CFRs drug_admin->observe observe->end cluster_protocol Ferric Chloride Model Protocol start Start anesthesia Anesthetize Dog start->anesthesia end End surgery Expose Carotid Artery anesthesia->surgery flow_probe Place Doppler Flow Probe surgery->flow_probe drug_admin Administer this compound or Vehicle flow_probe->drug_admin injury Apply Ferric Chloride (FeCl3) -soaked Filter Paper drug_admin->injury occlusion Monitor Time to Occlusion injury->occlusion thrombus_analysis Excise Artery for Thrombus Weight Analysis occlusion->thrombus_analysis thrombus_analysis->end

Guinea Pig Model for In Vivo Testing of Orbofiban: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombus formation. This document provides detailed application notes and protocols for utilizing the guinea pig as an in vivo model to evaluate the antiplatelet and antithrombotic efficacy of this compound. The protocols outlined herein cover the assessment of bleeding time, ex vivo platelet aggregation, and thrombus formation in an arteriovenous (AV) shunt model. Additionally, quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to aid in experimental design and data interpretation.

Introduction

The guinea pig is a well-established animal model in thrombosis research due to its physiological and pharmacological similarities to humans in terms of platelet function. This compound, by targeting the final common pathway of platelet aggregation, has been investigated for its potential in preventing thrombotic events. In vivo testing in guinea pigs provides a valuable platform to assess the dose-dependent effects of this compound on hemostasis and thrombosis, offering insights into its therapeutic window and potential bleeding risks.

Data Presentation

Table 1: Dose-Dependent Inhibition of Platelet Aggregation by Oral Administration of this compound in Guinea Pigs[1]
This compound Dose (mg/kg, p.o.)AgonistTime Post-Dose (hours)Inhibition of Platelet Aggregation (%)
3ADP1-2Dose-dependent
10ADP1-2Dose-dependent
30ADP1-2Dose-dependent
3Collagen1-2Dose-dependent
10Collagen1-2Dose-dependent
30Collagen1-2Dose-dependent

Note: The original study demonstrated a dose-dependent inhibition but did not provide specific percentage values for each dose.

Table 2: Effect of this compound on Thrombus Formation in a Guinea Pig Arteriovenous Shunt Model[1]
This compound Dose (mg/kg, p.o.)Thrombus Formation
3Dose-dependent inhibition
10Dose-dependent inhibition
30Dose-dependent inhibition
100Dose-dependent inhibition

Note: The study indicated a dose-dependent inhibition of thrombus formation without specifying the thrombus weight or size for each dose.

Table 3: Effect of High-Dose this compound on Cutaneous Bleeding Time in Guinea Pigs[1]
TreatmentDose (mg/kg)Outcome on Bleeding Time
This compound≥30 (p.o.)Prolonged
Acetylsalicylic Acid (Aspirin)100 (p.o.)Prolonged

Experimental Protocols

Animal Preparation and Drug Administration

1.1. Animals: Male Hartley guinea pigs weighing between 350-400g are commonly used. Animals should be acclimated for at least one week before the experiment with free access to food and water.

1.2. Drug Administration: this compound is administered orally (p.o.) via gavage. The drug is typically suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution. The volume of administration should be adjusted based on the animal's body weight.

Cutaneous Bleeding Time Assay (Template Method)

This assay measures the time required for bleeding to cease from a standardized skin incision, providing an indication of primary hemostasis.

2.1. Materials:

  • Anesthesia (e.g., pentobarbital (B6593769) sodium, 30 mg/kg, i.p.)

  • Electric clippers

  • Template device with a standardized blade (e.g., creating a 5 mm long and 1 mm deep incision)

  • Filter paper

  • Stopwatch

2.2. Protocol:

  • Anesthetize the guinea pig.

  • Shave a small area on the dorsal side of the foreleg to expose the skin.

  • Place the template device firmly against the shaved skin and trigger the blade to make a precise incision.

  • Start the stopwatch immediately upon incision.

  • Gently blot the blood flowing from the cut with filter paper every 30 seconds, without touching the wound itself.

  • Stop the stopwatch when no more blood is absorbed by the filter paper. This is the bleeding time.

Ex Vivo Platelet Aggregation Assay

This assay assesses the ability of platelets in whole blood, collected from this compound-treated animals, to aggregate in response to specific agonists.

3.1. Materials:

  • Syringes containing 3.8% sodium citrate (B86180) (1:9 ratio of citrate to blood)

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP) and Collagen

  • Whole-blood aggregometer

  • Pipettes and tips

3.2. Protocol:

  • At a predetermined time after this compound administration (e.g., 1-2 hours, corresponding to peak plasma concentration), collect blood from the abdominal aorta or heart of the anesthetized guinea pig into a syringe containing 3.8% sodium citrate.[1]

  • Gently mix the blood by inversion.

  • Pipette the citrated whole blood into the aggregometer cuvettes.

  • Add a specific concentration of a platelet agonist (e.g., ADP at a final concentration of 10 µM or Collagen at 2 µg/mL) to the cuvette to induce aggregation.

  • Measure the extent of platelet aggregation using the whole-blood aggregometer according to the manufacturer's instructions. The degree of aggregation is typically measured as the change in electrical impedance.

  • The percentage inhibition of platelet aggregation is calculated by comparing the aggregation response in samples from this compound-treated animals to that of vehicle-treated controls.

Arteriovenous (AV) Shunt Thrombosis Model

This model evaluates the formation of a thrombus in an extracorporeal shunt, providing a measure of the antithrombotic effect of this compound.

4.1. Materials:

  • Anesthesia (e.g., pentobarbital sodium, 30 mg/kg, i.p.)

  • Polyethylene (B3416737) tubing (e.g., PE-50 and PE-90)

  • Silk thread or surgical suture

  • Surgical instruments (forceps, scissors)

  • Heparinized saline

4.2. Protocol:

  • Anesthetize the guinea pig.

  • Make a midline incision in the neck to expose the left carotid artery and the right jugular vein.

  • Cannulate the carotid artery with one end of a polyethylene tube (e.g., PE-90) filled with heparinized saline.

  • Cannulate the jugular vein with the other end of the tubing to create an extracorporeal arteriovenous shunt.

  • A piece of silk thread or a similar thrombogenic surface is placed within a smaller diameter tube (e.g., PE-50) which is then inserted into the larger shunt tubing.

  • Allow blood to circulate through the shunt for a specific period (e.g., 15 minutes).

  • After the circulation period, remove the silk thread from the shunt.

  • The thrombus formed on the thread is then carefully removed and its wet weight is determined.

  • The antithrombotic effect of this compound is quantified by comparing the thrombus weight in treated animals to that in control animals.

Mandatory Visualizations

G cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Oral Administration of this compound/Vehicle Oral Administration of this compound/Vehicle Animal Acclimatization->Oral Administration of this compound/Vehicle Anesthesia Anesthesia Oral Administration of this compound/Vehicle->Anesthesia Bleeding Time Assay Bleeding Time Assay Anesthesia->Bleeding Time Assay Blood Collection for Ex Vivo Aggregation Blood Collection for Ex Vivo Aggregation Anesthesia->Blood Collection for Ex Vivo Aggregation AV Shunt Surgery AV Shunt Surgery Anesthesia->AV Shunt Surgery Data Analysis Data Analysis Bleeding Time Assay->Data Analysis Blood Collection for Ex Vivo Aggregation->Data Analysis AV Shunt Surgery->Data Analysis

Experimental workflow for in vivo this compound testing.

G cluster_pathway This compound's Mechanism of Action Platelet Agonists (ADP, Collagen, Thrombin) Platelet Agonists (ADP, Collagen, Thrombin) Platelet Activation Platelet Activation Platelet Agonists (ADP, Collagen, Thrombin)->Platelet Activation GPIIb/IIIa Receptor Activation (Conformational Change) GPIIb/IIIa Receptor Activation (Conformational Change) Platelet Activation->GPIIb/IIIa Receptor Activation (Conformational Change) Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Receptor Activation (Conformational Change)->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation This compound This compound This compound->Fibrinogen Binding Inhibits

Signaling pathway of this compound's antiplatelet action.

G cluster_endpoints Endpoints Hypothesis Hypothesis Experimental Design Experimental Design Hypothesis->Experimental Design In Vivo Model Selection (Guinea Pig) In Vivo Model Selection (Guinea Pig) Experimental Design->In Vivo Model Selection (Guinea Pig) Drug Formulation & Dosing Drug Formulation & Dosing Experimental Design->Drug Formulation & Dosing Efficacy Endpoints Efficacy Endpoints Experimental Design->Efficacy Endpoints Safety Endpoint Safety Endpoint Experimental Design->Safety Endpoint Statistical Analysis Statistical Analysis Efficacy Endpoints->Statistical Analysis Platelet Aggregation Platelet Aggregation Efficacy Endpoints->Platelet Aggregation Thrombus Weight Thrombus Weight Efficacy Endpoints->Thrombus Weight Safety Endpoint->Statistical Analysis Bleeding Time Bleeding Time Safety Endpoint->Bleeding Time

Logical relationship of the experimental design.

References

Troubleshooting & Optimization

Orbofiban Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of Orbofiban in experimental settings. The information is designed to help identify, understand, and mitigate issues related to paradoxical platelet activation and prothrombotic events.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment shows an unexpected increase in platelet aggregation or activation markers after applying this compound. Isn't it supposed to be an antagonist?

A1: This is a documented off-target effect of this compound.[1][2] While it is a potent antagonist of the GPIIb/IIIa receptor, it can also act as a partial agonist.[1] This is particularly evident at low or suboptimal concentrations of the drug.[1] The binding of this compound can induce a conformational change in the GPIIb/IIIa receptor, mimicking an activated state and leading to "outside-in" signaling.[1][3] This can result in increased expression of activation markers like P-selectin (CD63) and paradoxical platelet aggregation.[1]

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure your working concentration is sufficient to achieve full antagonism. Plasma concentrations in clinical trials where adverse effects were noted sometimes fell below the IC50 for platelet aggregation.[1] Consider performing a dose-response curve to identify the optimal inhibitory concentration in your specific assay.

  • Assess Agonist Strength: The pro-aggregatory effect can be more pronounced with strong platelet agonists.[4] If using agonists like high-concentration ADP or thrombin receptor activating peptide (TRAP), you may be observing an augmentation of small platelet microaggregates rather than complete inhibition.[4]

  • Investigate Platelet Pre-activation: The paradoxical activation by GPIIb/IIIa antagonists is more likely if platelets are already in a pre-activated state.[5] Ensure careful sample handling to avoid premature platelet activation.

Q2: I am observing the formation of small platelet aggregates (microaggregates) that are resistant to this compound inhibition. Why is this happening?

A2: Studies have shown that in the presence of strong agonist stimulation, this compound can block the formation of large platelet aggregates but paradoxically augment the formation of small microaggregates by three- to six-fold.[4] While the exact mechanism is not fully elucidated, it is believed to be an indirect effect of the drug under conditions of potent platelet activation. These microaggregates remain activated, as indicated by P-selectin expression.[4]

Troubleshooting Steps:

  • Utilize Sensitive Detection Methods: Standard light transmission aggregometry may not be sensitive enough to detect these microaggregates.[6] Consider using laser light scattering technology or flow cytometry to specifically analyze the size distribution of platelet aggregates.[4][7]

  • Modulate Agonist Concentration: Test whether reducing the concentration of your platelet agonist (e.g., ADP, TRAP) affects the formation of these microaggregates. At lower agonist concentrations, this compound is more likely to show its expected inhibitory effect.[4]

Q3: My flow cytometry data shows increased fibrinogen binding and P-selectin expression in this compound-treated platelets compared to my control. How can I confirm this is a real effect?

A3: This paradoxical increase in platelet reactivity has been observed in clinical substudies of this compound.[8] It is thought to be a manifestation of its partial agonist activity.[1]

Troubleshooting Steps:

  • Use Conformation-Specific Antibodies: To investigate the underlying mechanism, use monoclonal antibodies that can detect conformational changes in the GPIIb/IIIa receptor. For example, the displacement of the mAb2 antibody has been used to show an this compound-induced conformational change linked to partial agonism.[1]

  • Control for Pre-activation: As mentioned in Q1, ensure that baseline platelet activation is minimized through meticulous blood collection and sample preparation techniques. Use appropriate anticoagulants like sodium citrate (B86180) and avoid excessive manipulation.

  • Run Parallel Assays: Corroborate your flow cytometry findings with other functional assays, such as measuring thromboxane (B8750289) formation, which has also been shown to be increased by this compound in vitro under certain conditions.[1]

Q4: We are seeing a higher-than-expected incidence of bleeding in our animal models, but also some thrombotic events. How can this compound cause both?

A4: This reflects the dual nature of this compound's effects observed in clinical trials. While the primary off-target concern that led to its clinical trial termination was an increase in mortality and thrombotic events, an increase in major and minor bleeding was also consistently reported.[9] The bleeding is the expected consequence of GPIIb/IIIa inhibition, while the thrombotic events are likely due to the paradoxical pro-aggregatory effects under certain conditions (e.g., low drug concentration, high shear stress, or strong thrombotic stimuli).[1][2]

Troubleshooting/Investigative Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of bleeding or thrombotic events with the plasma concentration of this compound in your animal models. Prothrombotic events may be more likely to occur at trough concentrations of the drug.[2]

  • Histopathological Analysis: Carefully examine thrombi for the presence of microaggregates, which might support the hypothesis of this compound-augmented microaggregation.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies of this compound.

Table 1: Clinical Outcomes from the OPUS-TIMI 16 Trial [9]

Outcome (through 10 months)Placebo (n=3423)This compound 50/30 mg (n=3436)This compound 50/50 mg (n=3429)P-value (vs. Placebo)
Mortality 3.7%5.1%4.5%0.008 (for 50/30)
Major or Severe Bleeding 2.0%3.7%4.5%0.0004 (for 50/30)
Primary Composite Endpoint *22.9%23.1%22.8%Not Significant

*Primary Composite Endpoint: Death, myocardial infarction, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.

Table 2: In Vitro Pharmacodynamic Properties of this compound [1]

ParameterValueAgonist
IC50 for Platelet Aggregation 29 ± 6 ng/mlAdenosine Diphosphate (ADP)
IC50 for Platelet Aggregation 61 ± 18 ng/mlThrombin-Activating Peptide
Peak Plasma Concentration (50 mg dose) 74 ± 6 ng/mlN/A
Trough Plasma Concentration (50 mg dose) 61 ± 5 ng/mlN/A

Experimental Protocols

1. Flow Cytometry Assay for Paradoxical Platelet Activation (P-selectin Expression)

This protocol is designed to assess whether this compound induces platelet activation by measuring the surface expression of P-selectin (CD62P).

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. Avoid tourniquet-induced stasis and use a large gauge needle to minimize pre-activation. Let the blood rest for 30 minutes.[10]

  • Incubation: Aliquot whole blood and incubate with this compound at various concentrations (e.g., ranging from sub-therapeutic to supra-therapeutic) or vehicle control for a predetermined time at 37°C.

  • Agonist Stimulation (Optional): To test for potentiation, add a submaximal concentration of a platelet agonist like ADP (e.g., 0.5-5 µM) or TRAP.[11]

  • Staining: Add a saturating concentration of a fluorochrome-conjugated anti-CD62P antibody (e.g., PE-conjugated) and a platelet-specific marker like anti-CD61 (e.g., PerCP-conjugated).[12] Incubate in the dark at room temperature for 15-20 minutes.

  • Fixation: Fix the samples with 1% paraformaldehyde.

  • Data Acquisition: Acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter, and positive staining for CD61.[12]

  • Analysis: Quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) in the this compound-treated samples compared to the vehicle control. An increase in these parameters indicates paradoxical activation.

2. Laser Light Scattering for Detection of Microaggregate Formation

This method is highly sensitive for detecting small platelet aggregates that may be missed by traditional aggregometry.[4]

  • Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 150 x g) for 10-15 minutes.[10] Adjust the platelet count as necessary.

  • Instrument Setup: Use a laser light scattering-based platelet aggregometer.

  • Assay Procedure:

    • Add PRP to the cuvette with a stir bar.

    • Add this compound or vehicle control and incubate.

    • Add a strong agonist (e.g., 20 µM ADP or 3 µM TRAP-6) to induce aggregation.[4]

    • Monitor the light scatter signal over time. The instrument's software will typically classify aggregates by size (e.g., small, medium, large).[7]

  • Data Analysis: Compare the counts of small aggregates (typically 9-25 µm) in the this compound-treated sample versus the control. An increase in small aggregates alongside a decrease in large aggregates is indicative of the paradoxical effect.[4]

Visualizations

G cluster_0 This compound-GPIIb/IIIa Interaction cluster_1 Downstream Signaling & Effects This compound This compound GPIIbIIIa_inactive GPIIb/IIIa (Inactive) This compound->GPIIbIIIa_inactive Binds to receptor GPIIbIIIa_active_conf GPIIb/IIIa (Active Conformation) GPIIbIIIa_inactive->GPIIbIIIa_active_conf Induces Conformational Change (Partial Agonism) FibrinogenBinding Fibrinogen Binding Blockade (Antagonism) OutsideIn "Outside-In" Signaling GPIIbIIIa_active_conf->OutsideIn Initiates GPIIbIIIa_active_conf->FibrinogenBinding Simultaneously Blocks PlateletActivation Platelet Activation (P-selectin expression) OutsideIn->PlateletActivation Microaggregation Augmented Microaggregation (with strong agonist) PlateletActivation->Microaggregation

Caption: Proposed signaling pathway for this compound's partial agonism.

G start Start: Unexpected Platelet Activation with this compound q1 Is this compound concentration optimal? (Check dose-response) start->q1 sol1 Adjust concentration to achieve full antagonism q1->sol1 No q2 Is a strong platelet agonist being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Observe for microaggregation using laser light scattering. Consider reducing agonist strength. q2->sol2 Yes q3 Are there signs of platelet pre-activation? q2->q3 No a2_yes Yes a2_no No end_effect Confirmed Paradoxical Effect: Partial Agonism of this compound sol2->end_effect sol3 Refine blood collection and handling protocol to minimize activation. q3->sol3 Yes q3->end_effect No a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for paradoxical platelet activation.

References

Orbofiban Prothrombotic Effect: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the prothrombotic effects of Orbofiban. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the prothrombotic effect of this compound?

A1: The prothrombotic effect of this compound is primarily attributed to its partial agonist activity at the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] At sub-optimal concentrations, this compound can induce a conformational change in the GPIIb/IIIa receptor, paradoxically leading to platelet activation instead of inhibition.[1][2][3] This can result in increased platelet aggregation and a prothrombotic state.

Q2: Did clinical trials of this compound show evidence of this prothrombotic effect?

A2: Yes, the OPUS-TIMI 16 trial, a large-scale clinical study of this compound in patients with acute coronary syndromes, was prematurely terminated due to an unexpected increase in mortality in the this compound-treated groups.[4][5] Exploratory analyses of the trial data suggested that the excess mortality was related to new thrombotic events.[4]

Q3: What specific in vitro and ex vivo findings support the prothrombotic activity of this compound?

A3: Several laboratory findings support the paradoxical prothrombotic effect of this compound:

  • Increased Platelet Aggregation: In vitro, this compound has been shown to enhance platelet aggregation in response to submaximal concentrations of agonists like epinephrine.[1][2]

  • Increased Thromboxane (B8750289) Formation: this compound can increase the formation of thromboxane, a potent platelet activator, particularly when GPIIb/IIIa receptors are clustered.[1][2]

  • Conformational Change in GPIIb/IIIa: this compound induces a conformational change in the GPIIb/IIIa receptor, which is linked to its partial agonist activity.[1][2]

  • Increased Platelet Activation Markers: Ex vivo studies of patients treated with this compound showed increased expression of the platelet activation marker CD63.[1][2]

  • Formation of Platelet Microaggregates: Under conditions of strong agonist stimulation, this compound can block the formation of large platelet aggregates but significantly augment the formation of small, prothrombotic microaggregates.[6]

Q4: Does this compound affect other cell types involved in thrombosis?

A4: Studies have shown that this compound treatment may be associated with sustained neutrophil activation, which could contribute to recurrent thrombotic events. While it effectively reduces platelet P-selectin expression, it does not appear to reduce neutrophil activation markers.[7]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments investigating the prothrombotic effects of this compound.

Problem 1: Inconsistent or No Potentiation of Platelet Aggregation with this compound

Possible Causes:

  • Sub-optimal Agonist Concentration: The prothrombotic effect of this compound is most evident with submaximal agonist stimulation.

  • Inappropriate this compound Concentration: The paradoxical effect is concentration-dependent. High concentrations may lead to complete inhibition, masking the prothrombotic effect.

  • Platelet Desensitization: Improper handling or storage of platelet-rich plasma (PRP) can lead to platelet activation and desensitization.

Troubleshooting Steps:

  • Optimize Agonist Concentration: Perform a dose-response curve for your platelet agonist (e.g., ADP, epinephrine) to determine a submaximal concentration that induces a partial aggregation response.

  • Test a Range of this compound Concentrations: Evaluate a range of this compound concentrations, including those below the IC50 for aggregation inhibition, to identify the window of paradoxical activation.

  • Ensure Proper Sample Handling: Follow standardized protocols for blood collection and PRP preparation to minimize premature platelet activation. Maintain samples at room temperature and use them within the recommended timeframe.

Problem 2: Difficulty Detecting this compound-Induced GPIIb/IIIa Conformational Change

Possible Causes:

  • Antibody Specificity: The monoclonal antibody used may not be sensitive to the specific conformational change induced by this compound.

  • Insufficient Antibody Concentration: The concentration of the reporting antibody may be too low for detection.

  • Inadequate Incubation Time: The incubation time with this compound or the antibody may not be sufficient.

Troubleshooting Steps:

  • Use a Validated Antibody: Employ a monoclonal antibody, such as mAb2, that has been previously shown to be displaced by this compound, indicating a conformational change.[1][2]

  • Titrate Antibody Concentration: Perform a titration experiment to determine the optimal concentration of the reporting antibody for your assay.

  • Optimize Incubation Times: Systematically vary the incubation times for this compound and the antibody to ensure sufficient time for binding and conformational changes to occur.

Problem 3: Failure to Observe Increased Thromboxane Formation

Possible Causes:

  • Assay Sensitivity: The ELISA or RIA kit used to measure thromboxane B2 (the stable metabolite of thromboxane A2) may not be sensitive enough.

  • Inadequate Platelet Stimulation: The conditions used to induce thromboxane synthesis may not be optimal.

  • Sample Degradation: Thromboxane B2 can degrade if samples are not handled and stored properly.

Troubleshooting Steps:

  • Validate Assay Sensitivity: Ensure your thromboxane B2 assay has the required sensitivity and use appropriate standards and controls.

  • Optimize Stimulation Conditions: Consider clustering GPIIb/IIIa receptors using specific monoclonal antibodies in addition to this compound to enhance thromboxane production, as demonstrated in some studies.[1]

  • Proper Sample Handling: Immediately after the experiment, centrifuge the samples to remove platelets and store the supernatant at -80°C until analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: In Vitro Effects of this compound on Platelet Function

ParameterConditionResultReference
Platelet Aggregation Submaximal Epinephrine67 ± 19% (with this compound) vs. 27 ± 9% (control)[1][2]
Thromboxane Formation GPIIb/IIIa Clustering6.6 ± 3.6 ng/ml (with this compound) vs. 2.7 ± 0.8 ng/ml (control)[1]
Platelet Microaggregates Strong Agonist (20 µM ADP or 3 µM TRAP-6)3- to 6-fold increase in small microaggregates[6]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Peak Plasma Concentration (50 mg dose) 74 ± 6 ng/ml[2]
Trough Plasma Concentration (50 mg dose) 61 ± 5 ng/ml[2]
IC50 for ADP-induced Aggregation 29 ± 6 ng/ml[2]
IC50 for TRAP-induced Aggregation 61 ± 18 ng/ml[2]
Bioavailability ~28%[8]
Half-life (t1/2) 18 hours[8]

Table 3: Clinical Trial (OPUS-TIMI 16) Mortality Data

Treatment Group30-Day MortalityMortality through 10 MonthsReference
Placebo -3.7%[4][5]
This compound 50/30 mg Increased5.1% (P=0.008 vs. placebo)[4][5]
This compound 50/50 mg -4.5% (P=0.11 vs. placebo)[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the prothrombotic effects of this compound.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation in response to various agonists.

Methodology:

  • Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing 3.2% or 3.8% sodium citrate (B86180).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature. Carefully collect the upper PRP layer.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10^9/L) using autologous platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP sample in an aggregometer cuvette with a stir bar at 37°C.

    • Add a platelet agonist (e.g., a submaximal concentration of ADP or epinephrine).

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the maximal aggregation percentage for each condition.

Flow Cytometry for Platelet Activation Markers (P-selectin/CD62P and CD63)

Objective: To quantify the expression of platelet activation markers on the surface of platelets treated with this compound.

Methodology:

  • Sample Preparation: Use either whole blood collected in sodium citrate or PRP.

  • Incubation: Incubate the blood or PRP with this compound or vehicle control, with or without a platelet agonist, for a specified time at 37°C.

  • Antibody Staining:

    • Add fluorescently labeled antibodies specific for a platelet marker (e.g., CD41 or CD61) and activation markers (e.g., anti-CD62P, anti-CD63).

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Fixation (Optional): Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stabilize the staining.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

    • Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.

Thromboxane B2 (TXB2) Formation Assay

Objective: To measure the production of thromboxane A2 (as its stable metabolite, TXB2) by platelets treated with this compound.

Methodology:

  • Platelet Preparation: Use washed platelets or PRP.

  • Incubation: Incubate the platelet suspension with this compound or vehicle control. To enhance the effect, consider co-incubation with a GPIIb/IIIa clustering antibody.

  • Stimulation: Add a platelet agonist (e.g., thrombin or collagen) to initiate thromboxane synthesis and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) and placing the samples on ice.

  • Sample Processing: Centrifuge the samples at a high speed to pellet the platelets.

  • TXB2 Measurement: Collect the supernatant and measure the TXB2 concentration using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the prothrombotic effect of this compound.

G cluster_0 This compound's Dual Action on GPIIb/IIIa This compound This compound GPIIb_IIIa_Inactive GPIIb/IIIa (Inactive) This compound->GPIIb_IIIa_Inactive Binds GPIIb_IIIa_Active GPIIb/IIIa (Active) GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Conformational Change (Partial Agonism) Platelet_Activation Platelet_Activation GPIIb_IIIa_Active->Platelet_Activation Leads to Inhibition_of_Aggregation Inhibition_of_Aggregation GPIIb_IIIa_Active->Inhibition_of_Aggregation Leads to Prothrombotic_Effect Prothrombotic_Effect Platelet_Activation->Prothrombotic_Effect Results in High_this compound High this compound Concentration High_this compound->GPIIb_IIIa_Active Blocks Fibrinogen Binding (Antagonism)

Caption: this compound's concentration-dependent dual effect on the GPIIb/IIIa receptor.

G Start Start Blood_Collection Whole Blood Collection (Sodium Citrate) Start->Blood_Collection PRP_Preparation Centrifuge (Low Speed) to obtain PRP Blood_Collection->PRP_Preparation Incubation Incubate PRP with This compound/Vehicle PRP_Preparation->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Epinephrine) Incubation->Agonist_Addition Aggregation_Measurement Measure Light Transmittance in Aggregometer Agonist_Addition->Aggregation_Measurement Data_Analysis Analyze Aggregation Curves Aggregation_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a platelet aggregation assay.

Caption: Signaling pathway of this compound-induced paradoxical platelet activation.

References

Troubleshooting Orbofiban solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Orbofiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro solubility and stability of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vitro experiments with this compound, providing direct solutions and best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small molecule antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. By blocking this receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation induced by various agonists.

Q2: What is the difference between this compound, this compound acetate (B1210297), and SC-57101A?

A2:

  • This compound is the active drug molecule.

  • This compound acetate is the acetate salt form of the prodrug, which is often used for oral administration and in many commercially available formulations for research.[1]

  • SC-57101A is the hydrochloride salt of the active form of this compound.[3]

For in vitro studies, it is crucial to know which form of the compound you are using, as their molecular weights and solubility characteristics may differ.

Q3: What is the recommended solvent for preparing a stock solution of this compound acetate?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound acetate.[1]

Q4: How should I store my this compound acetate stock solution?

A4: this compound acetate stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

Problem: My this compound acetate is not dissolving in DMSO.

  • Possible Cause: Insufficient solvent volume or incomplete dissolution.

  • Solution: this compound acetate has a high solubility in DMSO (150 mg/mL).[1] To aid dissolution, gentle warming to 60°C and ultrasonication can be used.[1] Ensure you are using anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Problem: Precipitation is observed when I dilute my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture medium).

  • Possible Cause 1: The final concentration of this compound in the aqueous solution exceeds its solubility limit.

  • Possible Cause 2: The final concentration of DMSO in your experiment is too low to maintain this compound in solution.

  • Solution 2: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) may help to keep this compound in solution. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Possible Cause 3: Interaction with components in the experimental medium.

  • Solution 3: Some components in complex media, such as salts and proteins, can interact with the compound and reduce its solubility. If possible, simplify your buffer system or test the solubility in a simpler buffer first.

Troubleshooting Guide: Stability Issues

Problem: I am seeing a decrease in this compound's activity over time in my in vitro assay.

  • Possible Cause 1: Degradation of this compound in aqueous solution.

  • Solution 1: Prepare fresh working solutions of this compound from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.

  • Possible Cause 2: pH of the experimental buffer.

  • Solution 2: The stability of compounds can be pH-dependent. While specific data for this compound is limited, it is good practice to ensure your experimental buffer is maintained at a stable physiological pH (typically 7.2-7.4). Acidic conditions (pH below 7.0) have been shown to decrease platelet function in general.[4]

  • Possible Cause 3: Temperature sensitivity.

  • Solution 3: While no specific temperature stability data for this compound is available, as a general precaution, avoid exposing this compound solutions to high temperatures for prolonged periods. Prepare solutions at room temperature or 37°C as needed for your experiment and then store them appropriately.

Data Presentation

Table 1: Solubility and Storage of this compound Acetate

ParameterValueReference
Solubility in DMSO 150 mg/mL[1]
Stock Solution Storage -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a general guideline for assessing the inhibitory effect of this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

  • Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

2. Instrument Setup:

  • Set up the light transmission aggregometer to maintain a constant temperature of 37°C.

  • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

3. This compound Incubation:

  • Add your desired concentrations of this compound (or vehicle control, e.g., DMSO) to the PRP in the aggregometer cuvettes.

  • Incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

4. Induction of Platelet Aggregation:

  • Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide (TRAP)-6) to initiate platelet aggregation.[3][5]

  • The choice and concentration of the agonist should be optimized for your specific experimental goals.

5. Data Recording and Analysis:

  • Record the change in light transmission for at least 7-10 minutes.

  • The maximum percentage of platelet aggregation is calculated from the aggregation curve.

  • The inhibitory effect of this compound can be determined by comparing the aggregation in the presence of this compound to the vehicle control.

Mandatory Visualizations

Orbofiban_Mechanism_of_Action cluster_platelet Platelet Agonists Agonists Signaling_Cascade Intracellular Signaling (e.g., Ca2+ mobilization) Agonists->Signaling_Cascade e.g., ADP, Thrombin, Collagen GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation Signaling_Cascade->GPIIb_IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation This compound This compound This compound->GPIIb_IIIa_Activation Inhibition

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Troubleshooting_Workflow cluster_solubility Solubility Troubleshooting cluster_precipitation Precipitation Troubleshooting cluster_activity Stability Troubleshooting Start Issue with this compound in vitro Experiment Check_Solubility Is this compound fully dissolved in stock solution? Start->Check_Solubility Check_Precipitation Is there precipitation upon dilution in aqueous buffer? Start->Check_Precipitation Check_Activity Is there a loss of biological activity? Start->Check_Activity Use_Heat_Sonication Use gentle warming (60°C) and sonication Check_Solubility->Use_Heat_Sonication Use_Anhydrous_DMSO Use fresh, anhydrous DMSO Check_Solubility->Use_Anhydrous_DMSO Slow_Dilution Slowly add stock to pre-warmed, stirring buffer Check_Precipitation->Slow_Dilution Lower_Concentration Lower the final This compound concentration Check_Precipitation->Lower_Concentration Increase_DMSO Slightly increase final DMSO concentration (if tolerated) Check_Precipitation->Increase_DMSO Fresh_Solutions Prepare fresh working solutions for each experiment Check_Activity->Fresh_Solutions Control_pH Maintain stable physiological pH (7.2-7.4) Check_Activity->Control_pH Avoid_High_Temp Avoid prolonged exposure to high temperatures Check_Activity->Avoid_High_Temp

Caption: Troubleshooting workflow for common in vitro issues with this compound.

References

Orbofiban-Induced Thrombocytopenia: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information on the mechanisms of orbofiban-induced thrombocytopenia. It is designed to assist researchers in understanding, investigating, and troubleshooting this adverse drug reaction during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced thrombocytopenia?

A1: The primary mechanism is immune-mediated.[1][2] this compound can induce the formation of drug-dependent antibodies that bind to the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, leading to platelet clearance and thrombocytopenia.[1][3]

Q2: How do this compound-dependent antibodies cause platelet destruction?

A2: These antibodies recognize and bind to a "neoepitope" on the GPIIb/IIIa receptor that is formed when this compound is bound to it.[4] This antibody-platelet complex is then recognized and cleared by the mononuclear phagocyte system, leading to a rapid decrease in platelet count.

Q3: What is the role of this compound's partial agonism in its side effects?

A3: this compound acts as both an antagonist and a partial agonist of the GPIIb/IIIa receptor.[5][6] At low concentrations, its partial agonist activity can paradoxically lead to platelet activation, which may contribute to prothrombotic events rather than the intended antiplatelet effect.[5][7] This partial agonism is associated with a conformational change in the GPIIb/IIIa receptor.[6]

Q4: How quickly can thrombocytopenia develop after this compound administration?

A4: Thrombocytopenia can occur acutely, within hours of the first exposure, especially in patients with pre-existing antibodies.[8][9] It can also have a delayed onset, appearing several days after the initiation of treatment as new antibodies are formed.[8]

Q5: Are there any in vitro models to study this compound-induced thrombocytopenia?

A5: Yes, in vitro models are crucial for investigating this phenomenon. The primary methods involve incubating patient serum (containing potential antibodies) with healthy donor platelets in the presence and absence of this compound. The binding of antibodies to platelets can then be detected using techniques like flow cytometry. Platelet aggregation assays can also be used to assess the functional consequences of antibody binding and the partial agonist effects of this compound.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro investigations of this compound-induced thrombocytopenia.

IssuePotential Cause(s)Recommended Solution(s)
No detectable antibody binding in flow cytometry 1. Insufficient antibody titer in the patient serum. 2. Incorrect concentration of this compound used in the assay. 3. Suboptimal experimental conditions (e.g., incubation time, temperature). 4. Use of a non-responsive platelet donor.1. Use serum collected during the acute thrombocytopenic event. 2. Test a range of this compound concentrations, including those clinically relevant. 3. Optimize incubation times and temperatures. Ensure all washing steps in the presence of the drug are performed correctly. 4. Use platelets from multiple healthy donors.
High background noise in flow cytometry 1. Non-specific antibody binding to platelets. 2. Platelet activation during sample preparation. 3. Presence of platelet aggregates.1. Include appropriate isotype controls and blocking steps (e.g., with Fc block). 2. Handle platelets gently, avoid vigorous vortexing, and use appropriate anticoagulants (e.g., ACD or citrate). 3. Ensure proper gating to exclude aggregates and debris.
Inconsistent results in platelet aggregation assays 1. Variability in platelet-rich plasma (PRP) preparation. 2. Inconsistent agonist concentration. 3. Donor-to-donor variability in platelet reactivity.1. Standardize centrifugation speed and time for PRP preparation. Allow PRP to rest before use. 2. Prepare fresh agonist solutions for each experiment. 3. Acknowledge biological variability and use pooled PRP or platelets from multiple donors for screening.
Paradoxical increase in platelet aggregation at low this compound concentrations This is likely due to the partial agonist effect of this compound.This is an expected finding and a key aspect of this compound's mechanism. Document the concentration-dependent effects carefully. To isolate the antagonist effect, use higher concentrations of this compound.

Data Presentation

Quantitative Data from Clinical and In Vitro Studies
ParameterValueStudy/Reference
Incidence of Thrombocytopenia in Clinical Trials
Patients with "possible fiban-induced thrombocytopenia"73 out of 18,845Brassard et al.[1]
Patients with this compound-dependent antibodies82% (28 out of 34) of patients with "possible fiban-induced thrombocytopenia"Brassard et al.[1]
Major or Severe Bleeding (OPUS-TIMI 16 Trial)Placebo: 2.0% this compound 50/30 group: 3.7% this compound 50/50 group: 4.5%Cannon et al.[10]
In Vitro Platelet Aggregation
This compound IC50 for ADP-induced aggregation29 +/- 6 ng/mlCox et al.[5]
This compound IC50 for thrombin-activating peptide-induced aggregation61 +/- 18 ng/mlCox et al.[5]
Epinephrine-induced aggregation with this compound67 +/- 19%Cox et al.[5]
Epinephrine-induced aggregation without this compound27 +/- 9%Cox et al.[5]

Experimental Protocols

Protocol 1: Detection of this compound-Dependent Anti-Platelet Antibodies by Flow Cytometry

Objective: To detect the presence of this compound-dependent IgG antibodies in patient serum that bind to platelets.

Materials:

  • Patient serum (collected during thrombocytopenic episode)

  • Serum from a healthy, non-medicated donor (negative control)

  • Platelet-rich plasma (PRP) from a healthy, group O donor

  • This compound solution (prepare a stock solution and serial dilutions)

  • Phosphate-buffered saline (PBS)

  • FITC-conjugated anti-human IgG antibody

  • Flow cytometer

Methodology:

  • Platelet Preparation:

    • Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., ACD or citrate).

    • Prepare PRP by centrifugation at 150-200 x g for 15 minutes at room temperature.

    • Wash the platelets by centrifuging the PRP at 800 x g for 10 minutes, removing the supernatant, and resuspending the platelet pellet in PBS. Repeat the wash step twice.

    • Resuspend the final platelet pellet in PBS to a concentration of 2 x 10^8 platelets/mL.

  • Incubation:

    • In a series of microcentrifuge tubes, mix 50 µL of washed platelets with 50 µL of patient serum or control serum.

    • To separate tubes, add either this compound solution (at a final concentration, e.g., 10 µM) or an equivalent volume of vehicle (control).

    • Incubate the tubes for 30-60 minutes at 37°C with gentle agitation.

  • Staining:

    • After incubation, wash the platelets twice with PBS (for tubes without this compound) or PBS containing this compound at the same concentration (for tubes with this compound) to remove unbound antibodies.

    • Resuspend the platelet pellet in 100 µL of PBS containing the FITC-conjugated anti-human IgG antibody at the manufacturer's recommended dilution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After the final incubation, wash the platelets once more with PBS.

    • Resuspend the platelets in 500 µL of PBS for analysis.

    • Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.

    • Analyze the mean fluorescence intensity (MFI) of the FITC signal. A positive result is indicated by a significant increase in MFI in the presence of both patient serum and this compound compared to controls (patient serum alone, this compound alone, and control serum with this compound).

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) from a healthy donor

  • Platelet-poor plasma (PPP) from the same donor

  • This compound solutions at various concentrations

  • Platelet agonists (e.g., ADP, epinephrine, collagen)

  • Saline (vehicle control)

  • Light Transmission Aggregometer

Methodology:

  • PRP and PPP Preparation:

    • Collect whole blood into a tube with 3.2% sodium citrate.

    • Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Aggregation Measurement:

    • Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add a small volume (e.g., 50 µL) of either this compound solution (to achieve the desired final concentration) or saline (control) and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate the recording and add a specific concentration of a platelet agonist (e.g., ADP to a final concentration of 5 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

  • Data Analysis:

    • Compare the aggregation curves and maximal aggregation percentages for the this compound-treated samples versus the control samples.

    • To investigate partial agonism, use a sub-maximal concentration of a weak agonist (like epinephrine) and observe if low concentrations of this compound enhance aggregation compared to the agonist alone.

Mandatory Visualizations

Immune_Mechanism cluster_platelet Platelet Surface cluster_extracellular Extracellular Space GPIIb/IIIa GPIIb/IIIa Neoepitope Neoepitope GPIIb/IIIa->Neoepitope Induces Conformational Change This compound This compound This compound->GPIIb/IIIa Binds to Drug-dependent Antibody Drug-dependent Antibody Drug-dependent Antibody->Neoepitope Recognizes and Binds Macrophage Macrophage Macrophage->GPIIb/IIIa Phagocytosis Macrophage->Drug-dependent Antibody Fc Receptor Binding

Caption: Immune-mediated mechanism of this compound-induced thrombocytopenia.

Partial_Agonist_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm GPIIb/IIIa GPIIb/IIIa Signaling Cascade Signaling Cascade GPIIb/IIIa->Signaling Cascade Induces 'Outside-in' Signaling Fibrinogen Binding (Blocked) Fibrinogen Binding (Blocked) GPIIb/IIIa->Fibrinogen Binding (Blocked) Prevents Platelet Activation Platelet Activation Signaling Cascade->Platelet Activation Leads to This compound (Low Conc.) This compound (Low Conc.) This compound (Low Conc.)->GPIIb/IIIa Partial Agonist Binding This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->GPIIb/IIIa Antagonist Binding

Caption: Dual role of this compound as a partial agonist and antagonist.

Experimental_Workflow Start Start Patient Sample (Serum) Patient Sample (Serum) Start->Patient Sample (Serum) Healthy Donor (Platelets) Healthy Donor (Platelets) Start->Healthy Donor (Platelets) Incubate Platelets with Serum +/- this compound Incubate Platelets with Serum +/- this compound Patient Sample (Serum)->Incubate Platelets with Serum +/- this compound Healthy Donor (Platelets)->Incubate Platelets with Serum +/- this compound Flow Cytometry Flow Cytometry Incubate Platelets with Serum +/- this compound->Flow Cytometry Platelet Aggregometry Platelet Aggregometry Incubate Platelets with Serum +/- this compound->Platelet Aggregometry Analyze Antibody Binding Analyze Antibody Binding Flow Cytometry->Analyze Antibody Binding Analyze Aggregation Response Analyze Aggregation Response Platelet Aggregometry->Analyze Aggregation Response Conclusion Conclusion Analyze Antibody Binding->Conclusion Analyze Aggregation Response->Conclusion

Caption: Experimental workflow for investigating this compound-induced thrombocytopenia.

References

Preventing Orbofiban-induced microaggregate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPIIb/IIIa antagonist, Orbofiban. The following information is intended to help prevent and troubleshoot this compound-induced microaggregate formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor.[1][2] Its primary mechanism of action is to block the binding of fibrinogen to the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation, thereby inhibiting thrombus formation.[1][3][4]

Q2: What is this compound-induced microaggregate formation?

Under certain experimental conditions, particularly in the presence of strong platelet agonists, this compound has been observed to paradoxically augment the formation of small platelet microaggregates while still inhibiting the formation of large aggregates.[5] This phenomenon is thought to be related to its partial agonist activity.[6][7]

Q3: What is the "partial agonist" activity of this compound?

Partial agonism refers to the ability of this compound, at certain concentrations, to induce a conformational change in the GPIIb/IIIa receptor.[3][6] This change can lead to a low level of platelet activation, which may contribute to the formation of microaggregates, especially when suboptimal plasma drug levels are present.[6][7]

Q4: Why is preventing microaggregate formation important in my experiments?

The formation of microaggregates can lead to confounding results and misinterpretation of the efficacy and safety profile of this compound. In clinical settings, an increase in small, activated microaggregates has been suggested as a potential contributor to pro-thrombotic events.[5] For researchers, understanding and controlling this variable is crucial for obtaining accurate and reproducible data.

Q5: What are the key factors that influence this compound-induced microaggregate formation?

The two primary factors are:

  • Agonist Strength: Strong platelet agonists, such as high concentrations of ADP (Adenosine Diphosphate) or TRAP-6 (Thrombin Receptor Activating Peptide-6), are more likely to induce microaggregate formation in the presence of this compound.[5]

  • This compound Concentration: Low or suboptimal concentrations of this compound may be more likely to exhibit partial agonist effects, leading to enhanced platelet aggregation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected increase in small platelet aggregates observed via Laser Light Scattering (LSS) or flow cytometry. Use of a strong agonist. Consider using a lower concentration of the platelet agonist. For example, with ADP, concentrations around 0.5 µM have been shown to induce only small aggregates that are effectively prevented by this compound.[5]
Suboptimal this compound concentration. Ensure that the concentration of this compound is sufficient to achieve full antagonism and overcome its partial agonist effects. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
Partial agonism of this compound. Be aware of the dual antagonist/partial agonist nature of this compound.[6] Acknowledge this in your experimental design and data interpretation. Consider co-incubation with other antiplatelet agents that target different pathways if your experimental design allows.
High variability in platelet aggregation results between experiments. Inconsistent agonist preparation. Prepare fresh agonist solutions for each experiment. Ensure accurate and consistent final concentrations in your platelet-rich plasma (PRP).
Variability in PRP preparation. Standardize your protocol for PRP preparation, including centrifugation speed and time, to ensure a consistent platelet count.
Pre-activation of platelets. Handle blood samples gently to avoid premature platelet activation. Use appropriate anticoagulants as recommended in established protocols.
Difficulty in replicating published data on this compound's inhibitory effects. Differences in experimental protocols. Carefully review and align your protocol with the cited literature, paying close attention to agonist and this compound concentrations, incubation times, and the specific platelet aggregation measurement technique used.[5][8]
Platelet donor variability. Be aware that platelet reactivity can vary between donors. If possible, use pooled platelet samples or a consistent donor source for a series of experiments.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Laser Light Scattering (LSS)

This protocol is adapted from studies investigating the effect of this compound on platelet aggregate formation.[5]

1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Use 3.2% sodium citrate (B86180) as the anticoagulant (9:1 blood to anticoagulant ratio). c. Centrifuge the whole blood at 150 x g for 15 minutes at room temperature to obtain PRP. d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes. Use PPP to adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

2. Platelet Aggregation Measurement: a. Pre-warm the PRP sample to 37°C for at least 5 minutes. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes). c. Place the cuvette in a laser light scattering aggregometer. d. Add the platelet agonist (e.g., ADP at a final concentration of 0.5 µM for weak stimulation or 20 µM for strong stimulation) to initiate aggregation. e. Monitor and record the formation of small, medium, and large platelet aggregates over time according to the instrument's software.

3. Data Analysis: a. Quantify the percentage of small, medium, and large aggregates at baseline and after the addition of the agonist in the presence and absence of this compound. b. Compare the effects of different this compound concentrations on agonist-induced aggregation.

Protocol 2: Turbidometric Platelet Aggregometry

This is a standard method to assess platelet aggregation.

1. Preparation of PRP and PPP: Follow the same steps as in Protocol 1.

2. Aggregometer Setup: a. Set the 0% aggregation baseline using PRP and the 100% aggregation level using PPP in a turbidometric aggregometer.

3. Aggregation Assay: a. Pipette PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer. b. Add the desired concentration of this compound or vehicle control and incubate. c. Add the platelet agonist (e.g., ADP, collagen, or TRAP-6) to the cuvette. d. Record the change in light transmission for 5-10 minutes.

4. Data Analysis: a. Determine the maximum percentage of platelet aggregation for each condition. b. Calculate the IC50 (half-maximal inhibitory concentration) of this compound for each agonist.

Quantitative Data Summary

Agonist This compound Effect on Large Aggregates This compound Effect on Small Microaggregates Reference
Weak Agonist (e.g., 0.5 µM ADP) InhibitionPrevention/Dissolution[5]
Strong Agonist (e.g., 20 µM ADP or 3 µM TRAP-6) InhibitionSignificant Augmentation (3 to 6-fold increase)[5]
This compound Dosing (Clinical Study) Peak Plasma Concentration Trough Plasma Concentration IC50 for ADP-induced Aggregation IC50 for TRAP-induced Aggregation Reference
50 mg twice daily74 +/- 6 ng/ml61 +/- 5 ng/ml29 +/- 6 ng/ml61 +/- 18 ng/ml[6]

Visualizations

G cluster_0 Platelet Activation & Aggregation Pathway cluster_1 Mechanism of this compound Action Agonist Platelet Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor (e.g., P2Y12, PAR1) Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIbIIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen NoAggregation Inhibition of Aggregation GPIIbIIIa_active->NoAggregation This compound This compound This compound->GPIIbIIIa_active Blocks Binding Site Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking

Caption: this compound's mechanism of action in inhibiting platelet aggregation.

G cluster_workflow Experimental Workflow: Troubleshooting Microaggregation Start Start: Observe Microaggregate Formation CheckAgonist Check Agonist Concentration Start->CheckAgonist StrongAgonist Is it a strong agonist concentration? CheckAgonist->StrongAgonist ReduceAgonist Reduce Agonist Concentration StrongAgonist->ReduceAgonist Yes Checkthis compound Check this compound Concentration StrongAgonist->Checkthis compound No ReRun Re-run Experiment ReduceAgonist->ReRun ReRun->Start Suboptimal Is the concentration suboptimal? Checkthis compound->Suboptimal Increasethis compound Increase this compound Concentration (Perform Dose-Response) Suboptimal->Increasethis compound Yes End End: Microaggregation Resolved Suboptimal->End No Increasethis compound->ReRun

Caption: Troubleshooting workflow for this compound-induced microaggregation.

G cluster_relationship Logical Relationship: Factors Influencing Microaggregation This compound This compound PartialAgonism Partial Agonism (Conformational Change in GPIIb/IIIa) This compound->PartialAgonism Microaggregates Increased Small Microaggregate Formation PartialAgonism->Microaggregates StrongAgonist Strong Platelet Agonist Stimulation StrongAgonist->Microaggregates

Caption: Key factors contributing to microaggregate formation with this compound.

References

Managing bleeding complications with Orbofiban in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orbofiban in animal studies, with a specific focus on managing bleeding complications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By blocking this receptor, this compound inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.[2] This mechanism is central to its function as an antiplatelet agent.

Q2: What are the common animal models used to study this compound?

Canine and guinea pig models have been utilized to evaluate the antiplatelet and antithrombotic effects of this compound.[2][3] Canine models are often used to assess the prevention of thrombus formation in settings that mimic acute coronary syndromes.[3] Guinea pig models have been employed to study dose-dependent effects on platelet aggregation and bleeding time.[2]

Q3: What is the primary bleeding-related complication observed with this compound in animal studies?

The primary bleeding complication is a prolongation of bleeding time, which has been observed in a dose-dependent manner.[2] While some studies in canine models suggest that chronic inhibition of platelet aggregation can be achieved without major bleeding side effects, high doses in guinea pig studies have demonstrated a significant increase in cutaneous bleeding time.[2][4]

Q4: Are there any known reversal agents or antidotes for this compound?

Currently, there are no specific reversal agents or antidotes for this compound that have been documented in the reviewed literature. Management of bleeding is therefore based on general supportive care and strategies used for other antiplatelet agents.

Troubleshooting Guide: Managing Bleeding Complications

This guide provides a step-by-step approach to managing bleeding complications that may arise during animal studies with this compound.

Problem: Prolonged or Excessive Bleeding Observed After this compound Administration

Step 1: Immediate Assessment and Supportive Care

  • Assess Hemodynamic Stability: Monitor vital signs of the animal, including heart rate, blood pressure, and respiratory rate.

  • Control Local Bleeding: Apply direct pressure to any visible bleeding sites.

  • Fluid Resuscitation: In cases of significant blood loss, administer crystalloid fluids to maintain hydration and tissue perfusion. In severe cases, fresh whole blood or packed red blood cell transfusions may be necessary to address anemia.[5]

Step 2: Discontinuation of this compound

  • Cease further administration of this compound to the affected animal. The half-life of this compound should be considered when predicting the duration of its antiplatelet effect.

Step 3: Consider Non-Specific Hemostatic Agents (Use with Caution)

  • Desmopressin (B549326) (DDAVP): DDAVP has been shown to shorten the buccal mucosal bleeding time (BMBT) in dogs with aspirin-induced platelet dysfunction.[4][6] While not specifically studied for this compound, it is a potential therapeutic option to enhance hemostasis.

  • Platelet Transfusions: The administration of fresh platelet concentrates can help restore primary hemostasis.[7] Protocols for platelet transfusion in rodent models are available and can be adapted for other species.[1][8]

  • Recombinant Factor VIIa (rFVIIa): Although its efficacy in reversing GPIIb/IIIa inhibitors is not definitively established, rFVIIa has been considered in managing severe bleeding associated with antiplatelet therapy.[7] It is believed to work by enhancing thrombin generation on the surface of activated platelets.[9]

Step 4: Monitoring of Coagulation Parameters

  • Bleeding Time: Perform serial measurements of bleeding time (e.g., buccal mucosal bleeding time in dogs, or tail clip/template method in rodents) to assess the reversal of the antiplatelet effect.

  • Platelet Aggregometry: If available, ex vivo platelet aggregation studies can confirm the persistent inhibitory effect of this compound and the efficacy of any reversal interventions.

Data on Bleeding Complications with this compound in Animal Studies

Table 1: Effect of Oral this compound on Cutaneous Bleeding Time in Guinea Pigs

Dosage of this compound (mg/kg)Outcome
< 30No significant prolongation of bleeding time
≥ 30Prolonged cutaneous bleeding time

Data sourced from studies on the antiplatelet and antithrombotic effects of this compound in guinea pigs.[2]

Table 2: Qualitative Bleeding Risk with Glycoprotein IIb/IIIa Antagonists in Canine Models

DrugDosageBleeding Complication Noted
This compoundNot SpecifiedChronic administration may not lead to major bleeding side effects
Lotrafiban (B1675245) (another oral GPIIb/IIIa antagonist)1.0 - 50.0 mg/kg (oral)Dose-related effects on bleeding time
Tirofiban (B1683177) (intravenous GPIIb/IIIa antagonist)0.3 µg/kg/minProlonged bleeding time from 3.5 to 13 minutes
Tirofiban (intravenous GPIIb/IIIa antagonist)> 0.3 µg/kg/minBleeding time prolonged to > 30 minutes

Data is qualitative for this compound and presented for comparison with other GPIIb/IIIa antagonists.[3][4][10]

Experimental Protocols

Protocol 1: Cutaneous Bleeding Time Measurement in Guinea Pigs (Template Method)

  • Anesthesia: Anesthetize the guinea pig according to the institutionally approved protocol.

  • Site Preparation: Shave a small area on the dorsal surface of the animal.

  • Incision: Use a template device to make a standardized, shallow incision.

  • Blotting: Gently blot the blood from the incision site with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.

  • Endpoint: The bleeding time is the time from the incision until the cessation of bleeding.

Protocol 2: Canine Arteriovenous Shunt Thrombosis Model

This model is used to evaluate the antithrombotic effects of drugs like this compound.

  • Anesthesia and Surgical Preparation: Anesthetize the dog and surgically expose the femoral artery and vein.

  • Shunt Placement: Create an arteriovenous shunt using medical-grade tubing. A section of the shunt contains a thrombogenic surface (e.g., a stent or a segment with exposed collagen).

  • Drug Administration: Administer this compound orally or intravenously at the desired dose.

  • Blood Flow Monitoring: Monitor blood flow through the shunt. The formation of a thrombus will lead to a reduction in blood flow.

  • Endpoint: The primary endpoint is the time to occlusion of the shunt or the weight of the thrombus formed after a set period.

  • Bleeding Monitoring: Concurrently, bleeding time can be assessed using the buccal mucosal bleeding time (BMBT) method.

Visualizations

Orbofiban_Mechanism_of_Action cluster_platelet Platelet Surface GPIIb_IIIa GPIIb/IIIa Receptor Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa Binds to (inhibited by this compound) This compound This compound This compound->GPIIb_IIIa Binds to and blocks

Caption: Mechanism of action of this compound.

Bleeding_Management_Workflow Start Bleeding Observed in This compound-Treated Animal Assess_Severity Assess Severity and Hemodynamic Stability Start->Assess_Severity Supportive_Care Administer Supportive Care (Pressure, Fluids, Transfusion) Assess_Severity->Supportive_Care Stop_this compound Discontinue this compound Supportive_Care->Stop_this compound Consider_Reversal Consider Non-Specific Hemostatic Agents (DDAVP, Platelets, rFVIIa) Stop_this compound->Consider_Reversal Monitor Monitor Bleeding and Coagulation Parameters Consider_Reversal->Monitor Monitor->Consider_Reversal Bleeding continues Resolution Bleeding Controlled Monitor->Resolution Signaling_Pathway_Inhibition cluster_inside Inside Platelet cluster_outside Outside Platelet Activation_Signal Activation Signal (e.g., ADP, Collagen) GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Activation_Signal->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GPIIb/IIIa GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen Binds Aggregation Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_Active Blocks Binding Site

References

Orbofiban stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Orbofiban in DMSO and other solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions in DMSO?

A1: this compound acetate (B1210297) is soluble in DMSO. For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO. Based on manufacturer recommendations for similar compounds, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation from moisture absorption and freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them under a dry, inert atmosphere like nitrogen.

Q2: What is the expected stability of this compound in DMSO at room temperature?

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: The choice of solvent depends on the specific experimental requirements, such as compatibility with cell culture or other assay components. While DMSO is a common solvent for this compound, its compatibility with other solvents should be determined on a case-by-case basis. If DMSO is not suitable for your experiment, consider other polar aprotic solvents. However, solubility and stability in these alternative solvents would need to be experimentally verified.

Q4: What are the likely degradation pathways for this compound?

A4: Based on forced degradation studies of structurally similar GPIIb/IIIa antagonists like Tirofiban (B1683177), this compound is likely susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[1][2][3][4][5] Degradation under oxidative and thermal stress may be less pronounced.[1][2][3][4][5] The primary degradation pathways may involve hydrolysis of amide or ester functionalities within the molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using this compound. Degradation of this compound stock solution.- Ensure proper storage of stock solutions (-20°C or -80°C in aliquots).- Avoid multiple freeze-thaw cycles.- Prepare fresh stock solutions if degradation is suspected.
Precipitate observed in the this compound stock solution. - Solvent is not anhydrous.- Exceeded solubility limit.- Temperature fluctuations.- Use high-purity, anhydrous DMSO.- Gently warm the solution and vortex to redissolve.- If precipitation persists, prepare a fresh solution at a slightly lower concentration.
Low or no activity of this compound in the assay. - Incorrect concentration due to degradation.- Incompatibility with assay buffer or components.- Verify the concentration and integrity of the stock solution using a stability-indicating method (see Experimental Protocols).- Perform a solvent compatibility test with your assay system.

Quantitative Stability Data (Hypothetical)

Disclaimer: The following data is hypothetical and extrapolated from forced degradation studies of a structurally similar GPIIb/IIIa antagonist, Tirofiban, due to the lack of publicly available stability data for this compound. This table is for illustrative purposes to guide researchers in designing their own stability studies.

Stress Condition Duration Hypothetical this compound Degradation (%) Potential Degradants
Acidic Hydrolysis (1 M HCl)2 hours~20%Hydrolyzed amide/ester products
Basic Hydrolysis (1 M NaOH)8 hours~15%Hydrolyzed amide/ester products
Oxidative (30% H₂O₂)24 hours< 5%Oxidized derivatives
Thermal (75°C)24 hours< 5%Thermally induced isomers/degradants
Photolytic (UVA light)1 hour~11%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol is adapted from a validated method for the similar compound Tirofiban and would require optimization for this compound.[1][2][3][4][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact gradient program should be optimized to achieve good separation of this compound and its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (likely in the range of 220-280 nm).

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare samples from the stability study (e.g., this compound in DMSO stored under different conditions) by diluting them to a suitable concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Quantify the amount of this compound remaining and the percentage of degradation.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways for this compound.

  • Procedure:

    • Acidic Hydrolysis: Incubate an this compound solution in 1 M HCl at a specified temperature (e.g., 60°C) for a set period (e.g., 2 hours). Neutralize the solution before HPLC analysis.[1]

    • Basic Hydrolysis: Incubate an this compound solution in 1 M NaOH at room temperature for a set period (e.g., 8 hours). Neutralize the solution before HPLC analysis.[1]

    • Oxidative Degradation: Treat an this compound solution with 30% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 75°C) for 24 hours.[1]

    • Photodegradation: Expose an this compound solution to UVA light (e.g., 200 Wh/m²) for a defined period.[1]

    • Analyze all stressed samples by the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

G This compound Stability Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C / -80°C, Aliquoted) start->check_storage check_thaw Avoid Multiple Freeze-Thaw Cycles? check_storage->check_thaw Storage OK prepare_new Prepare Fresh Stock Solution check_storage->prepare_new Improper Storage check_age Is the Stock Solution Old? check_thaw->check_age Thawing OK check_thaw->prepare_new Yes check_age->prepare_new Yes retest Retest Experiment check_age->retest No prepare_new->retest

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G This compound's Mechanism of Action platelet_agonist Platelet Agonist (e.g., ADP, Thrombin) gpiib_iiia GPIIb/IIIa Receptor (Inactive) platelet_agonist->gpiib_iiia Activates gpiib_iiia_active GPIIb/IIIa Receptor (Active) gpiib_iiia->gpiib_iiia_active Conformational Change fibrinogen Fibrinogen gpiib_iiia_active->fibrinogen Binds platelet_aggregation Platelet Aggregation fibrinogen->platelet_aggregation Cross-links Platelets This compound This compound This compound->gpiib_iiia_active Blocks Fibrinogen Binding

References

Overcoming Orbofiban's paradoxical increase in platelet reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical increase in platelet reactivity observed with Orbofiban, an oral GPIIb/IIIa antagonist.

Troubleshooting Guide: Addressing Unexpected Platelet Reactivity

This guide is designed to help you identify and resolve common issues encountered during in vitro and ex vivo experiments with this compound.

Observation Potential Cause Recommended Action
Increased platelet aggregation at low this compound concentrations. Partial Agonist Effect: this compound can act as a partial agonist at the GPIIb/IIIa receptor, especially at suboptimal concentrations.[1] This induces a conformational change in the receptor that can lead to platelet activation.- Titrate this compound concentrations carefully to determine the optimal inhibitory range. - Ensure plasma concentrations in ex vivo studies are consistent and sufficient to achieve full receptor antagonism.[1]
Enhanced platelet aggregation in the presence of weak agonists (e.g., epinephrine). Synergistic Activation: The partial agonism of this compound can lower the threshold for activation by other agonists.[1]- When co-incubating with other agonists, use a range of concentrations for both this compound and the co-agonist to characterize the interaction.
Formation of small platelet microaggregates despite inhibition of large aggregate formation. Incomplete Inhibition of Pro-thrombotic Activity: Under conditions of strong agonist stimulation, this compound may block the formation of large aggregates but augment the formation of small, activated microaggregates.- Employ sensitive techniques like laser light scattering to detect and quantify microaggregates. - Analyze platelet activation markers (e.g., P-selectin) on these microaggregates to assess their pro-thrombotic potential.
High variability in platelet aggregation results between experiments. Pre-analytical Variables: Platelet viability and reactivity are sensitive to handling.- Standardize blood collection and processing protocols. - Control for temperature, as cooling can activate platelets. - Use freshly prepared platelet-rich plasma (PRP) for all assays.
No inhibition of platelet aggregation observed. Reagent or Instrument Issues: - Verify the concentration and purity of the this compound stock solution. - Ensure the aggregometer is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound's paradoxical increase in platelet reactivity?

A1: The primary mechanism is believed to be its partial agonist activity at the platelet GPIIb/IIIa receptor.[1] At low or suboptimal concentrations, this compound can induce a conformational change in the GPIIb/IIIa receptor, mimicking the ligand-bound state.[1] This leads to "outside-in" signaling, which can trigger platelet activation, granule release, and an increase in intracellular calcium. This effect is particularly pronounced when platelet prestimulation and receptor clustering are also present.

Q2: What evidence supports the partial agonist theory?

A2: Studies have shown that this compound can induce conformational changes in GPIIb/IIIa, detected by the displacement of specific monoclonal antibodies.[1] Furthermore, an increase in the expression of platelet activation markers, such as CD63, has been observed in patients treated with this compound.[1] In vitro experiments have also demonstrated that at low concentrations, this compound can enhance platelet aggregation in response to weak agonists like epinephrine.[1]

Q3: Does the paradoxical effect occur at all concentrations of this compound?

A3: No, the paradoxical increase in platelet reactivity is primarily observed at low or suboptimal plasma concentrations of this compound.[1] At higher concentrations that achieve sufficient receptor occupancy, this compound acts as an antagonist and effectively inhibits platelet aggregation.[1]

Q4: How can I avoid observing this paradoxical effect in my experiments?

A4: To avoid the paradoxical effect, it is crucial to use this compound at concentrations that ensure high-grade (>80%) inhibition of GPIIb/IIIa receptors. This typically requires concentrations significantly above the IC50 for platelet aggregation. Careful dose-response studies are essential to determine the appropriate concentration range for your specific experimental setup.

Q5: What other factors can contribute to the paradoxical activation of platelets by GPIIb/IIIa antagonists?

A5: A mechanistic model suggests three key requirements for paradoxical platelet activation by ligand-mimetic GPIIb/IIIa antagonists: 1) induction of a ligand-bound conformation of the receptor, 2) clustering of the GPIIb/IIIa receptors, and 3) prestimulation of the platelets by other agonists (e.g., ADP). The combination of these factors can lead to significant "outside-in" signaling and platelet activation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's effect on platelet function.

ParameterValueAgonistReference
IC50 for Platelet Aggregation 29 ± 6 ng/mLADP[1]
IC50 for Platelet Aggregation 61 ± 18 ng/mLThrombin-Activating Peptide[1]
Peak Plasma Concentration (50 mg twice daily) 74 ± 6 ng/mLN/A[1]
Trough Plasma Concentration (50 mg twice daily) 61 ± 5 ng/mLN/A[1]
Platelet Aggregation with Epinephrine (in vitro) 67 ± 19% (with this compound) vs. 27 ± 9% (control)Epinephrine[1]

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To measure this compound's effect on platelet aggregation in response to various agonists.

Materials:

  • Light Transmission Aggregometer

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • This compound stock solution

  • Platelet agonists (e.g., ADP, epinephrine, collagen, thrombin receptor-activating peptide)

  • Saline or appropriate buffer

  • Aggregometer cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay:

    • Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.

    • Add the desired concentration of this compound or vehicle control and incubate for the specified time.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each condition.

    • Plot dose-response curves to calculate IC50 values for this compound.

Flow Cytometry for Platelet Activation Markers (P-selectin/CD62P)

Objective: To quantify the expression of activation markers on the platelet surface following treatment with this compound.

Materials:

  • Flow cytometer

  • Whole blood or PRP

  • This compound stock solution

  • Fluorochrome-conjugated antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Sheath fluid

Procedure:

  • Sample Preparation:

    • Incubate whole blood or PRP with various concentrations of this compound or vehicle control.

    • If investigating agonist-induced activation, add the agonist after the initial incubation with this compound.

  • Antibody Staining:

    • Add the fluorochrome-conjugated antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.

  • Fixation:

    • Add fixative solution to stop the reaction and preserve the cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on the flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker (e.g., CD41 positive).

    • Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Visualizations

G cluster_0 This compound's Dual Effect on GPIIb/IIIa cluster_1 Downstream Signaling Orbofiban_low Low Concentration this compound GPIIb_IIIa GPIIb/IIIa Receptor Orbofiban_low->GPIIb_IIIa Partial Agonism Conformational_Change Conformational Change (Ligand-Bound State Mimicry) Orbofiban_high High Concentration this compound Orbofiban_high->GPIIb_IIIa Antagonism No_Signaling No Signal Transduction GPIIb_IIIa->Conformational_Change GPIIb_IIIa->No_Signaling Outside_In_Signaling "Outside-In" Signaling Conformational_Change->Outside_In_Signaling Platelet_Activation Paradoxical Platelet Activation (e.g., increased CD63) Outside_In_Signaling->Platelet_Activation Inhibition_of_Aggregation Inhibition of Platelet Aggregation No_Signaling->Inhibition_of_Aggregation

Caption: this compound's concentration-dependent effect on GPIIb/IIIa signaling.

G cluster_workflow Troubleshooting Workflow for Paradoxical Platelet Aggregation start Unexpected Increase in Platelet Aggregation check_conc Is this compound concentration suboptimal? start->check_conc check_agonist Is a weak agonist present? check_conc->check_agonist No increase_conc Action: Increase this compound concentration to achieve full antagonism. check_conc->increase_conc Yes check_microaggregates Are small microaggregates being formed? check_agonist->check_microaggregates No titrate_agonist Action: Titrate agonist concentration to characterize synergistic effects. check_agonist->titrate_agonist Yes use_sensitive_detection Action: Use laser light scattering or flow cytometry to analyze microaggregates. check_microaggregates->use_sensitive_detection Yes end Paradoxical Effect Understood and Controlled check_microaggregates->end No increase_conc->end titrate_agonist->end use_sensitive_detection->end

Caption: A logical workflow for troubleshooting paradoxical platelet aggregation.

References

Orbofiban In Vitro Dose-Response Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of in vitro dose-response studies of Orbofiban. This compound, an orally active glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, exhibits a nuanced pharmacological profile, including dose-dependent inhibition of platelet aggregation and potential partial agonist effects, which can introduce variability in experimental outcomes. This resource aims to clarify these issues and provide actionable guidance for obtaining reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the in vitro dose-response variability of this compound in inhibiting platelet aggregation induced by different agonists.

Table 1: this compound IC50 Values for Inhibition of Platelet Aggregation

AgonistIC50 (ng/mL)SpeciesSource
Adenosine Diphosphate (ADP)29 ± 6Human[1]
Thrombin-Activating Peptide61 ± 18Human[1]

Table 2: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound ConcentrationAgonistEffectSource
Concentration-dependent0.5 µM ADPPrevention of small platelet aggregate formation[2]
Not specified20 µM ADP or 3 µM TRAP-6Blockade of large aggregates, significant augmentation of small aggregates (three- to sixfold)[2]
Low concentrationsSubmaximal epinephrineIncreased platelet aggregation (67 ± 19% vs. 27 ± 9%)[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of this compound's effect on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

1. Materials and Reagents:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks.

  • 3.2% Sodium Citrate (B86180) anticoagulant.

  • Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP]).

  • This compound (active metabolite).

  • Vehicle control (e.g., DMSO, saline).

  • Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

2. Blood Collection and PRP Preparation:

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.

  • Carefully aspirate the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

3. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.

  • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

4. Aggregometer Setup:

  • Calibrate the aggregometer to 0% light transmission with PRP and 100% light transmission with PPP.

  • Maintain the sample temperature at 37°C.

5. Dose-Response Assay:

  • Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., 5-10 µM ADP).

  • Record the change in light transmission for 5-10 minutes.

  • The maximum percentage of aggregation is calculated from the aggregation curve.

Protocol 2: Flow Cytometry Assay for Platelet Activation Markers

This protocol is designed to assess the potential partial agonist effects of this compound by measuring the expression of platelet activation markers.

1. Materials and Reagents:

  • Whole blood or PRP.

  • This compound.

  • Fluorescently labeled monoclonal antibodies against platelet activation markers (e.g., P-selectin [CD62P], activated GPIIb/IIIa [PAC-1]).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Sheath fluid.

  • Flow cytometer.

2. Sample Preparation and Staining:

  • Incubate whole blood or PRP with a range of this compound concentrations or a vehicle control.

  • For a positive control, include a known platelet agonist.

  • Add the fluorescently labeled antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.

  • Fix the samples with a fixative solution.

3. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the platelet population based on forward and side scatter characteristics.

  • Analyze the expression of activation markers on the platelet surface. An increase in marker expression in the presence of this compound alone would indicate a partial agonist effect.

Visualizations

G cluster_0 Platelet Activation Pathway Agonist Agonist (e.g., ADP, Thrombin) Receptor Receptor (e.g., P2Y12, PAR1) Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking This compound This compound This compound->GPIIbIIIa_active Blocks Fibrinogen Binding

Caption: GPIIb/IIIa Signaling Pathway and this compound's Mechanism of Action.

G cluster_1 This compound Dose-Response Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp incubate Incubate PRP with This compound/Vehicle prep_prp->incubate dose_range Prepare this compound Dose Range dose_range->incubate add_agonist Add Platelet Agonist incubate->add_agonist measure_agg Measure Aggregation (LTA) add_agonist->measure_agg analyze Analyze Data (IC50) measure_agg->analyze end End analyze->end

Caption: Experimental Workflow for this compound Dose-Response Analysis.

Troubleshooting and FAQs

Q1: We are observing inconsistent inhibition of platelet aggregation with the same concentration of this compound. What could be the cause?

A1: Several factors can contribute to this variability:

  • Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors and other physiological differences. It is crucial to perform experiments with PRP from multiple donors to ensure the generalizability of the findings.

  • Platelet Preparation: The handling of blood and PRP is critical. Prolonged storage, improper temperature, or excessive agitation can lead to spontaneous platelet activation, affecting their response to agonists and inhibitors.

  • Reagent Stability: Ensure that the platelet agonists and this compound solutions are freshly prepared and stored correctly to maintain their potency.

Q2: At low concentrations, we see an increase in platelet aggregation with this compound, even without an agonist. Why is this happening?

A2: This phenomenon is likely due to the partial agonist activity of this compound.[1] At low concentrations, this compound can induce a conformational change in the GPIIb/IIIa receptor, leading to a low level of platelet activation.[1] To investigate this:

  • Perform a dose-response curve without an agonist: This will help identify the concentration range at which this compound exhibits agonist activity.

  • Use flow cytometry: Measure the expression of platelet activation markers like P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1) in the presence of this compound alone. An increase in their expression would confirm its partial agonist effect.

Q3: Our IC50 values for this compound are different from those reported in the literature. What could be the reason?

A3: Discrepancies in IC50 values can arise from several experimental differences:

  • Agonist Concentration: The concentration of the agonist used to induce platelet aggregation will influence the apparent inhibitory potency of this compound. Higher agonist concentrations generally require higher concentrations of the inhibitor to achieve 50% inhibition.

  • Incubation Time: The pre-incubation time of PRP with this compound can affect the extent of receptor blockade and, consequently, the IC50 value.

  • Assay Conditions: Differences in platelet count, temperature, and stirring speed can all impact the aggregation response and the calculated IC50.

Q4: We observe the formation of small platelet aggregates even at high concentrations of this compound that inhibit the formation of large aggregates. Is this expected?

A4: Yes, this is a documented effect of this compound.[2] While this compound effectively blocks the formation of large platelet aggregates, it can paradoxically augment the formation of small microaggregates, especially in the presence of strong agonist stimulation.[2] This is an important consideration, as these microaggregates may still be prothrombotic.

Q5: How can we differentiate between the antagonist and partial agonist effects of this compound in our experiments?

A5: A combination of experimental approaches is recommended:

  • Dose-Response with and without Agonist: As mentioned in Q2, this is a fundamental step. The antagonist effect is observed as a rightward shift in the agonist's dose-response curve, while the partial agonist effect is seen as platelet activation by this compound alone.

  • Flow Cytometry: This is a powerful tool to dissect these effects. The antagonist activity can be assessed by the inhibition of agonist-induced PAC-1 binding. The partial agonist activity can be quantified by the increase in PAC-1 binding or P-selectin expression with this compound alone.

  • Varying Agonist Strength: Investigate the effects of this compound in the presence of both weak and strong platelet agonists. The partial agonist effect may be more pronounced with submaximal agonist concentrations.[1]

References

Technical Support Center: Genetic Variations Affecting Orbofiban Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of genetic variations on the clinical response to Orbofiban.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active antiplatelet agent that acts as a specific antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor (integrin αIIbβ3) on the surface of platelets.[1][2] By blocking this receptor, this compound inhibits the binding of fibrinogen, thereby preventing platelet aggregation, which is the final common pathway for thrombus formation.[1][3]

Q2: Which genetic variations are known to influence the response to this compound?

Clinical studies have identified two primary genetic polymorphisms that can significantly alter a patient's response to this compound:

  • PlA Polymorphism of Glycoprotein IIIa (GPIIIa) : This polymorphism, also known as HPA-1 or rs5918, is located in the ITGB3 gene, which codes for the GPIIIa subunit of the GPIIb/IIIa receptor.[4][5][6] The two main alleles are PlA1 (leucine at position 33) and PlA2 (proline at position 33).

  • G-protein Beta3 Subunit (GNB3) 825C>T Polymorphism : This polymorphism (rs5443) in the GNB3 gene is associated with the formation of a splice variant of the G-protein β3 subunit, which can affect intracellular signaling pathways.

Q3: How does the PlA polymorphism of GPIIIa affect the clinical outcomes of this compound treatment?

The PlA polymorphism of GPIIIa has been shown to have a significant interaction with this compound treatment, affecting both efficacy and safety. In the this compound in Patients with Unstable Coronary Syndromes-Thrombolysis in Myocardial Infarction 16 (OPUS-TIMI 16) trial, PlA2 carriers receiving this compound had a higher risk of a primary event (a composite of death, myocardial infarction (MI), recurrent ischemia requiring rehospitalization, urgent revascularization, and stroke) and MI compared to non-carriers.[4][5] Conversely, this compound did not increase the risk of bleeding in PlA2 carriers, while it did increase bleeding in non-carriers in a dose-dependent manner.[4][5]

Q4: What is the clinical significance of the G-protein beta3 subunit (GNB3) 825C>T polymorphism in patients treated with this compound?

The T allele of the GNB3 825C>T polymorphism has been significantly associated with an increased risk of bleeding in patients treated with this compound. In a genetic sub-study of the OPUS-TIMI 16 trial, carriers of the T allele who received this compound had a significantly higher risk of bleeding compared to non-T carriers treated with this compound and placebo. This suggests that the risk of bleeding associated with this antiplatelet agent may be heritable and can be dissociated from the risk of thrombosis.

Quantitative Data Summary

The following tables summarize the quantitative data from the OPUS-TIMI 16 trial regarding the interaction between genetic polymorphisms and this compound treatment.

Table 1: Impact of PlA Polymorphism on Clinical Outcomes in Patients Receiving this compound

Clinical EndpointPatient GroupRelative Risk (RR)95% Confidence Interval (CI)p-value
Primary Event PlA2 Carriers vs. Non-carriers1.551.03 - 2.340.04
Myocardial Infarction (MI) PlA2 Carriers vs. Non-carriers4.271.82 - 10.03<0.001
Bleeding PlA2 Carriers0.870.46 - 1.64Not Significant
Bleeding Non-carriers1.871.29 - 2.71<0.001

Data from the OPUS-TIMI 16 trial.[4][5]

Table 2: Impact of GNB3 825C>T Polymorphism on Bleeding in Patients Receiving this compound

Patient GroupTreatmentRelative Risk (RR) of Bleeding95% Confidence Interval (CI)p-value
T Allele Carriers This compound vs. Placebo2.621.58 - 4.35<0.001
Non-T Carriers (CC Genotype) This compound vs. Placebo0.920.55 - 1.55Not Significant

Data from the OPUS-TIMI 16 genetic sub-study.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and the GPIIb/IIIa Signaling Pathway

This compound directly inhibits the GPIIb/IIIa receptor, preventing the "outside-in" and "inside-out" signaling that leads to platelet aggregation. The diagram below illustrates this pathway.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI Gq Gq P2Y12->Gq PAR1->Gq PLC PLC GPVI->PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Increase IP3_DAG->Ca Talin_Kindlin Talin/Kindlin Activation Ca->Talin_Kindlin GPIIbIIIa_inactive Inactive GPIIb/IIIa Talin_Kindlin->GPIIbIIIa_inactive Inside-Out Signaling GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIbIIIa_active Inhibition

Caption: this compound's inhibitory effect on the GPIIb/IIIa signaling pathway.
Experimental Workflow for Genotyping

The following diagram outlines the general workflow for genotyping the PlA and GNB3 polymorphisms from patient samples.

cluster_genotyping Genotyping Methods Start Patient Blood Sample Collection DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction DNA_QC DNA Quality & Quantity Control DNA_Extraction->DNA_QC PCR_Amp PCR Amplification of Target Region DNA_QC->PCR_Amp Genotyping Genotyping Assay PCR_Amp->Genotyping RFLP PCR-RFLP for GNB3 825C>T T_ARMS Tetra-ARMS-PCR for PlA (rs5918) Data_Analysis Data Analysis & Genotype Calling Result Genotype Result Data_Analysis->Result RFLP->Data_Analysis T_ARMS->Data_Analysis

Caption: General experimental workflow for genetic analysis.

Detailed Experimental Protocols

Protocol 1: Genotyping of the PlA (rs5918) Polymorphism using Tetra-Primer ARMS-PCR

This protocol is adapted from a method for single-step genotyping of the rs5918 single nucleotide polymorphism (SNP).

1. Primer Design:

  • Forward Outer Primer: 5'-AGATTCTCATTTCTGCCCCTCT-3'

  • Reverse Outer Primer: 5'-ACAGTGACCTCATTGGCCTCAT-3'

  • Forward Inner (A1 Allele): 5'-GCCCTCTATTGAGGACATGCCT -3'

  • Reverse Inner (A2 Allele): 5'-CTACAGCTCCACCACGCCG -3'

(Note: Mismatched bases at the 3' end are in bold to enhance specificity).

2. PCR Reaction Mixture (25 µL total volume):

ComponentFinal Concentration
Genomic DNA50-100 ng
10x PCR Buffer1x
MgCl₂ (25 mM)1.5 mM
dNTPs (10 mM)0.2 mM
Forward Outer Primer (10 µM)0.2 µM
Reverse Outer Primer (10 µM)0.2 µM
Forward Inner Primer (10 µM)0.4 µM
Reverse Inner Primer (10 µM)0.4 µM
Taq DNA Polymerase (5 U/µL)1.25 U
Nuclease-free waterto 25 µL

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec35
Annealing62°C30 sec35
Extension72°C45 sec35
Final Extension72°C10 min1
Hold4°C1

4. Gel Electrophoresis and Interpretation:

  • Run the PCR products on a 2.5% agarose (B213101) gel.

  • Control Band (Outer Primers): ~424 bp

  • PlA1 Allele (T): ~285 bp

  • PlA2 Allele (C): ~180 bp

GenotypeBanding Pattern
PlA1/PlA1 (T/T)424 bp, 285 bp
PlA2/PlA2 (C/C)424 bp, 180 bp
PlA1/PlA2 (T/C)424 bp, 285 bp, 180 bp
Protocol 2: Genotyping of the GNB3 825C>T (rs5443) Polymorphism using PCR-RFLP

This protocol involves PCR amplification followed by restriction fragment length polymorphism (RFLP) analysis.

1. Primer Design:

  • Forward Primer: 5'-GCTGCCCAGGTCTGATCCC-3'

  • Reverse Primer: 5'-TGGGGAGGGTCCTTCCAGC-3'

2. PCR Reaction Mixture (30 µL total volume):

ComponentFinal Concentration
Genomic DNA~50 ng
2x PCR Master Mix1x
Forward Primer (10 µM)0.5 µM
Reverse Primer (10 µM)0.5 µM
Nuclease-free waterto 30 µL

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation94°C3 min1
Denaturation94°C30 sec35
Annealing66°C30 sec35
Extension72°C30 sec35
Final Extension72°C10 min1
Hold4°C1

4. Restriction Digest:

  • Digest the PCR product (268 bp) with the restriction enzyme BseDI (or a suitable isoschizomer) according to the manufacturer's instructions. The 825C allele creates a recognition site for this enzyme.

5. Gel Electrophoresis and Interpretation:

  • Run the digested products on a 3% agarose gel.

GenotypeBanding Pattern
C/C116 bp, 152 bp
C/T268 bp, 152 bp, 116 bp
T/T268 bp (undigested)

Troubleshooting Guides

Troubleshooting Genotyping Assays

Issue 1: No PCR Product (No Bands on Gel)

Possible CauseRecommended Solution
Poor DNA quality or quantityRe-extract DNA. Ensure A260/A280 ratio is ~1.8. Use 50-100 ng of DNA per reaction.
PCR inhibitors in DNA sampleDilute the DNA sample (e.g., 1:10) to reduce inhibitor concentration.
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.
Degraded primers or Taq polymeraseUse fresh aliquots of primers and enzyme.
Incorrect PCR master mix preparationPrepare a fresh master mix and ensure all components are added correctly.

Issue 2: Non-specific PCR Products (Extra Bands on Gel)

Possible CauseRecommended Solution
Annealing temperature is too lowIncrease the annealing temperature in 1-2°C increments.
Primer-dimer formationRedesign primers if necessary. Use a "hot-start" Taq polymerase.
Too much template DNA or primersReduce the amount of DNA template or primer concentration in the reaction.
ContaminationUse aerosol-resistant pipette tips. Prepare PCR reactions in a dedicated clean area.

Issue 3: Inconclusive RFLP Digestion

Possible CauseRecommended Solution
Incomplete digestionIncrease incubation time or the amount of restriction enzyme. Ensure the correct buffer and temperature are used.
Star activity of restriction enzymeUse the recommended buffer and do not incubate for an excessively long time.
SNP affects restriction site of a different enzymeConfirm the correct restriction enzyme is being used for the target polymorphism.

Issue 4: Ambiguous Genotype Calls in Tetra-ARMS-PCR

Possible CauseRecommended Solution
Faint allele-specific bandsIncrease the number of PCR cycles (e.g., to 40). Optimize the ratio of inner to outer primers.
All three bands appear in a homozygous sampleThis may indicate DNA contamination. Re-run the sample with appropriate negative controls.
Inconsistent results between runsEnsure consistent pipetting and thermal cycler performance. Run positive controls for all three genotypes in each assay.

References

Validation & Comparative

A Preclinical Head-to-Head: Orbofiban vs. Abciximab in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapies, the inhibition of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor represents a critical strategy in the management of thrombotic diseases. This guide provides a comparative overview of two key GPIIb/IIIa inhibitors, orbofiban and abciximab (B1174564), focusing on their performance in preclinical models. While both agents target the final common pathway of platelet aggregation, their distinct molecular characteristics—this compound as an orally active non-peptide antagonist and abciximab as a monoclonal antibody fragment—dictate their pharmacological profiles and therapeutic potential. This analysis is based on a comprehensive review of available preclinical data to inform researchers and drug development professionals.

Mechanism of Action: Targeting the Final Common Pathway

Both this compound and abciximab exert their antiplatelet effects by blocking the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By inhibiting this interaction, both drugs effectively prevent platelet aggregation induced by various agonists.[1][2]

Abciximab, a Fab fragment of a chimeric human-murine monoclonal antibody, binds to the GPIIb/IIIa receptor with high affinity.[3] Its mechanism is thought to involve steric hindrance and conformational changes that block the binding of fibrinogen and other adhesive molecules like von Willebrand factor.[3] this compound, a synthetic non-peptide antagonist, also specifically inhibits the binding of fibrinogen to the GPIIb/IIIa receptor.[4]

Preclinical Efficacy and Safety: A Comparative Analysis

Direct head-to-head preclinical studies comparing this compound and abciximab are limited. However, a comparative analysis of their performance in various animal models provides valuable insights into their respective antithrombotic and antiplatelet activities.

Platelet Aggregation Inhibition

This compound has demonstrated potent, dose-dependent inhibition of platelet aggregation in preclinical studies. In guinea pigs, oral administration of this compound at doses ranging from 3 to 30 mg/kg resulted in a significant reduction of both ADP and collagen-induced platelet aggregation.[5] The active form of this compound, SC-57101A, inhibited ADP and collagen-induced platelet aggregation in vitro in a concentration-dependent manner (0.03-1 microM).[5]

Abciximab has also shown robust inhibition of platelet aggregation in non-human primate models. A bolus dose of 0.25 mg/kg in non-human primates was sufficient to achieve a blockade of at least 80% of platelet GPIIb/IIIa receptors, leading to complete inhibition of platelet aggregation.[2][3]

Table 1: Preclinical Data on Platelet Aggregation Inhibition

DrugAnimal ModelRoute of AdministrationDose/ConcentrationAgonistKey Findings
This compound Guinea PigOral3-30 mg/kgADP, CollagenDose-dependent inhibition of platelet aggregation.[5]
Guinea Pig (in vitro)-0.03-1 µM (active form)ADP, CollagenConcentration-dependent inhibition of platelet aggregation.[5]
Abciximab Non-human primateIntravenous (bolus)0.25 mg/kg->80% GPIIb/IIIa receptor blockade and complete inhibition of platelet aggregation.[2][3]
Antithrombotic Activity

The antithrombotic efficacy of both agents has been evaluated in various preclinical thrombosis models.

This compound was shown to prevent thrombus formation in canine models of thrombosis.[4] In an arteriovenous-shunt thrombosis model in guinea pigs, this compound demonstrated a dose-dependent inhibition of thrombus formation at oral doses of 3-100 mg/kg.[5]

Abciximab has been evaluated in a wider range of animal models, including dog, monkey, and baboon models of coronary, carotid, and femoral artery thrombosis.[3] In these models, doses sufficient to produce high-grade (≥80%) GPIIb/IIIa receptor blockade effectively prevented acute thrombosis.[3] One study using an ex vivo perfusion chamber with human blood demonstrated that abciximab reduced total thrombus area by 48%, with a 55% reduction in platelet aggregates and a 45% reduction in fibrin (B1330869) layers.[6]

Table 2: Preclinical Data on Antithrombotic Efficacy

DrugAnimal ModelThrombosis ModelRoute of AdministrationDoseKey Findings
This compound CanineNot specifiedNot specifiedNot specifiedPrevention of thrombus formation.[4]
Guinea PigArteriovenous ShuntOral3-100 mg/kgDose-dependent inhibition of thrombus formation.[5]
Abciximab Dog, Monkey, BaboonCoronary, Carotid, Femoral ArteryIntravenousSufficient to cause ≥80% receptor blockadePrevention of acute thrombosis.[3]
Human (ex vivo)Perfusion Chamber--48% reduction in total thrombus area.[6]
Bleeding Time

A critical aspect of antiplatelet therapy is the associated risk of bleeding.

This compound at high doses (≥30 mg/kg) was found to prolong cutaneous bleeding time in guinea pigs.[5]

Abciximab administration in human studies, at doses that almost abolished platelet aggregation, increased the median bleeding time to over 30 minutes from a baseline of approximately five minutes.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies used in key studies.

Platelet Aggregation Assays
  • Ex Vivo Platelet Aggregation (Guinea Pig - this compound): Blood samples are collected from guinea pigs at various time points after oral administration of this compound. Platelet-rich plasma (PRP) is prepared by centrifugation. Platelet aggregation is then measured using a platelet aggregometer following the addition of agonists such as ADP or collagen. The extent of aggregation is quantified by the change in light transmittance through the PRP suspension.[5]

  • Ex Vivo Platelet Aggregation (Non-human primate - Abciximab): Following intravenous administration of abciximab, blood samples are drawn. Platelet function is assessed by measuring ex vivo platelet aggregation in response to agonists like ADP. The degree of inhibition is determined by comparing the aggregation response to baseline (pre-drug) levels.[2]

Thrombosis Models
  • Arteriovenous Shunt Model (Guinea Pig - this compound): An extracorporeal shunt is created between an artery and a vein. A thrombogenic surface (e.g., a silk thread) is placed within the shunt. The formation of a thrombus on this surface over a specific period is measured by its weight. The efficacy of this compound is determined by comparing the thrombus weight in treated versus control animals.[5]

  • Folts Model of Coronary Artery Thrombosis (Canine): This model is commonly used to evaluate antithrombotic agents. In an anesthetized dog, a coronary artery is subjected to stenosis and endothelial injury, leading to the formation of platelet-rich thrombi and cyclical reductions in coronary blood flow (CFRs). The efficacy of a drug is assessed by its ability to prevent or reduce the frequency and severity of these CFRs.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

GPIIbIIIa_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors Inhibitor Action Platelet_Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Receptors Surface Receptors Platelet_Agonists->Receptors Bind to Signaling_Cascade Intracellular Signaling Cascade Receptors->Signaling_Cascade Initiates GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation (Conformational Change) Signaling_Cascade->GPIIb_IIIa_Activation Leads to Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Enables Blockade Blockade of Fibrinogen Binding Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen_Binding->Platelet_Aggregation Mediates Orbofiban_Abciximab This compound / Abciximab Orbofiban_Abciximab->Blockade

Caption: GPIIb/IIIa Signaling Pathway and Point of Inhibition.

Thrombosis_Model_Workflow Animal_Preparation 1. Animal Preparation (Anesthesia, Instrumentation) Baseline_Measurement 2. Baseline Measurements (Blood Flow, Platelet Aggregation) Animal_Preparation->Baseline_Measurement Drug_Administration 3. Drug Administration (this compound or Abciximab) Baseline_Measurement->Drug_Administration Thrombosis_Induction 4. Induction of Thrombosis (e.g., Arterial Injury, Stenosis) Drug_Administration->Thrombosis_Induction Data_Collection 5. Data Collection (Monitor Blood Flow, Thrombus Formation) Thrombosis_Induction->Data_Collection Post_Mortem_Analysis 6. Post-Mortem Analysis (Thrombus Weight, Histology) Data_Collection->Post_Mortem_Analysis Data_Analysis 7. Data Analysis & Comparison Post_Mortem_Analysis->Data_Analysis

Caption: General Experimental Workflow for Preclinical Thrombosis Models.

Conclusion

Both this compound and abciximab have demonstrated significant antiplatelet and antithrombotic effects in preclinical models. This compound, as an oral agent, showed promise in animal models but ultimately failed to demonstrate clinical benefit in large-scale trials, a fate shared by other oral GPIIb/IIIa inhibitors. Abciximab, administered intravenously, has been successfully translated into clinical practice for acute coronary syndromes and percutaneous coronary interventions.

The preclinical data, while not from direct comparative studies, highlight the potent GPIIb/IIIa inhibitory activity of both compounds. The differences in their pharmacokinetic and pharmacodynamic profiles, largely attributable to their distinct molecular nature, likely played a significant role in their divergent clinical outcomes. For researchers in the field, this comparison underscores the importance of not only preclinical efficacy but also the route of administration, duration of action, and potential for off-target effects in the development of novel antiplatelet therapies. Future preclinical evaluations of new GPIIb/IIIa inhibitors should ideally include direct comparisons with established agents like abciximab in relevant animal models to provide a clearer path toward clinical translation.

References

Orbofiban vs. Tirofiban: A Comparative Analysis in Platelet Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonists, orbofiban and tirofiban (B1683177), based on their performance in in-vitro platelet function assays. The information presented is supported by experimental data to assist researchers in evaluating these antiplatelet agents.

Mechanism of Action

Both this compound and tirofiban exert their antiplatelet effects by targeting the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2][3] This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, both drugs inhibit platelet aggregation.

Tirofiban is a non-peptide, reversible antagonist of the GP IIb/IIIa receptor.[1][4] It competitively inhibits the binding of fibrinogen to the receptor.[1]

This compound , an orally active agent, is also a potent and specific inhibitor of fibrinogen binding to the GP IIb/IIIa receptor.[2] However, some studies have suggested that at low concentrations, this compound may act as a partial agonist, which could potentially lead to platelet activation.[5] This partial agonism may contribute to the unexpected prothrombotic outcomes observed in some clinical trials with this compound.[5]

cluster_0 Platelet Activation Signaling cluster_1 Inhibition by this compound and Tirofiban Agonists Agonists GP IIb/IIIa Receptor (Inactive) GP IIb/IIIa Receptor (Inactive) Agonists->GP IIb/IIIa Receptor (Inactive) Activate GP IIb/IIIa Receptor (Active) GP IIb/IIIa Receptor (Active) GP IIb/IIIa Receptor (Inactive)->GP IIb/IIIa Receptor (Active) Conformational Change Platelet Aggregation Platelet Aggregation GP IIb/IIIa Receptor (Active)->Platelet Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->GP IIb/IIIa Receptor (Active) This compound / Tirofiban This compound / Tirofiban This compound / Tirofiban->GP IIb/IIIa Receptor (Active) Block Fibrinogen Binding

Diagram 1: Mechanism of Action of GP IIb/IIIa Antagonists.

Quantitative Comparison of Platelet Aggregation Inhibition

The following table summarizes the in-vitro efficacy of this compound and tirofiban in inhibiting platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), as determined by light transmission aggregometry.

CompoundAgonistIC50 (nM)Reference
This compoundADP105[1]
TirofibanADP55[1]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

The data presented in this guide was obtained using the following experimental methodology:

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

    • The PRP is carefully collected for use in the assay.

    • Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • The assay is performed using a platelet aggregometer.

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • Various concentrations of the test compounds (this compound or tirofiban) are added to the PRP and incubated for a specified period (e.g., 10 minutes).

    • Platelet aggregation is initiated by adding an agonist, such as ADP (e.g., at a final concentration of 20 µM).

    • The change in light transmission is recorded over time (e.g., 4 minutes) as the platelets aggregate. The instrument is calibrated with PRP representing 0% aggregation and PPP representing 100% aggregation.

    • The IC50 values are then calculated from the concentration-response curves.

cluster_workflow Light Transmission Aggregometry Workflow A Whole Blood Collection (with anticoagulant) B Low-Speed Centrifugation A->B C Platelet-Rich Plasma (PRP) Separation B->C D Incubation of PRP with This compound or Tirofiban (37°C with stirring) C->D E Addition of Agonist (e.g., ADP) D->E F Measurement of Light Transmission (Platelet Aggregation) E->F G Data Analysis (IC50 Calculation) F->G

Diagram 2: Experimental Workflow for Platelet Aggregation Assay.

References

Orbofiban's Efficacy in Preclinical Thrombosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Orbofiban, an orally active glycoprotein (B1211001) (GP) IIb/IIIa antagonist, in established in vivo thrombosis models. Its performance is compared with standard antiplatelet agents, Aspirin and Clopidogrel, supported by experimental data to inform preclinical research and drug development in the field of antithrombotic therapy.

Comparative Efficacy of Antiplatelet Agents

The antithrombotic and antiplatelet effects of this compound have been evaluated in various preclinical models. The following tables summarize the quantitative data from a key study in guinea pigs, providing a comparison with Aspirin. A qualitative comparison with Clopidogrel is also presented based on its known potency in similar models.

Table 1: Inhibition of Thrombus Formation in a Guinea Pig Arteriovenous Shunt Model

Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg)Inhibition (%)
Control-25.4 ± 2.1-
This compound315.1 ± 2.540.6
108.9 ± 1.865.0
305.3 ± 1.279.1
1003.8 ± 0.985.0

Data adapted from a study evaluating the antiplatelet and antithrombotic effects of this compound in guinea pigs.[1]

Table 2: Effect on Cutaneous Bleeding Time in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Bleeding Time (s)
Control-135 ± 10
This compound30258 ± 25
100432 ± 48
Aspirin100285 ± 32

Data adapted from a study evaluating the antiplatelet and antithrombotic effects of this compound in guinea pigs.[1]

Comparison with Clopidogrel:

Mechanism of Action of Antiplatelet Agents

The distinct mechanisms of action of this compound, Aspirin, and Clopidogrel in inhibiting platelet aggregation are visualized in the following signaling pathway diagrams.

cluster_0 Platelet Activation Cascade cluster_1 Drug Intervention Vascular Injury Vascular Injury Collagen Exposure Collagen Exposure Platelet Adhesion Platelet Adhesion Collagen Exposure->Platelet Adhesion Platelet Activation Platelet Activation Platelet Adhesion->Platelet Activation Thromboxane A2 (TXA2) Synthesis Thromboxane A2 (TXA2) Synthesis Platelet Activation->Thromboxane A2 (TXA2) Synthesis ADP Release ADP Release Platelet Activation->ADP Release GPIIb/IIIa Receptor Activation GPIIb/IIIa Receptor Activation Platelet Activation->GPIIb/IIIa Receptor Activation Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2) Synthesis->Platelet Aggregation ADP Release->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Receptor Activation->Fibrinogen Binding Fibrinogen Binding->Platelet Aggregation This compound This compound This compound->GPIIb/IIIa Receptor Activation Inhibits Aspirin Aspirin Aspirin->Thromboxane A2 (TXA2) Synthesis Inhibits (COX-1) Clopidogrel Clopidogrel Clopidogrel->ADP Release Inhibits (P2Y12)

Mechanism of Action of Antiplatelet Drugs

Experimental Protocols

Detailed methodologies for the in vivo thrombosis models are crucial for the reproducibility and validation of experimental findings.

Arteriovenous Shunt Thrombosis Model in Guinea Pigs

This model is utilized to assess the efficacy of antithrombotic agents by measuring the weight of thrombus formed in an extracorporeal shunt.

G start Animal Preparation drug_admin Drug Administration (p.o.) start->drug_admin anesthesia Anesthesia drug_admin->anesthesia surgery Surgical Procedure anesthesia->surgery shunt Arteriovenous Shunt Placement surgery->shunt circulation Blood Circulation through Shunt shunt->circulation thrombus_formation Thrombus Formation on Suture circulation->thrombus_formation shunt_removal Shunt Removal thrombus_formation->shunt_removal thrombus_weighing Thrombus Weighing shunt_removal->thrombus_weighing end Data Analysis thrombus_weighing->end

Arteriovenous Shunt Model Workflow

Protocol:

  • Animal Preparation: Male Hartley guinea pigs (300-350 g) are fasted overnight with free access to water.

  • Drug Administration: this compound, Aspirin, or vehicle is administered orally (p.o.) at the specified doses 1 hour before the surgical procedure.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • Surgical Procedure: The left carotid artery and right jugular vein are isolated.

  • Shunt Placement: A polyethylene (B3416737) tube (filled with heparinized saline) containing a cotton thread is inserted between the carotid artery and the jugular vein to create an arteriovenous shunt.

  • Blood Circulation: Blood is allowed to circulate through the shunt for a predetermined period (e.g., 20 minutes).

  • Thrombus Formation: A thrombus forms on the cotton thread within the shunt.

  • Shunt Removal and Thrombus Weighing: After the circulation period, the shunt is removed, and the cotton thread with the thrombus is carefully extracted and weighed.

  • Data Analysis: The thrombus weight in the drug-treated groups is compared to the control group to determine the percentage of inhibition.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model induces vascular injury to provoke thrombus formation and is valuable for evaluating the efficacy of antiplatelet and anticoagulant drugs.

Protocol:

  • Animal Preparation and Anesthesia: As described in the arteriovenous shunt model.

  • Surgical Procedure: The right common carotid artery is exposed and isolated from the surrounding tissue.

  • Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to measure baseline blood flow.

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

  • Blood Flow Monitoring: Carotid artery blood flow is continuously monitored until occlusion (cessation of blood flow) occurs.

  • Data Analysis: The time to occlusion is recorded and compared between the drug-treated and control groups. A longer time to occlusion indicates a protective antithrombotic effect.

Conclusion

The available preclinical data demonstrates that this compound is a potent inhibitor of thrombus formation in the guinea pig arteriovenous shunt model, with a dose-dependent effect.[1] Its efficacy in this model is comparable to high-dose Aspirin, although it is associated with a greater prolongation of bleeding time at higher doses.[1] While direct comparative data with Clopidogrel is limited, the established potency of Clopidogrel in similar models suggests it is also a highly effective antithrombotic agent. The choice of an antiplatelet agent for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and therapeutic window in various preclinical and clinical settings. The experimental models and protocols detailed in this guide provide a framework for such evaluations.

References

Orbofiban's Interaction with Integrin Receptors: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orbofiban, a prodrug of the non-peptide antagonist SC-57101, is recognized as a potent inhibitor of the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). Its primary mechanism of action involves blocking the binding of fibrinogen to this receptor, thereby preventing platelet aggregation.[1] While preclinical studies highlighted its efficacy as an antiplatelet agent, clinical trials revealed complexities, including a paradoxical increase in platelet activation and mortality in some patient cohorts. This has led to a deeper examination of its pharmacological profile, including its specificity and potential cross-reactivity with other members of the integrin family.

This guide provides a comparative analysis of this compound's interaction with different integrin receptors, supported by available experimental data. We delve into its binding affinity for its primary target and explore the extent of its off-target effects on other key integrins, such as αvβ3 and α5β1, which are crucial in processes like angiogenesis and cell adhesion.

Quantitative Comparison of Integrin Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound and its active metabolite, SC-57101, for various integrin receptors. For a comprehensive comparison, data for other notable integrin antagonists are also included.

CompoundTarget IntegrinIC50 (nM)Assay TypeReference
SC-57101 (Active form of this compound) αIIbβ347Fibrinogen Binding Inhibition[1]
This compound αIIbβ3 (platelets)105ADP-induced Platelet Aggregation
EptifibatideαIIbβ32.8Solid-Phase Binding Assay[2]
TirofibanαIIbβ31.3Solid-Phase Binding Assay[2]
AbciximabαIIbβ374ADP-induced Platelet Aggregation
Abciximabαvβ3Cross-reactsNot Specified[3]
Cilengitideαvβ30.54Solid-Phase Binding Assay[2]
Cilengitideαvβ58Solid-Phase Binding Assay[2]
Cilengitideα5β115.4Solid-Phase Binding Assay[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess integrin receptor binding and function.

Solid-Phase Competitive Binding Assay

This assay is a common method to determine the binding affinity (IC50) of a compound for a specific integrin receptor.

  • Plate Coating: 96-well microtiter plates are coated with an extracellular matrix (ECM) protein specific to the integrin of interest (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3, or fibronectin for α5β1). Plates are incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: A fixed concentration of the purified soluble integrin receptor is added to the wells along with varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the test compound and the coated ECM protein to compete for binding to the integrin receptor.

  • Detection: The amount of integrin bound to the ECM protein is quantified. This is typically achieved by using a primary antibody specific to the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of bound integrin.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation, a process primarily mediated by the αIIbβ3 integrin.

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.

  • Instrumentation: A light transmission aggregometer is used to measure changes in light transmission through the PRP sample as platelets aggregate.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • The test compound (this compound) at various concentrations is added to the PRP and incubated for a specified time.

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin receptor-activating peptide (TRAP), is added to induce aggregation.

  • Data Acquisition: The instrument records the increase in light transmission as platelets aggregate.

  • Analysis: The maximum aggregation percentage is determined, and the IC50 value is calculated by plotting the inhibition of aggregation against the compound concentration.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

G Integrin αIIbβ3 Signaling Pathway cluster_0 Platelet Activation cluster_1 Integrin Activation & Ligand Binding cluster_2 Downstream Effects Agonist Agonist (e.g., ADP, Thrombin) GPCR G-Protein Coupled Receptor Agonist->GPCR InsideOut Inside-Out Signaling GPCR->InsideOut aIIbB3_inactive αIIbβ3 (Inactive) InsideOut->aIIbB3_inactive Conformational Change aIIbB3_active αIIbβ3 (Active) aIIbB3_inactive->aIIbB3_active Fibrinogen Fibrinogen aIIbB3_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus This compound This compound (SC-57101) This compound->aIIbB3_active Inhibits Binding

Caption: Integrin αIIbβ3 signaling pathway and the inhibitory action of this compound.

G Competitive Integrin Binding Assay Workflow cluster_0 Preparation cluster_1 Competition cluster_2 Detection & Analysis start Start: Coat Plate with ECM Protein block Block Non-specific Sites (BSA) start->block add_integrin Add Purified Integrin Receptor block->add_integrin add_compound Add Test Compound (this compound) block->add_compound incubate Incubate to Allow Competition add_integrin->incubate add_compound->incubate wash Wash to Remove Unbound Reagents incubate->wash add_antibody Add Primary & Secondary Antibodies wash->add_antibody add_substrate Add Substrate & Measure Signal add_antibody->add_substrate analyze Calculate IC50 add_substrate->analyze

Caption: A generalized workflow for a competitive integrin binding assay.

References

A Head-to-Head Comparison of Orbofiban and Roxifiban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapies, the oral glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors Orbofiban and Roxifiban have been subjects of significant research. Both were developed to prevent thrombotic events by targeting the final common pathway of platelet aggregation. This guide provides a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Both this compound and Roxifiban are non-peptide antagonists of the platelet GPIIb/IIIa receptor, an integrin that plays a crucial role in thrombosis.[1] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus. By blocking the binding of fibrinogen to the GPIIb/IIIa receptor, this compound and Roxifiban effectively inhibit platelet aggregation induced by various agonists.[2][3]

cluster_platelet Platelet cluster_drugs Drug Intervention Agonists Agonists Activation Activation Agonists->Activation GPIIb_IIIa_inactive GPIIb/IIIa (inactive) Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb/IIIa (active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen_Binding Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation Orbofiban_Roxifiban This compound / Roxifiban Block Orbofiban_Roxifiban->Block Block->Fibrinogen_Binding

Mechanism of action for this compound and Roxifiban.

Pharmacodynamic Profile: A Quantitative Look at Potency

The antiplatelet efficacy of this compound and Roxifiban has been evaluated in various in vitro and in vivo models. A key differentiator lies in their potency and binding characteristics.

ParameterThis compoundRoxifibanReference
Platelet Aggregation Inhibition (IC50, ADP-induced) 105 nM27 nM[4]
GPIIb/IIIa Binding Affinity (Kd of active form) Not explicitly found in a direct comparison1-2 nM (for XV459)[5]
Receptor Dissociation Rate FasterSlower[6]

Roxifiban demonstrates significantly higher potency in inhibiting ADP-induced platelet aggregation, with an IC50 value nearly four times lower than that of this compound.[4] Furthermore, studies indicate that Roxifiban binds to the GPIIb/IIIa receptor with higher affinity and has a slower dissociation rate compared to this compound.[6] This prolonged receptor occupancy by Roxifiban may contribute to a more sustained antiplatelet effect.[6]

Pharmacokinetic Properties: Bioavailability and Half-life

The oral bioavailability and elimination half-life are critical parameters for orally administered drugs, influencing dosing regimens and steady-state concentrations.

ParameterThis compoundRoxifibanReference
Bioavailability ~28% (in humans)20.8% (in dogs)[2][7]
Terminal Half-life (t1/2) 18 hours (active moiety in humans)~12 hours (active moiety in dogs)[2][8]

Clinical Trials: A Tale of Disappointing Outcomes

Despite promising preclinical data, the clinical development of both this compound and Roxifiban was met with challenges, ultimately leading to the discontinuation of their development.

The OPUS-TIMI 16 trial for this compound was prematurely terminated due to an unexpected increase in mortality in one of the treatment arms.[9][10] The trial randomized patients with acute coronary syndromes to receive one of two doses of this compound or a placebo, in addition to standard therapy.[9] While a reduction in some ischemic events was observed in a subgroup of patients undergoing percutaneous coronary intervention (PCI), the overall results did not demonstrate a favorable risk-benefit profile.[9] Some studies suggest that this compound may exhibit partial agonist activity at the GPIIb/IIIa receptor, which could have contributed to the prothrombotic events observed in some patients.[11]

Roxifiban was evaluated in the ROCKET (Roxifiban Oral Compound Kinetics Evaluation Trial) program .[12] While early phase studies demonstrated a dose-dependent inhibition of platelet aggregation, the large-scale clinical trials did not show a clear clinical benefit that outweighed the bleeding risks associated with this class of drugs.[12]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

  • Blood Collection: Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference.

  • Assay Procedure:

    • Aliquots of PRP are placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

    • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The test compound (this compound or Roxifiban) or vehicle is added to the PRP and incubated for a specified time.

    • An agonist, such as Adenosine Diphosphate (ADP), is added to induce platelet aggregation.

    • The change in light transmission through the sample is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Blood_Collection 1. Whole Blood Collection (Citrate) PRP_Preparation 2. Centrifugation (Low Speed) -> Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with This compound/Roxifiban PRP_Preparation->Incubation Aggregation_Induction 4. Add Agonist (e.g., ADP) Induce Aggregation Incubation->Aggregation_Induction Measurement 5. Measure Light Transmission (Aggregometer) Aggregation_Induction->Measurement Analysis 6. Calculate % Inhibition and IC50 Measurement->Analysis

Workflow for in vitro platelet aggregation assay.
Flow Cytometry for P-Selectin Expression

This method assesses platelet activation by measuring the surface expression of P-selectin (CD62P), a marker of alpha-granule release.

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).

  • Sample Preparation: Whole blood is diluted with a suitable buffer.

  • Stimulation: Platelets are stimulated with an agonist in the presence or absence of the test compound.

  • Staining: The samples are incubated with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41) and P-selectin (CD62P).

  • Fixation: The cells are fixed with a fixative solution (e.g., paraformaldehyde).

  • Acquisition: The samples are analyzed on a flow cytometer.

  • Data Analysis: The percentage of platelets expressing P-selectin is determined by gating on the platelet population.

Canine Model of Arterial Thrombosis (Electrolytic Injury)

This in vivo model is used to evaluate the antithrombotic efficacy of compounds.

  • Animal Preparation: A canine is anesthetized, and a femoral or carotid artery is surgically exposed.

  • Thrombus Induction: An electrolytic injury is induced by applying a low electrical current to the external surface of the artery, which damages the endothelium and initiates thrombus formation.

  • Drug Administration: The test compound (this compound or Roxifiban) or vehicle is administered intravenously or orally before or after the induction of thrombosis.

  • Monitoring: Blood flow through the artery is monitored using a flow probe to assess the extent of thrombosis and reperfusion.

  • Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion or the degree of reperfusion after drug administration.

Conclusion

Both this compound and Roxifiban are potent inhibitors of the GPIIb/IIIa receptor, with Roxifiban demonstrating higher in vitro potency and a more favorable binding profile. However, the clinical development of both compounds was halted due to a failure to demonstrate a clear net clinical benefit, with concerns over increased mortality and bleeding risks. The disappointing outcomes of the large-scale clinical trials for these and other oral GPIIb/IIIa inhibitors have highlighted the challenges of translating potent antiplatelet effects into safe and effective long-term therapies. For researchers in the field, the story of this compound and Roxifiban serves as a crucial case study in the complexities of antithrombotic drug development, emphasizing the importance of understanding not only the efficacy but also the potential for off-target or paradoxical effects.

References

A Comparative Analysis of the Binding Kinetics of Orbofiban and Eptifibatide to the Platelet GPIIb/IIIa Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding kinetics of two glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonists: Orbofiban and Eptifibatide. This document is intended for researchers, scientists, and drug development professionals interested in the antiplatelet activity and receptor interaction profiles of these compounds.

Introduction

This compound is an orally active, non-peptide prodrug, whereas Eptifibatide is an intravenously administered cyclic heptapeptide.[1][2] Both drugs target the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][3] By blocking this receptor, they prevent the binding of fibrinogen, thereby inhibiting thrombus formation.[1][2] Despite their common target, their clinical outcomes have differed significantly, with this compound failing to demonstrate clinical benefit in large-scale trials, while Eptifibatide has been successfully used in the management of acute coronary syndromes.[1][3] These differences can be partly attributed to their distinct binding kinetics and pharmacodynamic profiles.

Comparative Binding Kinetics

The interaction of a drug with its receptor is characterized by its binding affinity (often expressed as the dissociation constant, Kd) and the rates of association (Kon) and dissociation (Koff). A lower Kd value indicates a higher binding affinity.

DrugDissociation Constant (Kd)Association Rate (Kon)Dissociation Rate (Koff)Key Characteristics
This compound Not explicitly found in reviewed literatureNot explicitly found in reviewed literatureDescribed as having a fast dissociation rate[4]Orally active prodrug with a long half-life (approx. 18 hours).[1] Exhibits partial agonist activity at low concentrations.[5]
Eptifibatide 120 nM[6]Not explicitly found in reviewed literatureDescribed as having a rapid dissociation rate[6]Intravenously administered peptide with a short half-life (approx. 2.5 hours).[3] A competitive and reversible inhibitor.[2]

Note: While a specific Kd value for this compound was not identified in the reviewed literature, a comparative study with Roxifiban (B1679589) indicated that Roxifiban has a higher affinity and slower dissociation rate than this compound.[7] This suggests that this compound has a relatively lower affinity and faster off-rate compared to some other GPIIb/IIIa antagonists.

Mechanism of Action and Signaling Pathway

Both this compound and Eptifibatide are antagonists of the GPIIb/IIIa receptor. Platelet activation by agonists such as ADP or thrombin leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. This compound and Eptifibatide competitively inhibit the binding of fibrinogen to this activated receptor.

cluster_platelet Platelet Agonist Platelet Agonist (e.g., ADP, Thrombin) Activation Platelet Activation Agonist->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Bridges Platelets This compound This compound This compound->GPIIb_IIIa_active Blocks Eptifibatide Eptifibatide Eptifibatide->GPIIb_IIIa_active Blocks cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Platelet Membranes start->prep incubate Incubate Membranes with Radiolabeled Ligand & Unlabeled Competitor (this compound or Eptifibatide) prep->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50 -> Ki -> Kd) quantify->analyze end End analyze->end

References

A Comparative In Vivo Analysis of Orbofiban and Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Thrombosis and Drug Development

In the landscape of antiplatelet therapies, Orbofiban and clopidogrel (B1663587) represent two distinct mechanisms of action targeting platelet aggregation. This compound, an orally active glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, directly inhibits the final common pathway of platelet aggregation.[1][2] In contrast, clopidogrel, a thienopyridine prodrug, irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, preventing a key signaling cascade that leads to platelet activation.[3][4][5][6] This guide provides a comprehensive in vivo comparison of these two agents, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. Due to the absence of direct head-to-head in vivo comparative studies, this guide presents data from separate preclinical investigations, highlighting the different experimental models and conditions.

Quantitative In Vivo Efficacy

The following table summarizes the key in vivo antithrombotic and antiplatelet effects of this compound and clopidogrel as reported in various animal models. It is crucial to note that the experimental conditions, animal models, and methodologies differed between the studies cited for each drug.

Parameter This compound Clopidogrel Experimental Model & Species
Thrombus Formation Dose-dependent inhibition (3-100 mg/kg, p.o.)[7]Significant reduction in thrombus formation[8]This compound: Arteriovenous-shunt model (Guinea Pig)[7] Clopidogrel: Coronary artery thrombus formation with cyclic flow reductions (Pig)[8]
Platelet Aggregation (ADP-induced) Dose-dependent inhibition (3-30 mg/kg, p.o.)[7]Significant inhibition[1]This compound: Ex vivo measurement after oral administration (Guinea Pig)[7] Clopidogrel: In vivo measurement (Rabbit)[1]
Platelet Aggregation (Collagen-induced) Dose-dependent inhibition (3-30 mg/kg, p.o.)[7]Not reported in the reviewed in vivo studiesThis compound: Ex vivo measurement after oral administration (Guinea Pig)[7]
Bleeding Time Prolonged at high doses (≥30 mg/kg)[7]Increased rate of bruising and bleeding is a common adverse effect[9]This compound: Cutaneous bleeding time by template method (Guinea Pig)[7] Clopidogrel: General observation in clinical use[9]
Vessel Occlusion Not reported in the reviewed studiesDelayed time to occlusion in a dose-dependent manner[6]Clopidogrel: Ferric chloride-induced carotid artery thrombosis (Mouse)[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and clopidogrel are visualized below. This compound acts as a direct antagonist to the GPIIb/IIIa receptor, the final step in platelet aggregation, while clopidogrel's active metabolite targets the P2Y12 receptor, a critical point in the ADP signaling pathway.

cluster_clopidogrel Clopidogrel Pathway cluster_this compound This compound Pathway Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP Inhibits GPIIbIIIa_Activation_C GPIIb/IIIa Activation VASP->GPIIbIIIa_Activation_C Inhibits This compound This compound GPIIbIIIa GPIIb/IIIa Receptor This compound->GPIIbIIIa Direct Antagonism PlateletAggregation Platelet Aggregation This compound->PlateletAggregation Inhibits GPIIbIIIa->PlateletAggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa Binding Site

Mechanisms of Action of Clopidogrel and this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

Arteriovenous Shunt Thrombosis Model (Guinea Pig)

This model, used to evaluate the antithrombotic effect of this compound, assesses thrombus formation in an extracorporeal shunt.[7]

cluster_workflow Arteriovenous Shunt Model Workflow AnimalPrep Anesthetize Guinea Pig Expose Carotid Artery and Jugular Vein ShuntPlacement Insert cannulas into artery and vein AnimalPrep->ShuntPlacement ShuntConnection Connect cannulas to a thrombogenic chamber (e.g., containing a silk thread) ShuntPlacement->ShuntConnection BloodFlow Allow blood to flow through the shunt for a defined period ShuntConnection->BloodFlow DrugAdmin Administer this compound or vehicle orally DrugAdmin->BloodFlow ThrombusAnalysis Remove the thrombogenic chamber and weigh the formed thrombus BloodFlow->ThrombusAnalysis

Workflow for the Arteriovenous Shunt Thrombosis Model.

Protocol:

  • Male Hartley guinea pigs are anesthetized.

  • The carotid artery and jugular vein are exposed and cannulated.

  • A thrombogenic chamber, often containing a foreign surface like a silk thread to induce thrombus formation, is placed between the arterial and venous cannulas.

  • This compound or a vehicle control is administered orally at specified doses (e.g., 3-100 mg/kg) at a set time before the shunt is opened.[7]

  • Blood is allowed to circulate through the shunt for a predetermined duration.

  • After the circulation period, the shunt is disconnected, and the thrombogenic chamber is removed.

  • The thrombus formed within the chamber is carefully extracted and its wet weight is measured to quantify the extent of thrombosis.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

This widely used model induces endothelial injury to provoke thrombus formation and was employed to assess the efficacy of clopidogrel.[6]

cluster_workflow Ferric Chloride Thrombosis Model Workflow AnimalPrep Anesthetize Mouse Expose Carotid Artery DrugAdmin Administer Clopidogrel or vehicle AnimalPrep->DrugAdmin InjuryInduction Apply ferric chloride (FeCl3) solution-soaked filter paper to the artery for a short period DrugAdmin->InjuryInduction BloodFlowMonitoring Monitor blood flow using a Doppler flow probe InjuryInduction->BloodFlowMonitoring OcclusionTime Record the time to complete vessel occlusion BloodFlowMonitoring->OcclusionTime

Workflow for the Ferric Chloride-Induced Thrombosis Model.

Protocol:

  • Mice (e.g., C57BL/6) are anesthetized.[6]

  • The common carotid artery is surgically exposed.

  • Clopidogrel or a vehicle is administered prior to the procedure.

  • A small piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 2.5-5%) is applied to the adventitial surface of the carotid artery for a brief period (e.g., 3 minutes) to induce oxidative endothelial injury.[3][6]

  • The filter paper is removed, and the area is rinsed.

  • A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow.

  • The primary endpoint is the time to cessation of blood flow, indicating the formation of an occlusive thrombus.

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to various agonists after in vivo drug administration.

Protocol:

  • Blood is collected from the study animals (e.g., guinea pigs for this compound, rabbits for clopidogrel) at specified time points after oral administration of the test compound.[1][7]

  • Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood.

  • Platelet aggregation is measured using a light transmission aggregometer.

  • An agonist, such as ADP or collagen, is added to the PRP, and the change in light transmission is recorded as platelets aggregate.

  • The extent of aggregation is quantified and compared between drug-treated and vehicle-treated groups.

Cutaneous Bleeding Time Assay (Template Method)

This method assesses the effect of antiplatelet agents on primary hemostasis.

Protocol:

  • The assay is performed on anesthetized animals (e.g., guinea pigs).[7]

  • A standardized incision is made on a vascular area, such as the ear or a shaved region of the skin, using a template device to ensure uniform length and depth.

  • The time until the cessation of bleeding is recorded. Blood is gently blotted with filter paper at regular intervals without disturbing the forming clot.

  • Prolongation of bleeding time indicates an impairment of platelet function.

Conclusion

This compound and clopidogrel effectively inhibit platelet aggregation and thrombus formation through distinct mechanisms of action. This compound acts on the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor, while clopidogrel targets the P2Y12 receptor, a key step in ADP-mediated platelet activation. The preclinical data presented in this guide, although from disparate studies, demonstrate the in vivo efficacy of both agents in relevant animal models of thrombosis. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other antiplatelet therapies. Future head-to-head in vivo studies would be invaluable for a more direct and definitive comparison of their antithrombotic potential and bleeding risk profiles.

References

Orbofiban's Specificity for GPIIb/IIIa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Orbofiban's Performance Against Other Glycoprotein (B1211001) IIb/IIIa Inhibitors, Supported by Experimental Data.

The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, an integrin found on the surface of platelets, plays a pivotal role in the final common pathway of platelet aggregation. Its inhibition is a key therapeutic strategy in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI). This compound, an orally active, non-peptide antagonist of the GPIIb/IIIa receptor, has been the subject of extensive research. This guide provides a comparative analysis of this compound's specificity and performance against other notable GPIIb/IIIa inhibitors, supported by experimental data and detailed methodologies.

Comparative Performance of GPIIb/IIIa Inhibitors

The efficacy and specificity of GPIIb/IIIa inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes key quantitative data for this compound and its comparators.

InhibitorTypeIC50 (Platelet Aggregation)Binding Affinity (Kd) for GPIIb/IIIaSpecificity Profile
This compound Non-peptide, oralADP-induced: 29 ± 6 ng/mL[1]Not directly reported, but exhibits high affinity.[2]Described as a potent and specific inhibitor of GPIIb/IIIa.[3]
TRAP-induced: 61 ± 18 ng/mL[1]
Abciximab Monoclonal antibody fragment, IVNot directly comparable~5-10 nM[4][5]Non-specific; binds with equivalent affinity to αvβ3 integrin and also to Mac-1.[6][7][8]
Eptifibatide Cyclic heptapeptide, IVNot directly comparableNot directly reported, described as having lower affinity than Abciximab and Tirofiban.[9]Primarily targets GPIIb/IIIa, but has been shown to inhibit αvβ3 integrin.[10][11]
Tirofiban Non-peptide, IVIC50 (platelet aggregation): ~37 nM[12]~15 nM[5]Highly specific for GPIIb/IIIa.[5][7]
Roxifiban (B1679589) Non-peptide, oralAgonist-independent: 0.030 to 0.05 µM[13]1 to 2 nM[13]High affinity and specificity for GPIIb/IIIa.[13]

Note: IC50 and Kd values can vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathway

The binding of agonists such as ADP, thrombin, and collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This culminates in a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF). These ligands then cross-link adjacent platelets, leading to aggregation and thrombus formation. GPIIb/IIIa inhibitors like this compound competitively block the binding of these ligands to the activated receptor, thereby inhibiting platelet aggregation.

cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonists Agonists (ADP, Thrombin, etc.) Receptors Platelet Receptors Agonists->Receptors Signaling Inside-Out Signaling Receptors->Signaling GPIIbIIIa_inactive Inactive GPIIb/IIIa Signaling->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Cross-linking Fibrinogen Fibrinogen / vWF Fibrinogen->GPIIbIIIa_active This compound This compound This compound->GPIIbIIIa_active Blocks Binding

Mechanism of GPIIb/IIIa-mediated platelet aggregation and inhibition by this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.

Objective: To measure the concentration of an inhibitor required to reduce agonist-induced platelet aggregation by 50%.

Materials:

  • Human whole blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, thrombin receptor-activating peptide [TRAP]).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Spectrophotometer or platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

  • Inhibitor Incubation: Add a known volume of the inhibitor at various concentrations to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Agonist Addition: Add a fixed concentration of the platelet agonist to initiate aggregation.

  • Data Recording: Monitor the change in light transmittance for a set period (e.g., 5-10 minutes).

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

This method allows for the quantification of receptor binding and can be used to assess the specificity of an inhibitor.

Objective: To determine the percentage of GPIIb/IIIa receptors occupied by an inhibitor and to assess its cross-reactivity with other integrins.

Materials:

  • Human whole blood or isolated platelets.

  • Test inhibitor (e.g., this compound).

  • Fluorescently labeled antibodies:

    • Anti-GPIIb/IIIa (CD41/CD61) antibody that does not compete with the inhibitor.

    • Fluorescently labeled inhibitor or a competing antibody to measure free receptors.

    • Antibodies against other integrins (e.g., anti-αvβ3) to assess cross-reactivity.

  • Platelet agonists (e.g., ADP).

  • Fixative solution (e.g., paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Incubate whole blood or isolated platelets with the test inhibitor at various concentrations.

  • Agonist Stimulation (Optional): Activate platelets with an agonist to induce the high-affinity state of GPIIb/IIIa.

  • Antibody Staining:

    • Total Receptors: Stain a separate aliquot with a non-competing, fluorescently labeled anti-GPIIb/IIIa antibody.

    • Free Receptors: Stain with a fluorescently labeled version of the inhibitor or a competing antibody.

    • Cross-reactivity: Stain with fluorescently labeled antibodies against other integrins.

  • Fixation: Fix the samples to stabilize the antibody binding.

  • Flow Cytometry Analysis: Acquire data on the flow cytometer, gating on the platelet population.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy: (1 - [Free Receptors / Total Receptors]) x 100%.

    • Assess the mean fluorescence intensity of staining for other integrins to determine cross-reactivity.

Experimental Workflow for Specificity Validation

The following diagram outlines a typical workflow to validate the specificity of a GPIIb/IIIa inhibitor.

Start Start: Candidate Inhibitor Assay1 In Vitro Platelet Aggregation Assay Start->Assay1 Assay2 Competitive Binding Assay (Radioligand or Flow Cytometry) Start->Assay2 Assay3 Cross-Reactivity Panel (e.g., against αvβ3, Mac-1) Start->Assay3 Result1 Determine IC50 for GPIIb/IIIa Inhibition Assay1->Result1 Analysis Comparative Analysis Result1->Analysis Result2 Determine Kd for GPIIb/IIIa Assay2->Result2 Result2->Analysis Result3 Assess Binding to Other Integrins Assay3->Result3 Result3->Analysis Conclusion Conclusion on Specificity Analysis->Conclusion

Workflow for validating the specificity of a GPIIb/IIIa inhibitor.

Conclusion

The data presented indicate that this compound is a potent and specific inhibitor of the GPIIb/IIIa receptor. While direct comparative binding affinity data (Kd) against a wide panel of integrins is not as extensively published as for some intravenous agents, the available literature consistently points towards its high specificity for GPIIb/IIIa. This is in contrast to agents like Abciximab, which exhibit significant cross-reactivity with other integrins such as αvβ3 and Mac-1. The specificity of small-molecule inhibitors like Tirofiban appears to be more comparable to that of this compound. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further validate the specificity and efficacy of this compound and other GPIIb/IIIa antagonists.

References

A Comparative Analysis of Oral GPIIb/IIIa Inhibitors: Orbofiban vs. Xemilofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective oral antiplatelet therapies has led to the development of several agents targeting the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Among these, Orbofiban and Xemilofiban emerged as promising candidates. This guide provides an objective comparison of their performance, supported by experimental data from pivotal clinical trials, to offer valuable insights for researchers and professionals in drug development.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Both this compound and Xemilofiban are non-peptide, orally active antagonists of the platelet GPIIb/IIIa receptor.[1][2] This receptor, upon activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, undergoes a conformational change that enables it to bind fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3] By competitively and reversibly binding to the GPIIb/IIIa receptor, this compound and Xemilofiban prevent the binding of fibrinogen, thereby inhibiting platelet aggregation regardless of the initial stimulus.[1][2]

Signaling Pathway of GPIIb/IIIa Receptor Activation and Inhibition

GPIIb_IIIa_Pathway cluster_platelet Platelet Agonists Platelet Agonists (ADP, Collagen, Thrombin) InsideOut Inside-Out Signaling Agonists->InsideOut bind to receptors GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor InsideOut->GPIIb_IIIa_inactive activates GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active conformational change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets Inhibitors This compound / Xemilofiban Inhibitors->GPIIb_IIIa_active blocks binding Platelet_Aggregation_Workflow cluster_workflow Platelet Aggregation Assessment Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Blood_Collection->PPP_Preparation LTA_Setup 4. LTA Setup: - PRP in cuvette at 37°C - PPP as reference PRP_Preparation->LTA_Setup PPP_Preparation->LTA_Setup Agonist_Addition 5. Add Agonist (e.g., ADP, Collagen) LTA_Setup->Agonist_Addition Data_Acquisition 6. Record Light Transmission over time Agonist_Addition->Data_Acquisition Analysis 7. Analyze Aggregation Curve (% Aggregation, AUC) Data_Acquisition->Analysis

References

Orbofiban vs. Aspirin: A Comparative Analysis in the Prevention of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapy for the prevention of arterial thrombosis, both orbofiban and aspirin (B1665792) have been evaluated for their roles in mitigating ischemic events. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by data from significant clinical trials. The primary clinical evidence for this compound is derived from the this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial, which assessed the addition of this compound to standard antiplatelet therapy, including aspirin.

Mechanism of Action: Two Distinct Pathways to Platelet Inhibition

This compound and aspirin target different pathways in the process of platelet aggregation and thrombus formation.

This compound , an orally active glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, inhibits the final common pathway of platelet aggregation.[1] The GP IIb/IIIa receptor, when activated, binds to fibrinogen, creating cross-links between platelets and leading to the formation of a thrombus.[2] By blocking this receptor, this compound prevents fibrinogen binding and subsequent platelet aggregation, irrespective of the initial platelet activator.[3]

Aspirin , on the other hand, exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[4][5][6] This enzyme is crucial for the synthesis of thromboxane (B8750289) A2 (TXA2) within platelets.[4][7] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[4][5] By permanently acetylating a serine residue in the active site of COX-1, aspirin effectively blocks TXA2 production for the entire lifespan of the platelet, which is approximately 8 to 10 days.[4][8]

cluster_aspirin Aspirin's Mechanism of Action cluster_this compound This compound's Mechanism of Action Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 Irreversibly Inhibits Platelet Agonists Platelet Agonists GP IIb/IIIa Receptor Activation GP IIb/IIIa Receptor Activation Platelet Agonists->GP IIb/IIIa Receptor Activation e.g., ADP, Thrombin Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Receptor Activation->Fibrinogen Binding Fibrinogen Binding->Platelet Aggregation This compound This compound This compound->Fibrinogen Binding Inhibits

Figure 1: Mechanisms of action for aspirin and this compound in inhibiting platelet aggregation.

Clinical Efficacy: Insights from the OPUS-TIMI 16 Trial

The this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial was a major clinical investigation into the efficacy of oral GP IIb/IIIa inhibition with this compound.[9][10] It is important to note that this trial evaluated this compound as an adjunct to aspirin therapy, comparing it against a placebo in patients who were already receiving aspirin.[9] Therefore, the results reflect the incremental effect of this compound on top of standard aspirin treatment.

The trial was prematurely terminated due to an unexpected increase in mortality in one of the this compound treatment groups.[9][10][11] The primary endpoint was a composite of death, myocardial infarction (MI), recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.[10][11]

Table 1: Primary Efficacy Outcomes in the OPUS-TIMI 16 Trial

OutcomePlacebo + Aspirin (n=3422)This compound 50/30mg + Aspirin (n=3434)This compound 50/50mg + Aspirin (n=3432)P-value
Primary Composite Endpoint 22.9%23.1%22.8%NS
Death (at 10 months) 3.7%5.1%4.5%0.008 (vs. Placebo)
Myocardial Infarction ----
Recurrent Ischemia ----
Urgent Revascularization -ReducedReduced-
Stroke ----

NS: Not Significant. Data extracted from the OPUS-TIMI 16 trial publications.[10][11]

The study found no significant difference in the primary composite endpoint between the this compound groups and the placebo group.[10][11] However, there was a statistically significant increase in mortality at 10 months in the 50/30 mg this compound group compared to the placebo group.[10][11] A reduction in urgent revascularization was observed with this compound.[9] An exploratory subgroup analysis suggested a potential benefit for patients who underwent percutaneous coronary intervention (PCI).[10][11]

Safety Profile: Bleeding Complications

A key consideration with any antiplatelet therapy is the risk of bleeding. The OPUS-TIMI 16 trial demonstrated a dose-dependent increase in bleeding events with this compound.

Table 2: Major or Severe Bleeding Events in the OPUS-TIMI 16 Trial

Bleeding EventPlacebo + Aspirin (n=3422)This compound 50/30mg + Aspirin (n=3434)This compound 50/50mg + Aspirin (n=3432)P-value (vs. Placebo)
Major or Severe Bleeding 2.0%3.7%4.5%0.0004 and <0.0001

Data extracted from the OPUS-TIMI 16 trial publications.[10][11]

The rates of major or severe bleeding were significantly higher in both this compound groups compared to the placebo group, although there was no significant increase in intracranial hemorrhage.[10][11]

Experimental Protocols: The OPUS-TIMI 16 Trial

A detailed understanding of the clinical trial methodology is crucial for interpreting the results.

Patient Population 10,288 Patients with Acute Coronary Syndromes Randomization Randomization Patient Population->Randomization Group1 Placebo + Aspirin Randomization->Group1 Group2 This compound 50mg BID for 30d, then 30mg BID + Aspirin Randomization->Group2 Group3 This compound 50mg BID + Aspirin Randomization->Group3 FollowUp Follow-up for a planned average of 1 year Group1->FollowUp Group2->FollowUp Group3->FollowUp PrimaryEndpoint Primary Endpoint Assessment: Death, MI, Recurrent Ischemia, Urgent Revascularization, or Stroke FollowUp->PrimaryEndpoint

Figure 2: Simplified workflow of the OPUS-TIMI 16 clinical trial.

The OPUS-TIMI 16 trial was a multicenter, randomized, double-blind, placebo-controlled study.[9][10]

  • Participants : The trial enrolled 10,288 patients with acute coronary syndromes, defined as ischemic pain at rest within 72 hours of randomization, associated with positive cardiac markers, electrocardiographic changes, or prior cardiovascular disease.[9][10]

  • Intervention : Patients were randomized to one of three groups:

    • This compound 50 mg twice daily (50/50 group).[10]

    • This compound 50 mg twice daily for 30 days, followed by 30 mg twice daily (50/30 group).[10]

    • Placebo.[10]

  • Concomitant Medication : All patients received a daily dose of 150 to 162 mg of aspirin.[9]

  • Primary Endpoint : The primary composite endpoint was death, myocardial infarction, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.[10][11]

Conclusion

This compound and aspirin represent two different classes of antiplatelet agents with distinct mechanisms of action. Aspirin, a cornerstone of antiplatelet therapy, irreversibly inhibits COX-1, thereby blocking thromboxane A2 production. This compound, a GP IIb/IIIa inhibitor, targets the final common pathway of platelet aggregation.

The primary clinical evidence for oral this compound from the OPUS-TIMI 16 trial did not demonstrate a benefit when added to aspirin in a broad population of patients with acute coronary syndromes and, in fact, was associated with increased mortality and bleeding risk.[9][10][11] These disappointing results for this compound and other oral GP IIb/IIIa inhibitors have led to their development being largely abandoned.[2] In contrast, aspirin remains a widely used and effective agent for the prevention of arterial thrombosis.

References

A Comparative Analysis of Orbofiban and Intravenous GPIIb/IIIa Antagonists in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oral glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, orbofiban, with the class of intravenous (IV) GPIIb/IIIa antagonists, including abciximab (B1174564), tirofiban (B1683177), and eptifibatide (B1663642). The comparison focuses on their efficacy, safety profiles, and the experimental methodologies used in their evaluation. It is important to note that this compound and intravenous GPIIb/IIIa antagonists have been evaluated in different clinical contexts and therapeutic strategies, precluding direct head-to-head clinical efficacy comparisons. This compound was developed for long-term, secondary prevention of ischemic events, whereas intravenous agents are approved for short-term, acute settings, such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).

Data Presentation: Clinical and Pharmacodynamic Outcomes

The following tables summarize the available quantitative data from key clinical trials.

Table 1: Clinical Outcomes of this compound in the OPUS-TIMI 16 Trial

The this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial was a large-scale study that evaluated the efficacy and safety of oral this compound in patients with ACS. The trial was terminated prematurely due to an unexpected increase in mortality in one of the this compound arms.[1][2][3]

EndpointPlacebo (n=3432)This compound 50/30 mg (n=3423)This compound 50/50 mg (n=3433)p-value
Primary Composite Endpoint (Death, MI, Recurrent Ischemia, Urgent Revascularization, Stroke) 22.9%23.1%22.8%NS
Mortality (through 10 months) 3.7%5.1%4.5%0.008 (vs. Placebo)
Major or Severe Bleeding 2.0%3.7%4.5%<0.001 (vs. Placebo)

NS: Not Significant

Table 2: Efficacy of Intravenous GPIIb/IIIa Antagonists in Percutaneous Coronary Intervention (PCI)

This table presents a summary of the efficacy of three major intravenous GPIIb/IIIa antagonists in reducing major adverse cardiac events (MACE) in patients undergoing PCI, as reported in various meta-analyses and clinical trials.

Intravenous AgentTrial/Meta-analysisPrimary EndpointRelative Risk Reduction/Odds Ratio
Abciximab Meta-analysis of 6 RCTs (n=3,755)MACEOR 0.76 (95% CI: 0.65, 0.90)[4]
Tirofiban Meta-analysis of 7 trials (n=1,027)MACE (Intracoronary vs. Intravenous)OR 0.46 (95% CI: 0.28, 0.75)[5]
Eptifibatide ESPRIT TrialDeath, MI, Urgent TVR (48h)10.5% (Placebo) vs. 6.6% (Eptifibatide)

MACE definitions may vary between studies but generally include death, myocardial infarction (MI), and target vessel revascularization (TVR).

Table 3: Comparative Bleeding Risk of Intravenous GPIIb/IIIa Antagonists

Bleeding is a primary safety concern with GPIIb/IIIa inhibitors. This table provides a comparative overview of major bleeding events associated with intravenous agents.

Intravenous AgentTrial/ComparisonMajor Bleeding Rate
Abciximab Meta-analysis5.9% (vs. 4.3% in control)[4]
Tirofiban Meta-analysis (vs. Abciximab)No significant difference in major bleeding[6]
Eptifibatide Meta-analysis (vs. Tirofiban)No significant difference in major bleeding[7]
Table 4: In Vitro Platelet Aggregation Inhibition

This table summarizes the in vitro potency of this compound in inhibiting platelet aggregation induced by various agonists.

AgonistThis compound Concentration for Inhibition
ADP IC50: 29 +/- 6 ng/ml[8]
Thrombin-Activating Peptide IC50: 61 +/- 18 ng/ml[8]
Collagen Concentration-dependent inhibition[9]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

A common method to assess the pharmacodynamic effect of GPIIb/IIIa antagonists is light transmission aggregometry (LTA).

Objective: To measure the extent of platelet aggregation in a plasma sample in response to an agonist.

Methodology:

  • Sample Preparation:

    • Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes) at room temperature.

    • Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed. PPP is used as a reference (100% aggregation).

  • Assay Procedure:

    • The PRP is placed in a cuvette and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • A platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin receptor-activating peptide (TRAP)) is added to the PRP to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.

  • Data Analysis:

    • The maximum platelet aggregation is expressed as a percentage, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

    • The inhibitory effect of a drug like this compound is determined by comparing the aggregation response in the presence and absence of the drug.

Mandatory Visualization

Caption: GPIIb/IIIa receptor signaling pathway and the mechanism of action of its antagonists.

Experimental_Workflow cluster_protocol Experimental Protocol for Efficacy Assessment Patient_Recruitment Patient Recruitment (e.g., ACS patients) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group Treatment Group (this compound or IV GPIIb/IIIa Antagonist) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Blood_Sampling Serial Blood Sampling Treatment_Group->Blood_Sampling Clinical_Followup Clinical Follow-up (Monitoring for MACE and Bleeding) Treatment_Group->Clinical_Followup Control_Group->Blood_Sampling Control_Group->Clinical_Followup Platelet_Assay Platelet Function Assay (e.g., Light Transmission Aggregometry) Blood_Sampling->Platelet_Assay Data_Analysis Data Analysis and Comparison Platelet_Assay->Data_Analysis Clinical_Followup->Data_Analysis

Caption: A generalized experimental workflow for evaluating the efficacy of antiplatelet agents.

Conclusion

The clinical development of oral GPIIb/IIIa antagonists, including this compound, was halted due to a lack of efficacy and, in some cases, harm, as evidenced by the increased mortality in the OPUS-TIMI 16 trial.[1][2][3] This contrasts sharply with the established, albeit short-term, benefits of intravenous GPIIb/IIIa antagonists in high-risk PCI and ACS settings. The failure of oral agents has been attributed to several factors, including the challenge of maintaining a consistent and optimal level of platelet inhibition and potential pro-thrombotic effects at suboptimal plasma concentrations.[8]

For drug development professionals, the story of this compound serves as a critical case study on the complexities of translating a potent pharmacological effect into a safe and effective chronic oral therapy. In contrast, the success of intravenous GPIIb/IIIa antagonists underscores the importance of targeted, high-level platelet inhibition in acute, high-risk settings. Future research in oral antiplatelet therapy continues to seek agents with a wider therapeutic window and a more favorable risk-benefit profile.

References

A Comparative Meta-Analysis of Oral GPIIb/IIIa Inhibitors, Including Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of pivotal clinical trials investigating oral glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors, with a specific focus on Orbofiban. It objectively compares the performance of this compound with other oral GPIIb/IIIa inhibitors, namely Xemilofiban and Sibrafiban (B69945), supported by experimental data from large-scale clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction to Oral GPIIb/IIIa Inhibitors

Glycoprotein IIb/IIIa receptor antagonists represent a class of antiplatelet agents that target the final common pathway of platelet aggregation. By blocking the GPIIb/IIIa receptor, these inhibitors prevent fibrinogen from binding to platelets, thereby inhibiting thrombus formation. While intravenous GPIIb/IIIa inhibitors have demonstrated clinical benefit in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI), the development of oral formulations was pursued to provide long-term antiplatelet therapy. This guide focuses on the clinical trial data of three such oral agents: this compound, Xemilofiban, and Sibrafiban.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from four major randomized, placebo-controlled clinical trials: OPUS-TIMI 16 (this compound), EXCITE (Xemilofiban), and SYMPHONY and 2nd SYMPHONY (Sibrafiban). A meta-analysis of these trials revealed a concerning trend of increased mortality associated with oral GPIIb/IIIa inhibitor therapy.

Oral GPIIb/IIIa Inhibitor Pivotal Clinical Trial(s) Patient Population Dosage Regimen(s) Follow-up Duration
This compound OPUS-TIMI 16[1][2]Acute Coronary Syndromes50 mg twice daily; or 50 mg twice daily for 30 days then 30 mg twice daily10 months[3]
Xemilofiban EXCITE[4]Percutaneous Coronary Intervention10 mg or 20 mg three times daily for 2 weeks, then twice daily182 days[4]
Sibrafiban SYMPHONY & 2nd SYMPHONY[4]Acute Coronary SyndromesLow-dose or high-dose, adjusted for weight and renal function90 days[4]

Table 1: Overview of Pivotal Clinical Trials for Oral GPIIb/IIIa Inhibitors. This table outlines the key characteristics of the major clinical trials evaluated in this meta-analysis.

Outcome Oral GPIIb/IIIa Inhibitors vs. Placebo/Aspirin (B1665792) (Odds Ratio, 95% CI) p-value
Mortality 1.37 (1.13 - 1.66)[4][5]0.001[4][5]
Myocardial Infarction 1.04 (0.93 - 1.16)[5]0.481[5]
Urgent Revascularization 0.77 (0.66 - 0.87)[4]<0.001[4]
Major Bleeding Increased with higher doses[3]-

Table 2: Meta-Analysis of Clinical Outcomes for Oral GPIIb/IIIa Inhibitors. This table presents the pooled odds ratios from a meta-analysis of the four pivotal clinical trials, highlighting the overall efficacy and safety profile of this drug class. A consistent and statistically significant increase in mortality was observed across the trials.[4][5] While there was a reduction in the need for urgent revascularization, this benefit did not translate to a reduction in myocardial infarction or an overall survival benefit.[4][5]

Detailed Experimental Protocols

Pivotal Trial Methodologies

OPUS-TIMI 16 (this compound in Patients with Unstable Coronary Syndromes) [1][2][3]

  • Study Design: A randomized, double-blind, placebo-controlled trial involving 10,302 patients with acute coronary syndromes.[4]

  • Patient Population: Patients presenting with ischemic pain at rest within the last 72 hours, accompanied by positive cardiac markers, ECG changes, or a history of coronary artery disease.[3]

  • Dosing Regimens:

    • This compound 50 mg twice daily.

    • This compound 50 mg twice daily for 30 days, followed by 30 mg twice daily.

    • Placebo. All patients received concomitant aspirin.[3]

  • Primary Endpoint: A composite of death, myocardial infarction, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.[3]

  • Bleeding Definition (TIMI Criteria):

    • Major Bleeding: Intracranial hemorrhage or a decrease in hemoglobin >5 g/dL.

    • Minor Bleeding: Observed blood loss with a hemoglobin decrease of 3 to <5 g/dL.

EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) [4]

  • Study Design: A randomized, double-blind, placebo-controlled trial in 7,232 patients undergoing percutaneous coronary intervention.[4]

  • Patient Population: Patients undergoing PCI.[4]

  • Dosing Regimens:

    • Xemilofiban 10 mg or 20 mg three times daily for two weeks, followed by twice-daily dosing.

    • Placebo. All patients received concurrent aspirin.[4]

  • Primary Endpoint: A composite of death, recurrent myocardial infarction, and urgent intervention at 30 and 182 days.[4]

SYMPHONY and 2nd SYMPHONY (Sibrafiban Versus Aspirin to Yield Maximum Protection From Ischemic Heart Events Post-Acute Coronary Syndromes) [4]

  • Study Design: Two randomized, double-blind trials comparing sibrafiban with aspirin. The second trial was terminated prematurely.[4]

  • Patient Population: Patients with acute coronary syndromes.[4]

  • Dosing Regimens:

    • Sibrafiban at a low or high dose, individualized based on patient weight and serum creatinine (B1669602).

    • Aspirin.[4]

  • Primary Endpoint: A composite of death, myocardial infarction, and severe recurrent ischemia requiring revascularization at 90 days.[4]

  • Renal Function Assessment: Dosing of sibrafiban was adjusted based on creatinine clearance, which was likely calculated using the Cockcroft-Gault formula, a standard practice at the time of the trial.

Platelet Aggregation Assays

While specific, detailed protocols for light transmission aggregometry (LTA) used in each of the pivotal trials are not extensively published, the general methodology involves the following steps. Platelet aggregation is a key pharmacodynamic measurement to assess the efficacy of GPIIb/IIIa inhibitors.

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • General Procedure:

    • Blood Collection: Whole blood is collected in tubes containing an anticoagulant, typically sodium citrate.

    • PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

    • Platelet Count Adjustment: The platelet count in the PRP is standardized.

    • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An agonist (e.g., adenosine (B11128) diphosphate (B83284) [ADP] or collagen) is added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded.

  • Agonists: ADP and collagen are common agonists used to induce platelet aggregation in vitro. The concentrations of these agonists would have been optimized to achieve a submaximal aggregation response in the absence of the inhibitor, allowing for the detection of an inhibitory effect.

Adverse Event Reporting and Adjudication

In large clinical trials like those discussed, a rigorous process for adverse event (AE) reporting and adjudication is essential.

  • Reporting: Investigators are required to report all adverse events to the study sponsor. Serious adverse events (SAEs), such as death, life-threatening events, and events requiring hospitalization, must be reported rapidly.

  • Adjudication: A Clinical Events Committee (CEC), composed of independent medical experts blinded to treatment allocation, is typically established to review and adjudicate key clinical endpoints, including efficacy and safety events like major bleeding. This process ensures consistent and unbiased assessment of outcomes. The SYMPHONY trials, for instance, had a clinical events classification committee to adjudicate endpoints of reinfarction and severe recurrent ischemia.[6]

Signaling Pathways and Experimental Workflows

GPIIb/IIIa Receptor Signaling Pathway

The following diagram illustrates the final common pathway of platelet aggregation and the mechanism of action of GPIIb/IIIa inhibitors.

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Receptors Platelet Receptors Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) InsideOut->GPIIb_IIIa_inactive Activation GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Oral_GPIIb_IIIa_Inhibitors Oral GPIIb/IIIa Inhibitors (e.g., this compound) Oral_GPIIb_IIIa_Inhibitors->GPIIb_IIIa_active Blockade

Figure 1: Simplified signaling pathway of platelet aggregation and GPIIb/IIIa inhibition.

Hypothetical Experimental Workflow for a Clinical Trial

The diagram below outlines a typical workflow for a clinical trial evaluating an oral GPIIb/IIIa inhibitor.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (Oral GPIIb/IIIa Inhibitor + Aspirin) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo/Aspirin) Randomization->Control_Arm Follow_Up Follow-up Period (e.g., 90-182 days) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Collection Data Collection (Efficacy and Safety Endpoints) Follow_Up->Data_Collection Endpoint_Adjudication Endpoint Adjudication (Blinded CEC) Data_Collection->Endpoint_Adjudication Statistical_Analysis Statistical Analysis Endpoint_Adjudication->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 2: A generalized workflow for a randomized controlled trial of an oral GPIIb/IIIa inhibitor.

Conclusion

The development of oral GPIIb/IIIa inhibitors was a promising strategy to extend the benefits of potent antiplatelet therapy to the long-term management of patients with coronary artery disease. However, large-scale clinical trials, including those for this compound, Xemilofiban, and Sibrafiban, failed to demonstrate a net clinical benefit.[7] A meta-analysis of these trials revealed a consistent and statistically significant increase in mortality, which ultimately led to the discontinuation of their development.[4][5][7] While a reduction in urgent revascularization was observed, this was overshadowed by the increased risk of death.[4] These findings underscore the critical importance of rigorous clinical evaluation in drug development and highlight the complex balance between efficacy and safety in antithrombotic therapy. Further research into the mechanisms underlying the observed increase in mortality with oral GPIIb/IIIa inhibitors may provide valuable insights for the development of future antiplatelet agents.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Orbofiban is paramount to maintaining a secure laboratory environment and preventing environmental contamination. this compound, an orally active platelet GPIIb/IIIa antagonist, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data and best practices for chemical waste management.

Core Principles of this compound Disposal

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is due to its biological activity as a platelet aggregation inhibitor and the potential for adverse health effects upon exposure, as well as the unknown long-term environmental impact. All disposal activities must adhere strictly to local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Safety and Disposal Information Summary

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data on structurally related compounds, such as pyrrolidine (B122466) derivatives, provides a strong basis for safe handling and disposal protocols. The following table summarizes key safety and disposal information.

ParameterInformationRecommendations and Precautions
GHS Hazard Classification Skin Irritant, Eye Irritant, Respiratory IrritantAvoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
Personal Protective Equipment (PPE) Protective gloves, lab coat, safety goggles/face shieldAlways wear appropriate PPE when handling this compound in solid or solution form.
Spill Response Sweep up solid spills, absorb liquid spills with inert materialAvoid generating dust. Place spilled material in a sealed container for disposal as hazardous waste.
Primary Disposal Method Incineration at a licensed hazardous waste facilityDo not dispose of this compound down the drain or in regular trash.[1][2]
Container Disposal Dispose of as unused productEmpty containers should be handled as hazardous waste unless thoroughly decontaminated.
Incompatible Materials Strong oxidizing agentsStore away from incompatible materials to prevent hazardous reactions.

Procedural Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

Orbofiban_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate this compound Waste ppe->segregate Step 2 container Select Approved Hazardous Waste Container segregate->container Step 3 label_container Label Container Clearly container->label_container Step 4 seal Seal Container label_container->seal Step 5 storage_area Store in Designated Hazardous Waste Area seal->storage_area Step 6 log Log Waste in Inventory storage_area->log Step 7 ehs_contact Contact EHS for Pickup log->ehs_contact Step 8 transport Licensed Waste Hauler Transports ehs_contact->transport Step 9 incineration Incineration at Permitted Facility transport->incineration Step 10 end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

Detailed Experimental Protocol for this compound Disposal

The following step-by-step protocol provides detailed guidance for the disposal of unused this compound, contaminated labware, and solutions containing this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

2. Containerization:

  • Use only approved, leak-proof, and chemically resistant containers for collecting this compound waste.

  • Ensure containers are properly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic," "Irritant").

  • Keep containers closed except when adding waste.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the solution. Collect the absorbent material and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Temporary Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, ignition sources, and incompatible materials.

5. Final Disposal:

  • Arrange for the pickup of the hazardous waste through your institution's EHS department.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • The recommended method of final disposal for this compound is incineration by a licensed hazardous waste disposal company.[1][2] This method is effective for the destruction of pharmaceutical compounds and minimizes their potential release into the environment.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Essential Safety and Handling Protocols for Orbofiban

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Orbofiban was not located. The following guidance is based on general laboratory safety protocols for handling potent pharmaceutical compounds and platelet aggregation inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this compound.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles and a face shield should be worn.[1][2]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[1]
Body Protection A lab coat must be worn to protect personal clothing and skin. For procedures with a higher risk of contamination, a disposable gown is recommended.[2][3]
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or working within a certified chemical fume hood is necessary.[4]
Foot Protection Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2][3]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the chemical name, hazard information, and date of receipt.

Handling and Preparation:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with powdered this compound, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, leak-proof container.

  • Disposal: All this compound waste is considered chemical waste and must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

Orbofiban_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area a->b c Weigh this compound (in fume hood) b->c Proceed to handling d Prepare Solution c->d e Conduct Experiment d->e Use in experiment f Decontaminate Work Area e->f Post-experiment g Segregate Waste f->g h Dispose of Waste (per EHS guidelines) g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbofiban
Reactant of Route 2
Orbofiban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.